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Sd1

Cat. No.: B1575903
Attention: For research use only. Not for human or veterinary use.
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Description

The Sd1 research reagent is critical for studying plant growth regulation, specifically the biosynthesis of gibberellin (GA) plant growth hormones. The semidwarf (sd-1) phenotype results from a deficiency of active GAs in the elongating stem, arising from a defective GA 20-oxidase biosynthetic enzyme . This reagent allows researchers to investigate a key genetic locus that was fundamental to the "Green Revolution" in rice, enabling the development of high-yielding, lodging-resistant semidwarf plant types . Applications include fundamental research on GA metabolic pathways, molecular mechanisms of plant architecture, and the development of improved crop varieties. Studies using this reagent have shown that plants with the sd-1 allele exhibit lower content of the major bioactive GA1 and its precursor GA20, while the initial substrate GA53 accumulates, confirming a block at the GA 20-oxidase step in the biosynthesis pathway . This product is intended for use in a laboratory setting only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Fungi,

sequence

RYCLSQSHRFKGLCMSSSNCANVCQTENFPGGECKADGATRKCFCKKIC

Origin of Product

United States

Foundational & Exploratory

The Role of the Sd1 Gene in Gibberellin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The semidwarf-1 (sd1) gene, famously known as the "Green Revolution gene," plays a pivotal role in regulating plant height, a trait of immense agronomic importance. This technical guide provides an in-depth exploration of the molecular function of the this compound gene within the gibberellin (GA) biosynthesis pathway. Gibberellins are a class of phytohormones that are critical for various developmental processes, including stem elongation. The this compound gene encodes the enzyme GA20 oxidase-2 (GA20ox2), which catalyzes a key rate-limiting step in the later stages of GA biosynthesis. Mutations in the this compound gene lead to a reduction in the levels of bioactive gibberellins, resulting in the characteristic semi-dwarf phenotype. This guide details the biochemical pathway, presents quantitative data on the effects of this compound mutations, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular mechanisms.

The Gibberellin Biosynthesis Pathway and the Role of this compound

Gibberellins are diterpenoid acids synthesized from geranylgeranyl diphosphate (GGDP) through a complex series of enzymatic reactions that occur in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages. The this compound gene product, GA20 oxidase, functions in the final stage of this pathway, which takes place in the cytosol.

GA20 oxidase is a 2-oxoglutarate-dependent dioxygenase that catalyzes the sequential oxidation of C-20 in GA precursors. Specifically, in rice, the enzyme encoded by the this compound gene (OsGA20ox2) is responsible for the conversion of GA12 and GA53 to GA9 and GA20, respectively. These products are then further converted to the biologically active forms, such as GA1 and GA4, by GA3 oxidase.[1][2] A loss-of-function mutation in the this compound gene disrupts this crucial step, leading to an accumulation of GA precursors and a deficiency in bioactive GAs, which in turn causes a reduction in stem elongation.[3][4]

Below is a diagram illustrating the late stages of the gibberellin biosynthesis pathway, highlighting the central role of the enzyme encoded by the this compound gene.

Gibberellin_Biosynthesis_Pathway cluster_cytosol Cytosol GA12 GA12 This compound GA20 oxidase (encoded by this compound gene) GA12->this compound GA53 GA53 GA53->this compound GA9 GA9 GA3ox GA3 oxidase GA9->GA3ox GA20 GA20 GA20->GA3ox GA4 GA4 (Bioactive) GA1 GA1 (Bioactive) This compound->GA9 This compound->GA20 GA3ox->GA4 GA3ox->GA1

Figure 1: Simplified diagram of the late steps of the gibberellin biosynthesis pathway in the cytosol, showing the catalytic role of GA20 oxidase encoded by the This compound gene.

Quantitative Effects of this compound Mutations

Mutations in the this compound gene have a quantifiable impact on the endogenous levels of various gibberellin intermediates and bioactive forms. The semi-dwarf phenotype is a direct consequence of these altered hormonal profiles.

Gibberellin Content in Tall vs. Semi-dwarf Rice

The following table summarizes the quantitative analysis of gibberellin content in the elongating stems of a tall rice variety (Kyeema) and a semi-dwarf variety (Doongara) carrying a mutation in the this compound gene. The data clearly shows an accumulation of the GA20 oxidase substrate (GA53) and a reduction in its products (GA20 and GA1) in the this compound mutant.[3][5]

GibberellinTall Variety (Kyeema) (ng/g dry weight)Semi-dwarf Variety (Doongara - this compound mutant) (ng/g dry weight)Fold Change (mutant/wild-type)
GA531.85.2~2.9
GA442.52.8~1.1
GA1911.210.5~0.9
GA202.31.2~0.5
GA10.80.4~0.5
GA83.52.9~0.8
GA291.51.1~0.7

Table 1: Comparison of endogenous gibberellin levels in elongating stems of tall and semi-dwarf (this compound) rice varieties. Data adapted from Spielmeyer et al. (2002).[3][5]

Common Allelic Variations of the this compound Gene

Several alleles of the this compound gene have been identified, each resulting from different types of mutations that lead to a non-functional or partially functional GA20 oxidase enzyme. These variations are crucial for breeding programs aiming to fine-tune plant height.

AlleleMutation TypeConsequencePhenotypeReference Cultivar
This compound (Dee-Geo-Woo-Gen type)383 bp deletionFrameshift and premature stop codonSemi-dwarfDee-Geo-Woo-Gen, IR8
This compound (Calrose 76 type)Single nucleotide polymorphism (SNP)Amino acid substitution (Leu to Phe)Semi-dwarfCalrose 76
This compound-inWild-typeFunctional GA20 oxidaseTallIndica varieties
This compound-jaWild-typeFunctional GA20 oxidaseTallJaponica varieties

Table 2: Common alleles of the this compound gene and their molecular basis.[3][6][7]

Key Experimental Protocols

The elucidation of the this compound gene's function has been made possible through a combination of molecular genetics, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Gibberellin Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of gibberellins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Plant tissue (e.g., rice stems)

  • Liquid nitrogen

  • Extraction solvent: 2-propanol:H2O:concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Methanol

  • Internal standards (e.g., deuterated GAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge, shaker, nitrogen evaporator or SpeedVac

Procedure:

  • Sample Preparation: Freeze approximately 100-500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube and add 1 mL of pre-chilled extraction solvent containing internal standards. Vortex thoroughly and shake for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Partitioning: Add 1 mL of dichloromethane to the supernatant, vortex, and shake for 30 minutes at 4°C. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection and Evaporation: Carefully collect the lower organic phase and transfer it to a new tube. Evaporate the solvent to near dryness using a stream of nitrogen gas or a SpeedVac.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried extract in a small volume of acidic water and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins with methanol.

  • Final Preparation: Evaporate the eluate to dryness and resuspend the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of formic or acetic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

GA_Quantification_Workflow start Start: Plant Tissue Sample homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with Solvent + Internal Standards homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 partitioning Liquid-Liquid Partitioning (with Dichloromethane) centrifugation1->partitioning evaporation1 Evaporation of Organic Phase partitioning->evaporation1 spe Solid-Phase Extraction (SPE) (Clean-up and Concentration) evaporation1->spe evaporation2 Final Evaporation spe->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms end End: Quantitative Data lcms->end

Figure 2: General workflow for the extraction and quantification of gibberellins from plant tissues.
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression Analysis

This protocol describes the relative quantification of this compound gene expression levels using qRT-PCR.

Materials:

  • Plant tissue (e.g., rice leaves or stems)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for this compound and a reference gene (e.g., actin or ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation: Design primers for the this compound gene and a stable reference gene. The primers should amplify a product of 100-200 bp. Validate the primer efficiency by running a standard curve.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument with a typical program:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 s)

      • Annealing/Extension (e.g., 60°C for 1 min)

    • Melting curve analysis to check for amplification specificity.

  • Data Analysis: Determine the cycle threshold (Ct) values for the this compound and reference genes. Calculate the relative expression of the this compound gene using the ΔΔCt method.

General Workflow for Positional Cloning of the this compound Gene

Positional cloning is a method used to identify a gene based on its location on a chromosome. The following is a generalized workflow that was used to isolate the this compound gene.

Steps:

  • Development of a Mapping Population: Create a large segregating population (e.g., F2 or backcross) from a cross between a semi-dwarf plant (containing the this compound allele) and a tall plant (with the wild-type this compound allele).

  • Phenotyping: Carefully measure the height of each individual in the mapping population to classify them as either semi-dwarf or tall.

  • Bulked Segregant Analysis (BSA): Pool DNA from a number of semi-dwarf individuals and tall individuals separately. Screen these bulks with a large number of molecular markers (e.g., SSRs, SNPs) that cover the entire genome. Markers linked to the this compound locus will show a polymorphism between the two bulks.

  • Fine Mapping: Once a linked marker is identified, use it to screen the entire mapping population to identify recombinant individuals. Analyze these recombinants with additional markers in the target region to narrow down the location of the this compound gene to a small genetic interval.

  • Physical Mapping and Candidate Gene Identification: Identify a set of overlapping genomic DNA clones (e.g., from a BAC library) that span the fine-mapped region. Sequence this region and use gene prediction software to identify potential candidate genes.

  • Candidate Gene Analysis:

    • Sequence Comparison: Sequence the candidate genes from the semi-dwarf and tall parental lines to identify mutations in the semi-dwarf parent.

    • Expression Analysis: Analyze the expression pattern of the candidate genes in different tissues and at different developmental stages.

    • Functional Complementation: Introduce the wild-type allele of the candidate gene into the semi-dwarf mutant. If the semi-dwarf phenotype is rescued (i.e., the plant becomes tall), this confirms the identity of the gene.

Positional_Cloning_Workflow start Start: Semi-dwarf Mutant mapping_pop Create Mapping Population (cross with wild-type) start->mapping_pop phenotyping Phenotyping of Progeny mapping_pop->phenotyping bsa Bulked Segregant Analysis (identify linked markers) phenotyping->bsa fine_mapping Fine Mapping with Recombinants bsa->fine_mapping physical_mapping Physical Mapping (BAC contig) fine_mapping->physical_mapping sequencing Sequencing of Target Region physical_mapping->sequencing candidate_genes Identify Candidate Genes sequencing->candidate_genes gene_analysis Candidate Gene Analysis (sequencing, expression) candidate_genes->gene_analysis complementation Functional Complementation gene_analysis->complementation end End: Gene Identified complementation->end

Figure 3: A generalized workflow for the positional cloning of a gene like This compound.

Conclusion

The identification and characterization of the this compound gene as a key regulator of gibberellin biosynthesis has been a landmark achievement in plant science and agriculture. The semi-dwarf phenotype conferred by mutations in this gene was instrumental in the success of the Green Revolution, leading to significant increases in crop yields worldwide.[8][9] A thorough understanding of the molecular mechanisms underlying the function of the this compound gene, as detailed in this guide, is essential for the continued development of high-yielding and resilient crop varieties. The experimental protocols provided herein offer a foundation for researchers and professionals to further investigate the intricate roles of gibberellins in plant growth and development.

References

Molecular Mechanism of Sd1 Gene Function in Rice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The semi-dwarf 1 (Sd1) gene in rice (Oryza sativa) was a cornerstone of the "Green Revolution," enabling the development of high-yielding, lodging-resistant varieties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the function of the this compound gene. We will delve into its role in the gibberellin (GA) biosynthesis pathway, present quantitative data on its effects on plant phenotype and phytohormone levels, and provide detailed protocols for key experimental procedures. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound gene function.

The this compound Gene and its Role in Gibberellin Biosynthesis

The this compound gene encodes the enzyme gibberellin 20-oxidase 2 (GA20ox2), a key catalyst in the biosynthesis of bioactive gibberellins.[1][2] Gibberellins are a class of phytohormones that regulate various aspects of plant growth and development, most notably stem elongation. The GA20ox2 enzyme is responsible for the multi-step conversion of GA53 to GA20, a direct precursor to the bioactive GA1.[3]

Mutations in the this compound gene, often in the form of deletions or single nucleotide polymorphisms, lead to a dysfunctional or non-functional GA20ox2 enzyme.[4] This impairment in the GA biosynthesis pathway results in reduced levels of bioactive gibberellins, leading to the characteristic semi-dwarf phenotype.[5] This reduced stature enhances lodging resistance, allowing for the use of higher nitrogen fertilization and ultimately leading to increased grain yield.[2]

Quantitative Data on this compound Gene Function

The functional consequences of this compound mutations have been quantitatively assessed through the measurement of plant height and the quantification of gibberellin intermediates.

Table 1: Plant Height in Wild-Type and this compound Mutant Rice
GenotypePlant Height (cm)Fold Change (mutant/WT)Reference
Wild Type (Nipponbare)105.2-[2]
cr-sd1-1 (CRISPR knockout)85.60.81[2]
cr-sd1-2 (CRISPR knockout)86.10.82[2]
Wild Type (Kyeema)112.0-
This compound (Doongara)78.00.70
Table 2: Gibberellin Content in Elongating Stems of Tall and Semi-dwarf Rice
GibberellinTall (Kyeema) (ng/g dry weight)Semi-dwarf (Doongara, this compound) (ng/g dry weight)Fold Change (this compound/Tall)Reference
GA531.85.22.89
GA4414.815.51.05
GA1925.123.80.95
GA201.50.70.47
GA10.60.30.50

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the this compound gene.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression Analysis

Objective: To quantify the transcript levels of the this compound gene in different rice tissues.

Materials:

  • Rice tissues (leaves, stems, etc.)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • PCR primers for this compound and a reference gene (e.g., Actin or Ubiquitin)

Primer Design:

  • Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Amplicon size should be between 100-200 base pairs.

  • Melting temperature (Tm) of forward and reverse primers should be similar (within 1°C).

  • Check for primer specificity using tools like NCBI Primer-BLAST.

Example Primers for this compound (GA20ox2):

  • Forward: 5'-CGGCAAGCTCAAGATCGAG-3'

  • Reverse: 5'-GGCATAGTAGCCGTCCTTCTC-3'

Procedure:

  • RNA Extraction:

    • Harvest fresh rice tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial kit following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using the following cycling conditions (may need optimization):

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the this compound gene and the reference gene.

    • Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.

Quantification of Endogenous Gibberellins by HPLC-MS/MS

Objective: To extract and quantify the levels of GA53, GA20, and GA1 in rice tissues.

Materials:

  • Rice tissues

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with internal standards)

  • Internal standards ([2H2]GA53, [2H2]GA20, [2H2]GA1)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

Procedure:

  • Extraction:

    • Freeze-dry and grind rice tissue to a fine powder.

    • Extract the powder with cold 80% methanol containing a known amount of deuterated internal standards.

    • Centrifuge the extract and collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds.

    • Elute the gibberellins from the cartridge with methanol.

    • Dry the eluate under nitrogen gas.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable solvent (e.g., 10% methanol).

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the different gibberellins using a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Detect and quantify the gibberellins using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve for each gibberellin using known concentrations of pure standards.

    • Quantify the endogenous gibberellin levels by comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards and the standard curve.

GA20-oxidase Enzyme Activity Assay

Objective: To measure the enzymatic activity of GA20-oxidase in protein extracts from rice tissues.

Materials:

  • Rice tissues

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

  • Substrate: [14C]GA53

  • Cofactors: FeSO4, ascorbate, 2-oxoglutarate

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Protein Extraction:

    • Homogenize fresh rice tissue in cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the protein extract, [14C]GA53, and the necessary cofactors.

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Separation and Quantification:

    • Extract the reaction products with ethyl acetate.

    • Separate the substrate ([14C]GA53) and the product ([14C]GA20) using reverse-phase HPLC.

    • Quantify the amount of radioactive product formed using a radioactivity detector connected to the HPLC or by collecting fractions and using a scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of product formed per unit of time per milligram of protein.

Visualizations

Signaling Pathways

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP GGPP ent_Copalyl_PP ent-Copalyl-PP GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox (this compound) GA19 GA19 GA44->GA19 GA20ox (this compound) GA20 GA20 GA19->GA20 GA20ox (this compound) GA1 GA1 (Bioactive) GA20->GA1 GA3ox

Caption: Gibberellin biosynthesis pathway in rice.

Gibberellin_Signaling_Pathway cluster_Nucleus Nucleus GA1 GA1 (Bioactive Gibberellin) GID1 GID1 (GA Receptor) GA1->GID1 binds SCF_GID2 SCF(GID2) E3 Ubiquitin Ligase GA1->SCF_GID2 forms complex DELLA DELLA Protein (SLR1) (Growth Repressor) GID1->DELLA binds to GID1->SCF_GID2 forms complex DELLA->SCF_GID2 forms complex Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF_GID2->DELLA ubiquitinates Growth_Promoting_Genes Growth-Promoting Genes PIFs->Growth_Promoting_Genes activates Gene_Expression Gene Expression Growth_Promoting_Genes->Gene_Expression

Caption: Gibberellin signaling pathway in rice.

Experimental Workflows

qRT_PCR_Workflow Tissue_Collection 1. Rice Tissue Collection (e.g., leaf, stem) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction cDNA_Synthesis 3. First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis 5. Relative Gene Expression Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of this compound gene expression.

GA_Quantification_Workflow Sample_Homogenization 1. Sample Homogenization with Internal Standards Extraction 2. Gibberellin Extraction Sample_Homogenization->Extraction SPE_Cleanup 3. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup HPLC_MSMS 4. HPLC-MS/MS Analysis SPE_Cleanup->HPLC_MSMS Quantification 5. Gibberellin Quantification HPLC_MSMS->Quantification

Caption: Workflow for gibberellin quantification by HPLC-MS/MS.

References

The 'Green Revolution' Gene: A Technical Guide to the Discovery and History of Sd1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of the Sd1 gene in modern agriculture.

Abstract

The 'Green Revolution' of the mid-20th century stands as a landmark achievement in agricultural science, credited with saving over a billion people from starvation through the development of high-yielding crop varieties.[1] At the heart of this revolution in rice, the world's most important food crop, lies a single gene: semidwarf-1 (this compound). This technical guide provides an in-depth exploration of the discovery, history, and molecular genetics of the this compound gene. It details the experimental journey from the initial identification of the semi-dwarf phenotype to the molecular cloning and characterization of the gene. This guide also presents the underlying biochemical pathway, quantitative data on the gene's impact, and detailed experimental protocols that were instrumental in its study.

Discovery and Historical Significance

The story of the this compound gene begins with the recognition of the limitations of traditional tall rice varieties. While possessing desirable grain qualities, these varieties were prone to "lodging" – the bending or breaking of stems, especially when heavily fertilized to increase yield. This lodging led to significant crop losses.

The breakthrough came with the identification of a spontaneous semi-dwarf mutant in the Chinese rice cultivar 'Dee-geo-woo-gen' (DGWG).[2] This variety, with its short, sturdy stature, provided the genetic blueprint for the "miracle rice" varieties developed at the International Rice Research Institute (IRRI) in the 1960s. The most famous of these, IR8, was developed by crossing DGWG with a tall, vigorous Indonesian variety named 'Peta'.[3] IR8 and subsequent semi-dwarf varieties carrying the this compound allele exhibited dramatically increased yields due to their resistance to lodging and their efficient conversion of fertilizers into grain rather than excess straw.[1]

Molecular Identification and Function of this compound

Through years of intensive research, the this compound gene was identified as encoding a key enzyme in the biosynthesis of gibberellins (GAs), a class of plant hormones that regulate stem elongation. Specifically, this compound codes for gibberellin 20-oxidase-2 (GA20ox2).[4] Mutations in the this compound gene lead to a dysfunctional or non-functional GA20ox2 enzyme. This enzymatic block results in a reduced level of bioactive gibberellins, thereby causing the characteristic semi-dwarf phenotype.[3]

The molecular basis of the most widely utilized this compound allele, derived from DGWG, is a 383-base pair deletion that spans parts of the first exon and the first intron of the GA20ox2 gene.[5][6] This deletion causes a frameshift mutation, leading to a premature stop codon and a truncated, non-functional protein. Other alleles of this compound have also been identified, including single nucleotide polymorphisms (SNPs) that result in amino acid substitutions and loss of enzyme function.[5]

Gibberellin Signaling Pathway

The this compound gene product, GA20-oxidase, plays a crucial role in the later steps of the gibberellin biosynthesis pathway. A simplified representation of this pathway and its interaction with the GA signaling cascade is depicted below.

Caption: Gibberellin biosynthesis and signaling pathway.

Quantitative Data on the Effects of this compound

The introgression of the this compound allele into rice cultivars has had a profound and quantifiable impact on key agronomic traits. The following tables summarize the effects of different this compound alleles on plant height, grain yield, and lodging resistance.

Table 1: Effect of this compound Alleles on Plant Height and Yield

AlleleGenetic BackgroundPlant Height (cm)Change in Plant Height (%)Grain Yield (t/ha)Change in Grain Yield (%)Reference
This compound (wild-type)Taichung 65105.3-6.2-[7]
This compound-d (DGWG)Taichung 6578.6-25.35.7-8.1[7]
This compound-in (indica)IR36118.7+51.0 vs this compound-d--[7]
This compound-d (DGWG)IR3678.6---[7]
Wild Type Np95.2---[8][9]
cr-sd1-1 (CRISPR)Np75.8-20.4--[8][9]
cr-sd1-2 (CRISPR)Np76.5-19.6--[8][9]

Table 2: Effect of this compound Alleles on Lodging Resistance

AlleleGenetic BackgroundBending Resistance (cLr, g cm⁻¹)Change in Bending Resistance (%)Reference
This compound (wild-type)Taichung 65~150-
This compound (mutant)Taichung 65~300+100
This compound (wild-type)Kinmaze~120-
This compound (mutant)Kinmaze~250+108

Experimental Protocols

The identification and characterization of the this compound gene were made possible by a combination of classical genetics and modern molecular biology techniques. Below are detailed methodologies for key experiments.

Positional Cloning of the this compound Gene

Positional cloning is a technique used to identify a gene of interest based on its location on a chromosome. The general workflow for the positional cloning of this compound is outlined below.

Positional_Cloning_Workflow start Start: Identify semi-dwarf mutant (e.g., DGWG) cross 1. Create Mapping Population: Cross semi-dwarf (this compound/sd1) with tall wild-type (this compound/SD1) start->cross f1 F1 Generation (this compound/sd1) cross->f1 self_pollinate 2. Self-pollinate F1 to generate F2 population f1->self_pollinate f2 F2 Generation (this compound/SD1, this compound/sd1, this compound/sd1) self_pollinate->f2 phenotyping 3. Phenotype F2 population: Measure plant height to identify semi-dwarf individuals f2->phenotyping dna_extraction 4. DNA Extraction from F2 individuals phenotyping->dna_extraction marker_analysis 5. Coarse Mapping: Genotype F2 with molecular markers (RFLP, SSR) across the genome dna_extraction->marker_analysis linkage_group Identify linkage group (Chromosome 1) marker_analysis->linkage_group fine_mapping 6. Fine Mapping: Analyze thousands of segregants with markers flanking the target region (CAPS, dCAPS, SNPs) linkage_group->fine_mapping narrow_region Narrow down the candidate region to a small genomic interval fine_mapping->narrow_region candidate_genes 7. Candidate Gene Analysis: Sequence the candidate region and identify potential genes (ORFs) narrow_region->candidate_genes sequence_comparison 8. Sequence Comparison: Compare sequences of candidate genes between wild-type and this compound mutants candidate_genes->sequence_comparison identify_mutation Identify mutation in the GA20-oxidase gene sequence_comparison->identify_mutation functional_analysis 9. Functional Analysis: - Gene expression analysis - Complementation test - Enzyme assays identify_mutation->functional_analysis end End: Confirm this compound as the gene for semi-dwarfism functional_analysis->end

Caption: Experimental workflow for positional cloning of the this compound gene.

Cleaved Amplified Polymorphic Sequence (CAPS) markers are used to detect polymorphisms in DNA sequences based on the presence or absence of a restriction enzyme site.

  • Primer Design: Design PCR primers that flank the polymorphic site of interest.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • Genomic DNA (10-50 ng)

      • Forward Primer (10 pmol)

      • Reverse Primer (10 pmol)

      • dNTPs (200 µM each)

      • Taq DNA Polymerase (1-2 units)

      • PCR Buffer (1X)

      • ddH₂O to a final volume of 20-50 µL.

    • Perform PCR with the following cycling conditions (example):

      • Initial denaturation: 94°C for 5 min

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55-60°C for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 10 min.

  • Restriction Digestion:

    • To the PCR product, add:

      • Restriction Enzyme (e.g., MseI for a specific this compound allele) (5-10 units)

      • Restriction Buffer (1X)

      • ddH₂O to a final volume of 20-30 µL.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on a 1.5-2.5% agarose gel.

    • Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.

    • The presence or absence of the restriction site will result in different banding patterns, allowing for genotyping.

Gibberellic Acid (GA₃) Response Assay

This assay is used to determine if a dwarf phenotype is due to a deficiency in gibberellin biosynthesis. GA-deficient mutants will show a rescue of the dwarf phenotype (i.e., increased shoot elongation) upon exogenous application of GA₃.

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in a petri dish in the dark at 28-30°C for 2-3 days.

  • GA₃ Treatment:

    • Prepare a series of GA₃ solutions (e.g., 0, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) in a suitable buffer (e.g., 0.01% Tween 20).

    • Transfer the germinated seedlings to a hydroponic system or a container with the GA₃ solutions.

    • Grow the seedlings under controlled conditions (e.g., 14h light/10h dark cycle, 28°C).

  • Phenotypic Measurement:

    • After 7-10 days of treatment, measure the length of the second leaf sheath and the overall plant height.

    • A significant increase in shoot elongation in the GA₃-treated dwarf mutants compared to the untreated dwarf mutants indicates a GA-deficient phenotype.[6]

Conclusion

The discovery and characterization of the this compound gene represent a triumph of plant genetics and a cornerstone of modern agriculture. The transition from tall, lodging-prone rice varieties to high-yielding, semi-dwarf cultivars powered by the this compound allele has had an immeasurable impact on global food security. The continued study of this compound and its role in the gibberellin pathway provides valuable insights for the ongoing efforts to improve crop productivity and resilience. The experimental approaches detailed in this guide serve as a foundation for future research in crop genetics and molecular breeding.

References

The sd1 Gene: A Cornerstone of the Green Revolution and a Key Determinant of Plant Stature and Lodging Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the semidwarf-1 Gene in Modern Crop Improvement

The semidwarf-1 (sd1) gene has been a pivotal element in the significant yield increases observed during the Green Revolution, particularly in rice. Its influence on plant height has profound implications for lodging resistance, harvest index, and overall crop productivity. This technical guide provides a comprehensive overview of the this compound gene's mechanism of action, its impact on key agronomic traits, and the experimental methodologies used to study it, tailored for researchers, scientists, and professionals in drug and agricultural development.

The Molecular Identity and Function of this compound

The this compound gene encodes a crucial enzyme in the gibberellin (GA) biosynthesis pathway, specifically the GA 20-oxidase 2 (GA20ox2).[1] Gibberellins are plant hormones that play a critical role in regulating various aspects of growth and development, most notably stem elongation. The GA20ox2 enzyme catalyzes a key step in the conversion of GA precursors into their biologically active forms.[1]

Mutations in the this compound gene, often loss-of-function alleles, lead to a deficiency in active gibberellins. This hormonal imbalance results in a semi-dwarf phenotype, characterized by shorter and sturdier stems.[1] This reduction in plant height is the primary reason for the increased lodging resistance observed in varieties carrying the this compound allele. Lodging, the bending or breaking of stems, is a major cause of yield loss in cereal crops, especially under high-input agricultural systems. By reducing the plant's stature, the this compound gene enhances its ability to withstand environmental stresses such as wind and rain, preventing the crop from collapsing.[2]

Quantitative Impact on Agronomic Traits

The introduction of this compound alleles into breeding programs has had a quantifiable and significant impact on several key agronomic traits. The most prominent effects are on plant height and lodging resistance, which in turn influence yield.

Plant Height and Lodging Resistance

Studies have consistently demonstrated the direct correlation between the presence of the this compound gene and reduced plant height, leading to improved lodging resistance. The effect of different this compound alleles on culm length and lodging-related traits has been quantified in various genetic backgrounds.

Genotype/AlleleCulm Length (cm)4th-Panicle Length (cm)4th-Top Weight (g)Breaking Strength (g)Lodging Index
5867-36 (this compound-in) 101.9118.712.2149397.4
Koshi-36 (this compound-ja) 80.197.610.2136074.1
IR36 (this compound-d) 60.078.69.6164946.0
Table 1: Comparison of culm length and lodging-related traits in rice lines with different this compound alleles. Data extracted from a study by Bhattarai et al.[3]

The data clearly shows that the this compound-d allele in IR36 results in the shortest culm length and the lowest lodging index, indicating the highest resistance to lodging.[3] The breaking strength is also notably high in the this compound-d variety.[3]

Further studies have quantified the bending and breaking resistance of culms in this compound mutants compared to their wild-type counterparts.

GenotypecLr (g cm⁻¹) - Bending ResistanceBMB (g cm⁻¹) - Breaking Resistance
Taichung 65 (WT) 45.3280.9
Taichung 65 (this compound) 88.7370.1
Nipponbare (WT) 55.4330.2
Nipponbare (this compound) 105.6412.5
Table 2: Bending and breaking type lodging resistance in this compound mutants and their corresponding wild-type (WT) cultivars. cLr and BMB represent bending and breaking moment, respectively. Data extracted from a study by Ookawa et al., as cited in a review by Ookawa et al.[2][4]

The semi-dwarf this compound mutants exhibit a nearly two-fold increase in bending resistance (cLr) and a significant increase in breaking resistance (BMB) compared to their respective wild-type varieties.[4]

Experimental Protocols

The study of the this compound gene and its effects involves a range of molecular and physiological techniques. Detailed methodologies for key experiments are outlined below.

QTL Mapping of the this compound Gene

Quantitative Trait Locus (QTL) mapping is used to identify the genomic regions associated with a particular trait, such as plant height.

Methodology:

  • Development of a Mapping Population: A segregating population is created by crossing two parental lines with contrasting phenotypes for the trait of interest (e.g., a tall variety and a semi-dwarf variety carrying the this compound gene). Commonly used populations include F2, backcross (BC), or recombinant inbred lines (RILs).

  • Phenotypic Evaluation: The mapping population is grown under controlled environmental conditions, and the trait of interest (plant height) is meticulously measured for each individual plant at a specific developmental stage (e.g., at maturity).

  • Genotyping: DNA is extracted from each individual in the mapping population. Molecular markers, such as Simple Sequence Repeats (SSRs) or Single Nucleotide Polymorphisms (SNPs), that are polymorphic between the two parents are used to genotype the entire population. For the this compound gene, specific primers flanking the gene are used for PCR amplification. An example of primers used for amplifying the this compound gene are:

    • Forward primer: 5′-CAACTCACTCCCGCTCAACACAGC-3′

    • Reverse primer: 5′-GTTCGTTCCGTTTCGGTTCCG-3′[1]

  • PCR Conditions: The PCR analysis typically involves an initial denaturation step at 94°C, followed by 35 cycles of amplification (94°C for 30s, 55°C for 30s, and 72°C for 50s), and a final extension step.[1]

  • Linkage Map Construction: The genotypic and phenotypic data are analyzed using statistical software (e.g., QTL Cartographer) to construct a genetic linkage map. This map shows the linear order of the molecular markers and the genetic distances between them.

  • QTL Detection: Statistical methods, such as interval mapping or composite interval mapping, are employed to identify the chromosomal regions (QTLs) that are significantly associated with the variation in the trait. A significant logarithm of the odds (LOD) score at a particular marker indicates the presence of a QTL in that genomic region.

Gibberellin Extraction and Quantification

Quantifying the levels of different gibberellins in plant tissues is essential to understand the biochemical consequences of the this compound mutation.

Methodology:

  • Sample Preparation: Plant tissue (e.g., elongating stems) is harvested, immediately frozen in liquid nitrogen, and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene, to prevent the degradation of gibberellins. Deuterated internal standards for each GA to be quantified are added to the extraction solvent for accurate quantification.

  • Purification: The crude extract is purified to remove interfering compounds. This often involves solid-phase extraction (SPE) using C18 cartridges. The extract is passed through the cartridge, and the gibberellins are eluted with a suitable solvent.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the gibberellin fractions are derivatized to increase their volatility. This is typically done by methylation followed by trimethylsilylation.

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different gibberellins based on their retention times, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. The levels of endogenous gibberellins are calculated by comparing their peak areas to those of the known amounts of deuterated internal standards.

Lodging Resistance Measurement

Assessing lodging resistance is crucial for evaluating the agronomic performance of different this compound genotypes.

Methodology:

  • Measurement of Plant Height and Internode Length: The total plant height and the length of individual internodes are measured at maturity.

  • Measurement of Breaking Strength: The breaking strength of the culm, typically at a specific internode (e.g., the 4th internode from the top), is measured using a force gauge. The force required to break the internode is recorded.

  • Calculation of Lodging Index: The lodging index is a composite trait that provides a comprehensive assessment of lodging resistance. It is often calculated using the following formula:

    • Lodging Index = (Length from the measurement point to the panicle top × Weight of the plant above the measurement point) / Breaking strength at the measurement point.[5] A lower lodging index indicates higher resistance to lodging.

  • Field Observations: In addition to quantitative measurements, visual scoring of lodging under field conditions, especially after wind or rain events, provides a practical assessment of lodging resistance.

Signaling Pathways and Logical Relationships

The this compound gene functions within the broader context of the gibberellin biosynthesis and signaling pathway. Understanding these relationships is key to comprehending its overall effect on plant phenotype.

Gibberellin Biosynthesis Pathway

The this compound gene product, GA20ox2, is involved in the later steps of GA biosynthesis. A simplified diagram illustrates its position in the pathway.

Gibberellin_Biosynthesis cluster_this compound This compound Gene Product Action GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS GA12 GA12 ent_kaurene->GA12 KO/KAO GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA20ox (this compound) GA19 GA19 GA44->GA19 GA20ox (this compound) GA20 GA20 GA19->GA20 GA20ox (this compound) GA1 Active GA1 GA20->GA1 GA3ox

Caption: Simplified gibberellin biosynthesis pathway highlighting the role of GA20-oxidase (this compound).

Experimental Workflow for this compound Gene Analysis

A typical workflow for characterizing the this compound gene and its impact on plant phenotype involves a series of interconnected experimental steps.

Experimental_Workflow start Start: Select Parental Lines (Tall vs. Semi-dwarf) create_pop Create Mapping Population (e.g., F2, RILs) start->create_pop phenotype Phenotypic Evaluation (Plant Height, Lodging) create_pop->phenotype genotype Genotypic Evaluation (Molecular Markers) create_pop->genotype qtl_map QTL Mapping phenotype->qtl_map agronomic_eval Agronomic Trait Evaluation (Yield, Lodging Resistance) phenotype->agronomic_eval genotype->qtl_map identify_gene Identify Candidate Gene (this compound) qtl_map->identify_gene sequence_analysis Sequence Analysis of this compound Alleles identify_gene->sequence_analysis expression_analysis Gene Expression Analysis (qRT-PCR) identify_gene->expression_analysis biochem_analysis Biochemical Analysis (Gibberellin Quantification) identify_gene->biochem_analysis end Conclusion: Characterize this compound Function sequence_analysis->end expression_analysis->end biochem_analysis->end agronomic_eval->end

References

The Genetic Underpinnings of Semi-Dwarfism in Cereals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The semi-dwarf phenotype has been a cornerstone of modern agriculture, integral to the dramatic yield increases seen during the "Green Revolution." By reducing plant height, semi-dwarfing genes enhance lodging resistance, allowing for the application of higher levels of nitrogen fertilizers and resulting in a greater harvest index. This technical guide provides an in-depth exploration of the core genetic basis of the semi-dwarf phenotype in key cereal crops—wheat, rice, and barley. We will delve into the molecular mechanisms of the key genes involved, the signaling pathways they disrupt, and the experimental methodologies used to identify and characterize them. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the intricate genetic architecture of this crucial agronomic trait.

Key Semi-Dwarfing Genes in Cereals

The semi-dwarf phenotype in cereals is primarily governed by a few key genes with major effects. These genes have been extensively studied and utilized in breeding programs worldwide.

Wheat (Triticum aestivum)

In wheat, the most significant semi-dwarfing genes are the Rht-1 (Reduced height-1) homoeoalleles, located on chromosomes 4B and 4D.

  • Rht-B1b and Rht-D1b : These are the most widely deployed "Green Revolution" genes. They are gain-of-function mutations that confer a gibberellin (GA)-insensitive phenotype.[1][2][3][4][5] The mutations in these genes result in the production of DELLA proteins that are resistant to GA-mediated degradation, leading to constitutive repression of stem elongation.[4] Specifically, Rht-B1b and Rht-D1b contain mutations that introduce premature stop codons, leading to the production of N-terminally truncated DELLA proteins that lack the domain required for binding to the GA receptor, GID1.[4]

  • Rht8 : This GA-sensitive gene, located on chromosome 2D, confers a more moderate reduction in plant height compared to the Rht-1 alleles.

  • Rht18 : A GA-sensitive dwarfing gene located on chromosome 6A.

Rice (Oryza sativa)

The semi-dwarf phenotype in rice is predominantly controlled by the sd1 (semi-dwarf1) gene.

  • This compound : This recessive loss-of-function gene was central to the "Green Revolution" in rice.[6][7] It encodes a gibberellin 20-oxidase (GA20ox2), a key enzyme in the GA biosynthesis pathway.[6][7] Mutations in this compound lead to a deficiency in bioactive GAs, resulting in reduced stem elongation.[6][7] The most famous allele, found in the Taiwanese variety Dee-geo-woo-gen, has a 383-bp deletion in the OsGA20ox2 gene.[8] Other alleles in japonica varieties involve single nucleotide polymorphisms (SNPs) that result in amino acid substitutions or premature stop codons.[8][9]

Barley (Hordeum vulgare)

Several genes contribute to the semi-dwarf phenotype in barley.

  • sdw1/denso : This gene, located on chromosome 3H, is an ortholog of the rice this compound gene and also encodes a GA20-oxidase.[10][11][12] Mutations in sdw1 lead to reduced GA biosynthesis and a semi-dwarf, GA-sensitive phenotype.[12] Different alleles of sdw1 have been identified, arising from deletions or insertions in the HvGA20ox2 gene.[10]

  • uzu : Located on chromosome 3H, the uzu gene confers a semi-dwarf phenotype that is insensitive to GA but is related to brassinosteroid (BR) signaling.[13][14][15][16][17] The uzu phenotype is caused by a single nucleotide substitution in the HvBRI1 gene, which encodes the barley homolog of the brassinosteroid receptor BRI1.[14][15][16] This mutation impairs BR perception, leading to reduced plant height.

  • ari-e : Located on chromosome 5H, this gene also contributes to a semi-dwarf phenotype.

Signaling Pathways Regulating Plant Height

The semi-dwarf phenotype in cereals is largely a consequence of disruptions in the signaling pathways of two key phytohormones: gibberellins and brassinosteroids.

Gibberellin (GA) Signaling Pathway

Gibberellins are a class of hormones that promote cell elongation. The GA signaling pathway is a critical regulator of stem growth.

GA_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes activates Transcription Transcription Stem_Elongation Stem Elongation GA_Biosynthesis GA Biosynthesis (e.g., GA20-oxidase) GA_Biosynthesis->GA

Caption: Gibberellin Signaling Pathway.

In the presence of GA, the hormone binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then binds to DELLA proteins, which are nuclear-localized growth repressors. This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repression of transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of growth-promoting genes and subsequent stem elongation.

Semi-dwarfism arises from either a deficiency in GA production (e.g., this compound and sdw1 mutants) or a GA-insensitive signaling pathway where DELLA proteins are resistant to degradation (e.g., Rht-B1b and Rht-D1b mutants).

Brassinosteroid (BR) Signaling Pathway

Brassinosteroids are another class of steroid hormones that are essential for plant growth and development, including cell elongation and division.

BR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 Receptor Kinase BR->BRI1 binds BAK1 BAK1 Co-receptor BRI1->BAK1 associates with BSK1 BSK1 BRI1->BSK1 phosphorylates BAK1->BRI1 trans-phosphorylates BSU1 BSU1 Phosphatase BSK1->BSU1 activates BIN2 BIN2 Kinase (Repressor) BSU1->BIN2 dephosphorylates (inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 phosphorylates (inactivates) Growth_Genes Growth-Promoting Genes BZR1_BES1->Growth_Genes activates Transcription Transcription Stem_Elongation Stem Elongation

Caption: Brassinosteroid Signaling Pathway.

BRs are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1), which forms a complex with the co-receptor BAK1. This binding event initiates a phosphorylation cascade that ultimately leads to the inactivation of the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway. Inactivation of BIN2 allows for the accumulation of dephosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) in the nucleus, where they regulate the expression of genes involved in cell elongation and division.

The barley uzu mutant, with a defect in the BRI1 receptor, exemplifies how disruption of BR signaling can lead to a semi-dwarf phenotype.[14][15][16]

Crosstalk between GA and BR Signaling

There is evidence of significant crosstalk between the GA and BR signaling pathways.[18][19][20][21][22] For instance, the transcription factors BZR1 and DELLA proteins can physically interact, integrating signals from both pathways to fine-tune plant growth.[18]

Quantitative Effects of Semi-Dwarfing Genes

The introduction of semi-dwarfing genes has had a profound and quantifiable impact on cereal agronomy. The following tables summarize the effects of key semi-dwarfing genes on plant height and yield components.

Table 1: Effect of Rht Genes on Wheat Agronomic Traits

Gene/AllelePlant Height Reduction (%)Grain Yield EffectOther EffectsReference
Rht-B1b15-25Generally positive, increases harvest indexReduced coleoptile length, increased grain number[1][3][4][16]
Rht-D1b15-25Generally positive, increases harvest indexReduced coleoptile length, increased grain number[1][3][4][16]
Rht810-15Variable, can increase yield in certain environmentsNo negative effect on coleoptile length
Rht-B1c40-50Generally negative due to extreme dwarfismSevere reduction in coleoptile length[1]

Table 2: Effect of this compound Gene on Rice Agronomic Traits

Gene/AllelePlant Height Reduction (%)Grain Yield EffectOther EffectsReference
This compound (DGWG allele)25-35Substantial increase due to lodging resistance and higher harvest indexIncreased tiller number, no significant change in grain size[6][7][9]
This compound (Japonica alleles)15-25Positive, contributes to lodging resistance[8][9]

Table 3: Effect of Semi-Dwarfing Genes on Barley Agronomic Traits

Gene/AllelePlant Height Reduction (cm)Grain Yield EffectOther EffectsReference
sdw1/denso10-20Variable, can increase yield, especially in high-input systemsIncreased lodging resistance, can delay heading[12][23][24][25]
uzu10-20Positive, particularly in East Asian varietiesIncreased lodging resistance, erect leaves[13][14][15][16][17][23][24][26]
ari-e5-15Can contribute to yield stability[23][24]

Experimental Protocols for Gene Identification and Characterization

The identification and functional characterization of semi-dwarfing genes have been made possible through a combination of classical genetics and modern molecular biology techniques.

Map-Based Cloning

Map-based cloning, or positional cloning, is a method used to identify the genetic basis of a trait without prior knowledge of the gene's function.

Map_Based_Cloning Start Start: Phenotypic Mutant (e.g., semi-dwarf) Cross Cross mutant with a polymorphic wild-type line Start->Cross F1 Generate F1 generation Cross->F1 Self_Pollinate Self-pollinate F1 to produce F2 population F1->Self_Pollinate Phenotyping Phenotype F2 population for the trait Self_Pollinate->Phenotyping Genotyping Genotype F2 population with molecular markers Self_Pollinate->Genotyping Linkage_Mapping Construct a genetic linkage map Phenotyping->Linkage_Mapping Genotyping->Linkage_Mapping QTL_Analysis Identify Quantitative Trait Loci (QTL) associated with the trait Linkage_Mapping->QTL_Analysis Fine_Mapping Fine map the QTL region with a larger population and more markers QTL_Analysis->Fine_Mapping Physical_Mapping Construct a physical map of the fine-mapped region (BAC contig) Fine_Mapping->Physical_Mapping Sequencing Sequence the candidate region Physical_Mapping->Sequencing Gene_Annotation Annotate genes in the sequenced region Sequencing->Gene_Annotation Candidate_Gene Identify candidate genes based on function or expression Gene_Annotation->Candidate_Gene Functional_Validation Functionally validate the candidate gene (e.g., via transformation or knockout) Candidate_Gene->Functional_Validation End End: Gene Identified Functional_Validation->End

Caption: Map-Based Cloning Workflow.

Detailed Methodology:

  • Develop a Mapping Population: A cross is made between a semi-dwarf mutant and a wild-type line that is genetically distinct (polymorphic). The resulting F1 generation is self-pollinated to create a large F2 population that will segregate for the semi-dwarf trait and molecular markers.

  • Phenotyping and Genotyping: The F2 population is phenotyped for plant height and genotyped using a large number of molecular markers (e.g., SSRs, SNPs) that are distributed across the genome.

  • Linkage Mapping and QTL Analysis: Statistical analysis is performed to identify markers that are genetically linked to the semi-dwarf trait. This allows for the localization of the gene to a specific chromosomal region, known as a Quantitative Trait Locus (QTL).

  • Fine Mapping: To narrow down the QTL region, a larger population is screened with additional markers located within the initial QTL interval.

  • Physical Mapping and Candidate Gene Identification: A physical map of the fine-mapped region is constructed using large-insert DNA libraries (e.g., BAC libraries). The BAC clones covering the region are sequenced, and the sequence is analyzed to identify potential candidate genes based on their predicted function or expression patterns.

  • Functional Validation: The candidate gene is validated through various methods, such as genetic transformation (introducing the wild-type gene into the mutant to see if it restores the tall phenotype), or by creating new mutations in the candidate gene (e.g., using CRISPR/Cas9) to see if it recapitulates the semi-dwarf phenotype.

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system has become a powerful tool for the functional analysis of genes by allowing for precise, targeted gene knockouts or modifications.

CRISPR_Cas9 Start Start: Identify Target Gene gRNA_Design Design guide RNA (gRNA) specific to the target gene Start->gRNA_Design Vector_Construction Clone gRNA and Cas9 into a plant expression vector gRNA_Design->Vector_Construction Transformation Introduce the vector into plant cells (e.g., via Agrobacterium) Vector_Construction->Transformation Selection Select for transformed cells on selection medium Transformation->Selection Regeneration Regenerate whole plants from transformed cells Selection->Regeneration Screening Screen regenerated plants for mutations in the target gene (e.g., by PCR and sequencing) Regeneration->Screening Phenotypic_Analysis Analyze the phenotype of the mutant plants Screening->Phenotypic_Analysis End End: Gene Function Characterized Phenotypic_Analysis->End

Caption: CRISPR/Cas9 Gene Editing Workflow.

Detailed Methodology:

  • Guide RNA (gRNA) Design: A short guide RNA is designed to be complementary to a specific sequence within the target gene. The gRNA will direct the Cas9 nuclease to this specific site in the genome.

  • Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a plant expression vector. This vector often contains a selectable marker to allow for the selection of transformed cells.

  • Plant Transformation: The expression vector is introduced into plant cells. For cereals, Agrobacterium tumefaciens-mediated transformation or biolistic particle delivery are common methods.[27][28]

  • Selection and Regeneration: Transformed cells are selected on a medium containing a selective agent (e.g., an antibiotic or herbicide). The selected cells are then cultured on appropriate media to regenerate into whole plants.

  • Mutant Screening and Analysis: The regenerated plants are screened for mutations at the target site using PCR and DNA sequencing. Plants with the desired mutations are then phenotypically analyzed to determine the effect of the gene knockout.

Conclusion

The genetic basis of the semi-dwarf phenotype in cereals is a testament to the power of both natural variation and human-guided selection in crop improvement. The identification and characterization of key genes in the gibberellin and brassinosteroid pathways have not only provided breeders with powerful tools to enhance yield and lodging resistance but have also deepened our fundamental understanding of plant growth and development. The experimental approaches detailed in this guide, from map-based cloning to CRISPR/Cas9, continue to be instrumental in dissecting the complex genetic architecture of this and other agronomically important traits. As we move forward, a deeper understanding of the intricate regulatory networks governing plant height will undoubtedly pave the way for the development of the next generation of high-yielding, resilient cereal varieties.

References

The Natural Allelic Diversity of the Sd1 Gene: A Cornerstone of the Green Revolution and a Key Target for Crop Improvement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The semidwarf-1 (Sd1) gene in rice (Oryza sativa) is a pivotal locus in modern agriculture, famously associated with the "Green Revolution" of the 1960s. The introduction of a recessive allele of this gene, this compound, led to the development of semi-dwarf rice varieties with increased lodging resistance, higher harvest indexes, and improved responsiveness to nitrogen fertilizers, ultimately resulting in dramatic yield increases and averting widespread famine.[1][2] This guide explores the natural allelic diversity of the this compound gene, its molecular function, and the experimental approaches used to characterize its various alleles.

The this compound Gene and its Role in Gibberellin Biosynthesis

The this compound gene, located on the long arm of chromosome 1 in rice, encodes the enzyme gibberellin 20-oxidase-2 (GA20ox2).[2][3] This enzyme catalyzes a key step in the biosynthesis of gibberellins (GAs), a class of phytohormones that regulate various aspects of plant growth and development, most notably stem elongation.[1][4] Specifically, GA20ox2 is involved in the conversion of GA53 to GA20, a precursor to the bioactive GA1.[2]

Mutations in the this compound gene that lead to a loss or reduction of GA20ox2 function result in a decrease in the levels of bioactive gibberellins. This deficiency in GAs leads to the characteristic semi-dwarf phenotype.[1] The semi-dwarf trait conferred by this compound alleles is advantageous as it allows for the allocation of more resources to grain production rather than stem growth, and the sturdier, shorter stems are less prone to lodging (bending or breaking) under the weight of heavy panicles, especially with high nitrogen fertilization.[2][5]

Natural Allelic Diversity of the this compound Gene

Extensive research and breeding efforts have led to the identification of numerous natural and induced alleles of the this compound gene. These alleles exhibit a range of effects on plant height and other agronomic traits, providing a valuable genetic resource for rice improvement. The allelic diversity arises from various types of mutations, including deletions and single nucleotide polymorphisms (SNPs).[2][5]

Quantitative Data on this compound Alleles

The following tables summarize the known this compound alleles, their mutational basis, and their quantitative effects on key agronomic traits.

AlleleRepresentative Variety/OriginMutation TypeEffect on Plant HeightOther Reported Effects
Wild Type Alleles
This compound-inIndica varietiesFunctional alleleTall phenotypeHigher culm elongation effect than this compound-ja.[6]
This compound-jaJaponica varietiesFunctional allele with two non-synonymous SNPs compared to this compound-inTall phenotype, but generally shorter than this compound-in varieties.[6]
This compound JapJaponica varietiesFunctional alleleCan increase plant height by 38.5% to 45.4% compared to this compound N1.[7]Effect can be sensitive to the genetic background.[8]
This compound IndIndica varietiesFunctional alleleCan increase plant height by 40.8% to 66.5% compared to this compound N1.[7]
Recessive (Semi-dwarf) Alleles
This compound-dDee-geo-woo-gen (DGWG), IR8383-bp deletionSemi-dwarfThe foundational allele of the Green Revolution; increases tiller number and grains per panicle.[5][6]
This compound-rReimeiSingle Nucleotide Polymorphism (SNP)Semi-dwarfWidely used in breeding programs in northern China and Japan.[9]
This compound-c(t)Calrose 76SNP (Leu-266 to Phe)Semi-dwarfLoss-of-function allele.[1][10]
This compound-jJikkokuSNP (Gly-94 to Val)Semi-dwarfCommonly used in breeding programs in east China and Japan.[9]
This compound (Ai-jiao-nan-te)Ai-jiao-nan-te2-bp deletion in the first exonSemi-dwarf
This compound (Zhai-ye-qing 8)Zhai-ye-qing 8SNP (Pro-240 to Leu)Semi-dwarf
This compound (93-11)93-11SNP (C to G at position 1026)Semi-dwarf, early termination
This compound (Reimei - different from this compound-r)ReimeiSNP (Asp-349 to His)Semi-dwarf
This compound N1-Null alleleShortest stature among the compared alleles.[7]Used as a control for comparison.[7]
sd1N2-Null alleleSemi-dwarf[8]
This compound-bmPusa 1652Novel SNPSignificant reduction in plant height.[3]

Experimental Protocols for this compound Gene Analysis

The characterization of this compound alleles involves a combination of genetic mapping, DNA sequencing, and gene expression analysis. Below are detailed methodologies for key experiments.

Allele Identification and Genotyping

Objective: To determine the specific this compound allele present in a rice variety.

Methodology: PCR-based marker analysis (dCAPS and InDel markers)

  • DNA Extraction: Genomic DNA is extracted from young leaf tissue of the rice plants using a standard method such as the Cetyltrimethylammonium Bromide (CTAB) method.[9]

  • Primer Design: Specific primers are designed to amplify the region of the this compound gene known to contain the mutation of interest.

    • For deletion mutations like this compound-d, primers flanking the 383-bp deletion are used. The wild-type allele will produce a larger PCR product than the mutant allele.[9]

      • Example Primer Set for this compound-d detection:

        • This compound-F1: 5'-CAACACAGCGCTCACTTCTC-3'[9]

        • This compound-R1: 5'-CGCCCCTACCACGATCTTAT-3'[9]

    • For SNP-based alleles like this compound-r, derived Cleaved Amplified Polymorphic Sequence (dCAPS) markers are often employed. This involves designing a primer with a mismatch that, along with the SNP, creates a restriction enzyme recognition site in the PCR product of one allele but not the other.

      • Example Primer for this compound-r detection:

        • dthis compound-F: 5'-GGTATAAGAGCTGCCTGCACA-3'[9]

  • Polymerase Chain Reaction (PCR):

    • Prepare a PCR reaction mix containing the extracted DNA, the designed primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR with the following cycling conditions (can be optimized):

      • Initial denaturation: 98°C for 10 seconds

      • 35 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 53.8°C for 30 seconds[9]

        • Extension: 72°C for 20 seconds

      • Final extension: 72°C for 10 minutes[9]

  • Gel Electrophoresis/Restriction Digestion:

    • For InDel markers, the PCR products are separated on a 1.5% agarose gel. The size difference will distinguish the alleles.[9]

    • For dCAPS markers, the PCR product is digested with the appropriate restriction enzyme (e.g., SacI for this compound-r).[9] The digested products are then separated on an agarose gel. The presence or absence of cleavage will indicate the allele.

Quantitative Trait Locus (QTL) Mapping for Plant Height

Objective: To identify the genomic region associated with variations in plant height, confirming the role of the this compound locus.

Methodology: QTL Analysis using a mapping population

  • Development of a Mapping Population: A mapping population is created by crossing two parental lines that differ in the trait of interest (e.g., a tall variety with a semi-dwarf variety). Common mapping populations include F2, Recombinant Inbred Lines (RILs), and Backcross (BC) populations.

  • Phenotyping: The plant height of each individual in the mapping population is accurately measured at maturity. Other relevant traits like tiller number and yield components can also be recorded.

  • Genotyping: DNA is extracted from each individual in the population. A set of molecular markers (e.g., SSRs, SNPs) that are polymorphic between the two parents and distributed across the rice genome are used to genotype the entire population.

  • Linkage Map Construction: The genotyping data is used to construct a genetic linkage map, which shows the order and relative distances between the markers on each chromosome.

  • QTL Detection: Statistical methods, such as Composite Interval Mapping (CIM), are used to identify associations between the molecular markers and the phenotypic data. A significant peak in the LOD (logarithm of odds) score at a particular marker indicates the presence of a QTL in that genomic region. For plant height in rice, a major QTL is consistently detected at the this compound locus on chromosome 1.

Gene Expression Analysis

Objective: To quantify the transcript levels of the this compound gene in different tissues and at different developmental stages.

Methodology: Reverse Transcription Quantitative PCR (RT-qPCR)

  • RNA Extraction: Total RNA is isolated from specific plant tissues (e.g., elongating stems, leaves) at a defined developmental stage.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the this compound gene. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of the PCR product in real-time.

  • Data Analysis: The expression level of the this compound gene is normalized to the expression of a stably expressed reference gene (housekeeping gene). The relative expression levels can then be compared between different samples (e.g., tall vs. semi-dwarf lines).

Visualizing Key Pathways and Workflows

Gibberellin Biosynthesis Pathway in Rice

The following diagram illustrates the simplified gibberellin biosynthesis pathway, highlighting the crucial role of the this compound gene product, GA20-oxidase.

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20ox (this compound) GA1 GA1 (Bioactive) GA20->GA1 GA3ox Key_this compound Step catalyzed by this compound product Key_Bioactive Bioactive Gibberellin Key_Precursor Key Precursor

Caption: Simplified gibberellin biosynthesis pathway in rice showing the role of this compound.

Experimental Workflow for this compound Allele Characterization

This diagram outlines the typical workflow for identifying and characterizing novel this compound alleles.

Sd1_Allele_Characterization_Workflow start Start: Rice Germplasm with Phenotypic Variation in Height phenotyping 1. Phenotyping: Measure plant height, yield components, etc. start->phenotyping dna_extraction 2. DNA Extraction phenotyping->dna_extraction qtl_mapping 3. QTL Mapping (for novel alleles) dna_extraction->qtl_mapping genotyping 4. Allele-Specific Genotyping (for known alleles) dna_extraction->genotyping sequencing 5. Sequencing of this compound Gene qtl_mapping->sequencing genotyping->sequencing expression_analysis 6. Gene Expression Analysis (RT-qPCR) sequencing->expression_analysis functional_characterization 7. Functional Characterization: - Transgenic lines - Allelic replacement sequencing->functional_characterization end End: Characterized this compound Allele with known function and effect functional_characterization->end

Caption: Workflow for the characterization of novel and known this compound alleles.

Conclusion and Future Perspectives

The study of the natural allelic diversity of the this compound gene has been instrumental in our understanding of plant height regulation and has provided the genetic foundation for the remarkable increases in rice yield during the Green Revolution. The various alleles of this compound offer a toolkit for breeders to fine-tune plant height and optimize crop performance in different environments and cropping systems. While the major alleles are well-characterized, the exploration of wild rice relatives and landraces may yet uncover novel alleles with beneficial pleiotropic effects. Modern genome editing technologies, such as CRISPR-Cas9, also offer the potential to create novel this compound alleles with desired characteristics, further expanding the possibilities for rice improvement. A thorough understanding of the existing allelic diversity is crucial for the strategic deployment of these genetic resources in breeding programs aimed at ensuring global food security.

References

Unraveling the Expression Landscape of the Rice "Green Revolution" Gene, Sd1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the expression patterns of the Sd1 (Semidwarf-1) gene across various tissues in rice (Oryza sativa). The this compound gene, a cornerstone of the "Green Revolution," encodes the enzyme gibberellin 20-oxidase-2 (GA20ox2), a critical component in the biosynthesis of growth-promoting gibberellins. Understanding the spatial expression of this gene is paramount for researchers and scientists engaged in crop improvement and drug development professionals exploring pathways for targeted plant growth regulation.

Data Presentation: Quantitative Expression of this compound

The expression of the this compound gene is not uniform throughout the rice plant. It is predominantly active in tissues undergoing active growth and elongation. The following table summarizes the relative expression levels of this compound in various plant tissues based on available research. It is important to note that direct quantitative comparisons in a single study across all tissues are limited; this table represents a synthesis of findings from multiple sources.

Plant TissueRelative this compound (OsGA20ox2) mRNA Expression Level
Stems (Culm) High
Leaves High
Unopened Flowers Moderate to Low
Panicles Detectable
Roots Low to Detectable

Note: Expression levels are relative and compiled from various studies. High expression is associated with significant roles in stem and leaf elongation, while lower levels in other tissues suggest more localized or specific functions.

Experimental Protocols: Quantifying this compound Gene Expression

The quantification of this compound gene expression is typically achieved through quantitative real-time polymerase chain reaction (qRT-PCR). This sensitive technique allows for the precise measurement of mRNA levels.

RNA Extraction and Purification

Total RNA is isolated from various rice tissues (e.g., leaves, stems, roots, panicles) using a robust method such as a TRIzol-based reagent or a commercial plant RNA purification kit. To ensure the removal of contaminating genomic DNA, which can interfere with accurate quantification, a DNase I treatment is essential. The quality and quantity of the extracted RNA should be assessed using spectrophotometry (A260/280 ratio) and gel electrophoresis.

cDNA Synthesis

First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme. A typical reaction includes:

  • Total RNA (1-2 µg)

  • Oligo(dT) primers or random hexamers

  • Reverse Transcriptase

  • dNTPs

  • RNase inhibitor

  • Reaction buffer

The mixture is incubated at a specific temperature (e.g., 42°C) for 60 minutes, followed by an inactivation step.

Quantitative Real-Time PCR (qRT-PCR)

The synthesized cDNA serves as the template for qRT-PCR. The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green for detection.

Primer Design: Primers specific to the this compound (OsGA20ox2) gene are crucial for accurate amplification. An example of primer sequences that can be used are:

  • Forward Primer: 5'-AGCTCATCGGCATCTTCACC-3'

  • Reverse Primer: 5'-GTCCTTGTAGTTGCCGTCGTC-3'

Reference Genes: To normalize the expression data, one or more stably expressed reference genes (housekeeping genes) are amplified in parallel. Commonly used reference genes in rice include Actin1 and Ubiquitin.

  • Actin1 Forward Primer: 5'-TCCATCTTGGCATCTCTCAG-3'

  • Actin1 Reverse Primer: 5'-GTACCCGCATCAGGCATCTG-3'

Reaction Mixture:

  • cDNA template

  • Forward and reverse primers (for this compound or reference gene)

  • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

  • Nuclease-free water

Thermocycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • Amplification (40 cycles):

    • 95°C for 15 seconds

    • 60°C for 1 minute

  • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis: The relative expression of the this compound gene is calculated using the 2-ΔΔCt method, where the expression level in a target tissue is compared to a calibrator tissue and normalized to the expression of the reference gene(s).

Mandatory Visualizations

Gibberellin Biosynthesis Pathway involving this compound

The this compound gene product, GA20-oxidase, plays a pivotal role in the later stages of the gibberellin (GA) biosynthesis pathway, converting inactive GA precursors into forms that can be readily converted to bioactive GAs.

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate ent_copalyl_PP ent-copalyl diphosphate GGDP->ent_copalyl_PP CPS ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO/KAO GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 P450-2 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 This compound (GA20ox2) GA1 Bioactive GA1 GA20->GA1 GA3ox

Caption: The gibberellin biosynthesis pathway in rice, highlighting the role of the this compound enzyme.

Experimental Workflow for this compound Gene Expression Analysis

The following diagram outlines the logical flow of the experimental procedure for quantifying this compound gene expression.

Experimental_Workflow tissue_collection 1. Tissue Collection (Leaves, Stems, Roots, etc.) rna_extraction 2. Total RNA Extraction tissue_collection->rna_extraction dnase_treatment 3. DNase I Treatment rna_extraction->dnase_treatment rna_qc 4. RNA Quality & Quantity Assessment dnase_treatment->rna_qc cdna_synthesis 5. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qrpcr 6. qRT-PCR Amplification (this compound and Reference Genes) cdna_synthesis->qrpcr data_analysis 7. Data Analysis (2-ΔΔCt Method) qrpcr->data_analysis result Relative Expression of this compound data_analysis->result

Caption: Workflow for the quantitative analysis of this compound gene expression in rice tissues.

The Historical and Molecular Significance of the Dee-geo-woo-gen (DGWG) sd1 Allele: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and utilization of the Dee-geo-woo-gen (DGWG) sd1 allele represents a cornerstone of the "Green Revolution" in rice breeding. This recessive allele, responsible for a semi-dwarf phenotype, has been instrumental in the development of high-yielding rice varieties with improved lodging resistance and a greater harvest index. This technical guide provides an in-depth analysis of the historical significance, molecular basis, and experimental characterization of the DGWG this compound allele. It includes a summary of key quantitative data, detailed experimental protocols for its analysis, and visualizations of the associated signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science, genetics, and agricultural biotechnology.

Historical Significance

The this compound gene was first identified in the Chinese rice variety 'Dee-geo-woo-gen'[1]. Its incorporation into breeding programs, most notably in the development of the cultivar IR8 by crossing DGWG with the tall variety 'Peta', led to record yield increases throughout Asia in the 1960s[1]. The semi-dwarf stature conferred by the this compound allele allows for the effective use of nitrogen fertilizers without the risk of lodging (the bending over of stems), a major problem in traditional tall rice varieties[1]. This key trait, coupled with an increased harvest index, has made the this compound allele a fundamental component of modern high-yielding rice cultivars worldwide[1][2].

Molecular Basis of the this compound Allele

The semi-dwarf phenotype of the this compound allele is a result of a partial block in the biosynthesis of gibberellins (GAs), a class of plant hormones that regulate growth and development, particularly stem elongation[1]. The this compound gene is located on the long arm of chromosome 1 and encodes the enzyme gibberellin 20-oxidase 2 (GA20ox2)[1][3][4]. This enzyme catalyzes a key step in the GA biosynthesis pathway[3].

The DGWG allele of this compound is characterized by a 383-base pair deletion that spans from the middle of exon 1 to upstream of exon 2[2][3][5]. This deletion results in a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein[3][5]. The loss of GA20ox2 function leads to a deficiency in bioactive GAs, resulting in the characteristic semi-dwarf phenotype[1].

Quantitative Data Summary

The following tables summarize the quantitative effects of the this compound allele on various agronomic traits in rice.

Table 1: Effect of the this compound Allele on Culm Length

Genetic BackgroundAlleleCulm Length (cm)Reduction in Culm Length (%)Reference
Indica (IR36)Wild Type (this compound-in)101.9-[6]
Indica (IR36)This compound-d (DGWG)60.041.1[6]
Japonica (Koshihikari)Wild Type88.8-[7]
Japonica (Koshihikari)IR8_this compound68.522.8[7]

Table 2: Effect of the this compound Allele on Yield and Related Traits in an Indica Background (IR36)

TraitWild Type (this compound-in)This compound-d (DGWG)% Change with this compound-dReference
Panicle number per m²DecreasedIncreased-[8]
Spikelet number per panicleIncreasedDecreased-[8]
Ripened-grain percentageIncreasedDecreased-[8]
1000-grain weight (g)IncreasedDecreased-[8]
Total brown rice yield (g/m²)611586-4.1[6]

Table 3: Gibberellin Content in Elongating Stems of Tall vs. Semi-dwarf Rice

GibberellinTall (Kyeema) (ng/g dry weight)Semi-dwarf (Doongara - this compound) (ng/g dry weight)Fold Change (Semi-dwarf/Tall)Reference
GA₅₃0.83.54.38[1]
GA₂₀1.20.30.25[1]
GA₁0.50.10.20[1]

Experimental Protocols

Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the general steps for quantifying endogenous gibberellins in rice stem tissue.

  • Extraction:

    • Freeze approximately 1g of fresh rice stem tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with 80% methanol containing butylated hydroxytoluene as an antioxidant.

    • Add a known amount of deuterated internal standards for each GA to be quantified.

    • Shake the mixture overnight at 4°C.

    • Centrifuge the extract and collect the supernatant.

  • Fractionation:

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar compounds.

    • Elute the GAs from the cartridge with methanol.

    • Further purify the GA fraction using high-performance liquid chromatography (HPLC).

  • Derivatization:

    • Dry the purified GA fraction under nitrogen gas.

    • Methylate the carboxyl groups with diazomethane.

    • Silylate the hydroxyl groups with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Detection:

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Identify and quantify the GAs based on their retention times and mass spectra compared to the internal standards.

Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol outlines the steps for analyzing the expression of the this compound (GA20ox2) gene in rice tissues.

  • RNA Extraction:

    • Harvest rice tissue (e.g., elongating stems) and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial RNA isolation kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the this compound gene, and a SYBR Green or probe-based master mix.

    • Use a reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Analyze the amplification data to determine the relative expression level of the this compound gene using the 2-ΔΔCt method.

Genetic Mapping using Restriction Fragment Length Polymorphism (RFLP)

This protocol provides a general workflow for mapping the this compound locus.

  • Development of a Mapping Population:

    • Cross a tall rice variety (with the wild-type this compound allele) with a semi-dwarf variety (with the this compound allele).

    • Self-pollinate the F1 generation to produce an F2 mapping population.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from individual F2 plants and the parental lines.

  • Restriction Digestion and Southern Blotting:

    • Digest the genomic DNA with one or more restriction enzymes.

    • Separate the resulting DNA fragments by size using agarose gel electrophoresis.

    • Transfer the separated DNA fragments to a nylon membrane (Southern blotting).

  • Probe Hybridization:

    • Develop or select RFLP markers (probes) that are polymorphic between the parental lines and located on chromosome 1.

    • Label the probes with a radioactive or non-radioactive tag.

    • Hybridize the labeled probes to the membrane.

  • Data Analysis:

    • Visualize the hybridization signals on X-ray film or with a digital imager.

    • Score the genotype of each F2 individual for the this compound phenotype (tall or semi-dwarf) and the RFLP markers.

    • Calculate the recombination frequency between the this compound locus and the RFLP markers to determine the genetic map position.

Visualizations

Gibberellin Biosynthesis Pathway

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_sd1_mutation This compound Mutation (DGWG) GGPP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO, KAO GA12 GA12 ent_kaurenoic_acid->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20ox (this compound) sd1_block Block in Pathway GA19->sd1_block GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA20ox_inactive Inactive GA20ox2

Caption: Gibberellin biosynthesis pathway in rice, highlighting the step catalyzed by GA20-oxidase (this compound).

Positional Cloning Workflow for the this compound Gene

Positional_Cloning start Cross Tall (this compound) x Semi-dwarf (this compound) parents f1 Generate F1 generation start->f1 f2 Generate F2 mapping population f1->f2 phenotyping Phenotype F2 population for height (tall vs. semi-dwarf) f2->phenotyping dna_extraction Extract genomic DNA from F2 individuals f2->dna_extraction linkage_map Construct a genetic linkage map phenotyping->linkage_map rflp_analysis Perform RFLP analysis with markers on chromosome 1 dna_extraction->rflp_analysis rflp_analysis->linkage_map fine_mapping Fine map the this compound locus with additional markers linkage_map->fine_mapping candidate_gene Identify candidate genes in the mapped region fine_mapping->candidate_gene sequencing Sequence candidate genes from parental lines candidate_gene->sequencing mutation_id Identify the 383-bp deletion in the GA20ox2 gene of the this compound parent sequencing->mutation_id

Caption: A simplified workflow for the positional cloning of the rice this compound gene.

Conclusion

The Dee-geo-woo-gen this compound allele has had a profound and lasting impact on global food security. Understanding its historical context, molecular function, and the experimental methods used for its characterization provides valuable insights for current and future crop improvement strategies. This technical guide serves as a foundational resource for researchers seeking to leverage the knowledge gained from this "Green Revolution" gene in their own work, whether in basic plant science research or in the development of novel agricultural technologies.

References

A Technical Guide to Foundational Research on Gibberellin Signaling and the Sd1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational molecular mechanisms governing gibberellin (GA) signaling and the pivotal role of the Semidwarf-1 (Sd1) gene. Gibberellins are a class of diterpenoid phytohormones that are critical for regulating various aspects of plant growth and development, most notably stem elongation, seed germination, and flowering. Understanding the intricacies of GA biosynthesis and its signal transduction pathway is fundamental for advancements in agriculture and the development of novel plant growth regulators. The discovery and characterization of the this compound gene, a key component in GA biosynthesis, was a cornerstone of the "Green Revolution," enabling the development of high-yielding, semi-dwarf rice varieties that exhibit increased lodging resistance.[1][2]

Gibberellin Biosynthesis and the Function of this compound

The semi-dwarf phenotype conferred by mutations in the this compound gene is the result of a partial blockage in the GA biosynthesis pathway.[1] The this compound gene encodes the enzyme GA20-oxidase-2 (GA20ox2), which catalyzes several key steps in the later stages of bioactive GA formation.[3][4]

A defect in the this compound gene leads to a non-functional or poorly functional GA20-oxidase enzyme.[1][5] This enzymatic deficiency results in the accumulation of the precursor GA53 and a significant reduction in the downstream products GA20 and, most importantly, the bioactive GA1, which is a major growth-active GA in rice.[1][6] This deficiency in active GA is directly responsible for the reduced stem elongation observed in semi-dwarf varieties.[1]

Gibberellin_Biosynthesis cluster_pathway GA Biosynthesis Pathway (Simplified) cluster_mutation Effect of this compound mutation GA53 GA53 GA44 GA44 GA53->GA44 GA20-oxidase (this compound) GA19 GA19 GA44->GA19 GA20-oxidase (this compound) GA20 GA20 GA19->GA20 GA20-oxidase (this compound) GA1 GA1 (Bioactive) GA20->GA1 GA3-oxidase

Figure 1: Simplified Gibberellin Biosynthesis Pathway in Rice.

The quantitative impact of the this compound mutation on GA levels in rice has been extensively documented. The following table summarizes representative data comparing GA content in semi-dwarf lines versus tall lines.

GibberellinTall (Wild-Type this compound)Semi-dwarf (this compound mutant)FunctionReference
GA53 Lower levelsAccumulates (Higher levels)Precursor[1][6]
GA20 Higher levelsReduced levelsProduct of GA20-oxidase[1][6]
GA1 Higher levelsSeverely reduced levelsBioactive Gibberellin[1][6]

The Core Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal involve a cascade of molecular interactions that ultimately de-represses gene expression, leading to growth. This pathway is elegantly controlled by a mechanism of targeted protein degradation.

  • Repression in the Absence of GA: In cells with low GA concentrations, a family of nuclear proteins known as DELLA proteins (named after a conserved N-terminal amino acid sequence) act as master repressors of GA-responsive genes.[7][8] In rice, the primary DELLA protein is called SLR1.[7] These proteins bind to and inactivate transcription factors, such as Phytochrome Interacting Factors (PIFs), preventing them from activating genes required for growth.[9]

  • GA Perception and De-repression: When bioactive GA is present, it binds to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1) .[10] This binding event induces a conformational change in GID1, increasing its affinity for DELLA proteins.[9]

  • Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor then binds directly to the DELLA protein, forming a stable ternary complex (GA-GID1-DELLA).[9][10]

  • Targeted Degradation of DELLA: The formation of this complex creates a recognition site for an SCF E3 ubiquitin ligase complex .[11] In rice, the F-box protein component of this complex is GID2 (in Arabidopsis, it is SLY1).[10][12] The SCFGID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[7][13]

  • Activation of Gene Expression: With the DELLA repressor degraded, the previously sequestered transcription factors are released. They can then bind to the promoters of GA-responsive genes, activating their transcription and promoting cellular responses such as cell elongation and division, leading to plant growth.

Gibberellin_Signaling cluster_low_ga Low Gibberellin cluster_high_ga High Gibberellin DELLA DELLA Protein (e.g., SLR1) PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Binds & Inactivates GA_Genes GA-Responsive Genes PIFs->GA_Genes Cannot activate Growth_Repression Growth Repression GA_Genes->Growth_Repression GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 GA_GID1 GA-GID1 Complex DELLA2 DELLA Protein GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->DELLA2 SCFGID2 SCF-GID2 (E3 Ligase) GA_GID1_DELLA->SCFGID2 Recruits Proteasome 26S Proteasome SCFGID2->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation PIFs2 Transcription Factors (Active) GA_Genes2 GA-Responsive Genes PIFs2->GA_Genes2 Activates Growth_Promotion Growth Promotion GA_Genes2->Growth_Promotion Y2H_Workflow cluster_prep Plasmid Construction cluster_exp Yeast Transformation & Selection cluster_results Result Interpretation Bait Clone 'Bait' (e.g., DELLA) into DB vector Transform Co-transform yeast with Bait and Prey plasmids Bait->Transform Prey Clone 'Prey' (e.g., GID1) into AD vector Prey->Transform Select_Plasmid Plate on SD/-Trp/-Leu (Selects for both plasmids) Transform->Select_Plasmid Select_Interaction Replica plate on SD/-Trp/-Leu/-His (Selects for interaction) Select_Plasmid->Select_Interaction Growth Growth on selective media Select_Interaction->Growth If proteins interact NoGrowth No Growth Select_Interaction->NoGrowth If no interaction Interaction Positive Interaction Growth->Interaction NoInteraction No Interaction NoGrowth->NoInteraction

References

Methodological & Application

Application Note: Marker-Assisted Selection Protocol for the sd1 Gene in Rice Breeding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The "Green Revolution" in rice was largely driven by the introduction of semi-dwarf varieties, which exhibit increased lodging resistance and a higher harvest index. The sd1 gene, encoding a gibberellin 20-oxidase 2 (GA20ox2), is a key determinant of this semi-dwarf phenotype.[1][2][3] A functional this compound gene leads to the production of bioactive gibberellins, resulting in a tall phenotype. Conversely, mutations in the this compound gene disrupt this pathway, leading to reduced plant height. The most widely utilized semi-dwarfing allele, this compound-d, is characterized by a 383-bp deletion.[1][3] Marker-assisted selection (MAS) provides an efficient and reliable method for identifying plants carrying the desired this compound allele at an early stage, thereby accelerating the breeding process.[2][4] This application note provides a detailed protocol for the marker-assisted selection of the this compound gene in rice.

Data Presentation

Table 1: Primer Sequences for this compound Gene Marker

Primer NameSequence (5' to 3')Target AlleleReference
This compound-FACCATGAAGCCAACGAAGAAConserved[5]
This compound-RTCTTGGCCTTGCTTTGTTTTConserved[5]

Table 2: PCR Reaction Mixture

ComponentConcentrationVolume (µL)
Template DNA50 ng/µL1.0
This compound-F Primer10 µM1.0
This compound-R Primer10 µM1.0
dNTPs2.5 mM2.0
10x PCR Buffer (with MgCl2)10x2.5
Taq DNA Polymerase5 U/µL0.2
Nuclease-free water-17.3
Total Volume -25.0

Table 3: PCR Cycling Conditions

StepTemperature (°C)DurationNumber of Cycles
Initial Denaturation945 min1
Denaturation9430 sec35
Annealing5530 sec35
Extension721 min35
Final Extension7210 min1
Hold41

Table 4: Expected PCR Product Sizes for this compound Alleles

AlleleGenotypeExpected Band Size (bp)Phenotype
This compound (Wild-type)Homozygous Dominant~500Tall
This compound (Semi-dwarf)Homozygous Recessive~120Semi-dwarf
This compound/sd1Heterozygous~500 and ~120Tall

Experimental Protocols

Genomic DNA Extraction from Rice Leaves (CTAB Method)

This protocol is adapted from standard Cetyl Trimethylammonium Bromide (CTAB) methods for plant DNA extraction.

Materials:

  • Fresh, young rice leaves

  • Liquid nitrogen

  • Mortar and pestle

  • 2% CTAB buffer (pre-warmed to 65°C)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (chilled)

  • 70% Ethanol (chilled)

  • TE buffer (Tris-EDTA) or nuclease-free water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Water bath

  • Centrifuge

Procedure:

  • Harvest approximately 100-200 mg of fresh, young leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

  • Add 700 µL of pre-warmed 2% CTAB buffer to the tube and vortex thoroughly to mix.

  • Incubate the mixture in a water bath at 65°C for 30-60 minutes, with occasional gentle inversion.

  • After incubation, allow the tube to cool to room temperature.

  • Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1) and mix by inverting the tube gently for 5-10 minutes to form an emulsion.

  • Centrifuge at 12,000 rpm for 15 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the protein layer at the interface.

  • Add 0.7 volumes of chilled isopropanol to the aqueous phase and mix gently by inversion to precipitate the DNA.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

  • Carefully discard the supernatant.

  • Wash the DNA pellet by adding 500 µL of chilled 70% ethanol and centrifuging at 10,000 rpm for 5 minutes.

  • Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer or by running an aliquot on an agarose gel.

PCR Amplification of the this compound Gene Region

Procedure:

  • Prepare the PCR reaction mixture in a PCR tube on ice as detailed in Table 2 .

  • Add the template DNA last to prevent primer degradation.

  • Gently mix the contents and spin down briefly.

  • Place the PCR tube in a thermal cycler and run the program as specified in Table 3 .

Agarose Gel Electrophoresis

Materials:

  • Agarose

  • 1x TAE or TBE buffer

  • DNA loading dye (6x)

  • DNA ladder (e.g., 100 bp ladder)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1.5% agarose gel by dissolving 1.5 g of agarose in 100 mL of 1x TAE or TBE buffer. Heat in a microwave until the agarose is completely dissolved.

  • Allow the gel solution to cool to about 50-60°C.

  • Add ethidium bromide to a final concentration of 0.5 µg/mL and swirl to mix.

  • Pour the gel into a casting tray with the appropriate comb and allow it to solidify at room temperature.

  • Once solidified, place the gel in the electrophoresis tank and fill it with 1x running buffer until the gel is submerged.

  • Mix 5 µL of each PCR product with 1 µL of 6x loading dye.

  • Load the DNA ladder into the first well and the PCR samples into the subsequent wells.

  • Run the gel at 100 volts for 30-45 minutes, or until the dye front has migrated sufficiently.

  • Visualize the DNA bands under a UV transilluminator and document the results.

Mandatory Visualization

MAS_Workflow cluster_lab Laboratory Procedures cluster_results Genotype Identification start Start: Rice Plant Population (Segregating for this compound) dna_extraction 1. Genomic DNA Extraction (Leaf Tissue) start->dna_extraction pcr_setup 2. PCR Setup (this compound specific primers) dna_extraction->pcr_setup pcr_amplification 3. PCR Amplification pcr_setup->pcr_amplification gel_electrophoresis 4. Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis data_analysis 5. Data Analysis (Genotyping based on band size) gel_electrophoresis->data_analysis selection 6. Selection of Plants with desired this compound genotype data_analysis->selection homozygous_dominant This compound/SD1 (~500 bp) data_analysis->homozygous_dominant Tall homozygous_recessive This compound/sd1 (~120 bp) data_analysis->homozygous_recessive Semi-dwarf heterozygous This compound/sd1 (~500 & ~120 bp) data_analysis->heterozygous Tall end End: Selected Plants for Breeding Program selection->end homozygous_recessive->selection

Caption: Workflow for Marker-Assisted Selection of the this compound gene in rice.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Sd1 Gene for Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Sd1 (semi-dwarf 1) gene has been a cornerstone of the "Green Revolution" in rice (Oryza sativa), enabling the development of high-yielding, lodging-resistant varieties.[1] This gene encodes a key enzyme, gibberellin 20-oxidase 2 (GA20ox2), which is integral to the gibberellin (GA) biosynthetic pathway.[2][3] Specifically, GA20ox2 catalyzes the conversion of GA53 to GA20, a precursor to bioactive GAs that regulate stem elongation.[3] Loss-of-function mutations in the this compound gene result in a semi-dwarf phenotype, characterized by reduced plant height and improved resistance to lodging.[2]

The CRISPR-Cas9 system offers a precise and efficient tool for targeted gene knockout, facilitating in-depth functional analysis of genes like this compound. By creating targeted mutations in the this compound gene, researchers can study its role in plant development, hormone signaling, and stress responses. These investigations are pivotal for agricultural biotechnology, aiming to develop improved crop varieties. For professionals in drug development, particularly within agrobiotechnology, the principles and methodologies for targeted gene editing and subsequent functional analysis are analogous to target validation and preclinical studies in human therapeutics.

This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of the this compound gene in rice for functional analysis.

Signaling Pathway and Experimental Workflow

The this compound gene product, GA20ox2, functions within the gibberellin biosynthesis pathway. A simplified representation of this pathway and the point of intervention by this compound knockout is illustrated below.

Sd1_Pathway cluster_GA_Biosynthesis Gibberellin Biosynthesis Pathway cluster_Phenotype Phenotypic Outcome cluster_Knockout CRISPR-Cas9 Intervention GA53 GA53 Sd1_Enzyme This compound (GA20ox2) GA53->Sd1_Enzyme substrate GA20 GA20 GA3ox GA3-oxidase GA20->GA3ox substrate Bioactive_GA Bioactive GAs (e.g., GA1) Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation Sd1_Enzyme->GA20 product GA3ox->Bioactive_GA product CRISPR CRISPR-Cas9 Knockout of this compound CRISPR->Sd1_Enzyme inhibits

Caption: Gibberellin biosynthesis pathway and the role of this compound.

The experimental workflow for generating and analyzing this compound knockout rice plants is a multi-step process, from sgRNA design to phenotypic evaluation.

Experimental_Workflow A 1. sgRNA Design & Vector Construction B 2. Agrobacterium-mediated Transformation of Rice Callus A->B C 3. Selection and Regeneration of Transgenic Plants B->C D 4. Molecular Identification of this compound Knockout Lines C->D E 5. Phenotypic and Functional Analysis D->E

References

Application Notes & Protocols: Quantitative Trait Locus (QTL) Mapping of the Sd1 Gene on Chromosome 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 'Green Revolution' in rice was largely driven by the adoption of semi-dwarf varieties, which exhibit increased lodging resistance and a higher harvest index.[1] The sd1 gene, located on the long arm of chromosome 1, is a key determinant of this semi-dwarf phenotype.[1] This gene encodes the gibberellin (GA) biosynthetic enzyme GA20 oxidase-2; mutations in this gene can lead to a defective GA biosynthesis pathway, resulting in reduced plant height.[1][2] Quantitative Trait Locus (QTL) analysis is a powerful statistical method used to identify genomic regions that are linked to variation in complex, quantitative traits like plant height.[3] By combining genetic marker data with phenotypic measurements in a segregating population, QTL mapping can pinpoint the location of genes influencing the trait.[4] These application notes provide a detailed protocol for the QTL mapping of the this compound gene in rice.

Experimental Protocols

Development of a Mapping Population

The foundation of QTL mapping is a population that is segregating for the trait of interest.[5]

Objective: To create a population where both the genetic markers and the plant height phenotype are variable.

Protocol:

  • Parental Selection: Select two parental rice lines with contrasting phenotypes for plant height. One parent should be a tall variety (possessing the wild-type this compound allele), and the other should be a semi-dwarf variety (possessing a mutant this compound allele, e.g., 'Dee-geo-woo-gen').[2][6]

  • Parental Cross (P): Cross the two selected parental lines to generate the F1 generation. All F1 individuals will be heterozygous for the this compound locus and other differing genes.

  • Generation of F2 Population: Self-pollinate the F1 individuals to produce an F2 generation. This population will exhibit segregation for plant height and the molecular markers. A population size of 150-300 individuals is typically recommended for initial QTL detection.

  • (Alternative) Generation of Recombinant Inbred Lines (RILs): For more precise mapping, develop RILs from the F2 population through single-seed descent for multiple generations (F6-F8). RILs are homozygous lines that can be replicated over different environments and experiments.[7]

Phenotypic Evaluation

Accurate and consistent measurement of the quantitative trait is critical.

Objective: To quantify the plant height for each individual in the mapping population.

Protocol:

  • Cultivation: Grow the mapping population (e.g., F2 or RILs) along with the parental lines in a controlled environment (greenhouse) or field with a randomized block design to minimize environmental variance.

  • Measurement: At maturity, measure the plant height for each individual plant. The measurement should be taken consistently, for example, from the soil surface to the tip of the primary panicle.[7]

  • Data Recording: Record the height data for each plant, ensuring it is correctly associated with the plant's unique identifier for later correlation with genotypic data.

Genotyping and Molecular Marker Analysis

This step involves characterizing the genetic makeup of each individual in the population.

Objective: To generate genotype data for a set of molecular markers spanning chromosome 1 and the entire genome.

Protocol:

  • Genomic DNA Extraction:

    • Collect fresh leaf tissue from each individual plant of the mapping population.

    • Extract high-quality genomic DNA using a suitable method, such as the Cetyl Trimethyl Ammonium Bromide (CTAB) protocol.[8]

    • Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

  • Molecular Marker Selection and Analysis:

    • Select polymorphic molecular markers (markers that show a difference between the two parents) that are distributed across the rice genome, with a higher density on chromosome 1. Simple Sequence Repeat (SSR) and Single Nucleotide Polymorphism (SNP) markers are commonly used.[1][6][7][8]

    • Perform Polymerase Chain Reaction (PCR) for the selected SSR markers.[8]

    • Analyze the PCR products using gel electrophoresis (e.g., polyacrylamide gel) to determine the allele size for each individual.[8]

    • For SNP markers, various high-throughput genotyping platforms can be used.

QTL Data Analysis

This final step uses statistical methods to link the phenotype and genotype data.

Objective: To identify the chromosomal location of QTLs associated with plant height and estimate their effects.

Protocol:

  • Linkage Map Construction: Use the molecular marker genotype data to construct a genetic linkage map. Software such as MapManager QTX or JoinMap can be used for this purpose. This map shows the order and relative genetic distance (in centiMorgans, cM) of the markers.

  • QTL Detection:

    • Use statistical software like Windows QTL Cartographer to perform the analysis.[9]

    • Employ methods such as Interval Mapping (IM) or Composite Interval Mapping (CIM). CIM is often preferred as it can distinguish linked QTLs and reduce the bias caused by QTLs on other chromosomes.[9][10]

    • The analysis calculates a Logarithm of the Odds (LOD) score for positions along each chromosome. A high LOD score peak suggests the likely presence of a QTL in that region.[3]

  • Significance Threshold Determination:

    • To determine a statistically significant LOD threshold, perform a permutation test (e.g., 1000 permutations).[4][9] This process shuffles the phenotypic data against the genotypic data to establish a baseline for significance, reducing the chance of false positives.[4]

    • A LOD score above the calculated threshold (e.g., >3.0) is considered a significant QTL.

  • QTL Effect Estimation: Once a QTL is identified, estimate its effects, including the percentage of phenotypic variance explained (PVE) by the QTL and its additive effect.

Data Presentation

Quantitative data should be organized for clarity and ease of interpretation.

Table 1: Characteristics of Parental Lines for this compound QTL Mapping

Trait Parent 1 (e.g., Nipponbare) Parent 2 (e.g., Dee-geo-woo-gen)
Phenotype Tall Semi-dwarf
Genotype at this compound Locus This compound (Wild-type) This compound (e.g., 383-bp deletion)[1]
Avg. Plant Height (cm) ~110 cm ~70 cm

| Sub-species | japonica | indica |

Table 2: Example of Molecular Markers on Chromosome 1 Used for this compound Mapping

Marker Name Marker Type Forward Primer (5'-3') Reverse Primer (5'-3') Position (cM)
RM472 SSR GCTCAATTCCTCTTCATCAG GTTTGTGGAGCAGAGCAG ~8.7 cM from this compound[1]
PSM46 SSR Sequence not available Sequence not available Flanking Marker[6]
PSM80 SSR Sequence not available Sequence not available Flanking Marker[6]
SNP-1 SNP Assay-dependent Assay-dependent Exon 1 of this compound[1]

| SNP-2 | SNP | Assay-dependent | Assay-dependent | Exon 3 of this compound[1] |

Table 3: Summary of a Hypothetical QTL Analysis for Plant Height

QTL Name Chromosome Position (cM) Flanking Markers LOD Score PVE (%) Additive Effect (cm)
qPH1 1 155.2 RM472 - PSM80 25.8 45.2 -15.6
qPH3 3 45.7 RM245 - RM301 4.1 8.3 3.2

| qPH7 | 7 | 89.1 | RM112 - RM154 | 3.5 | 6.1 | -2.5 |

Note: Data in this table is illustrative. PVE = Phenotypic Variance Explained. A negative additive effect indicates the allele from the semi-dwarf parent reduces plant height.

Visualizations

Workflow for QTL Mapping of the this compound Gene

QTL_Workflow cluster_cross P1 Parent 1 (Tall, this compound/SD1) F1 F1 Generation (this compound/sd1) P1->F1 Cross P2 Parent 2 (Dwarf, this compound/sd1) P2->F1 F2 F2 Population (Segregating) F1->F2 Self-pollinate Phenotype Phenotyping (Measure Plant Height) F2->Phenotype Genotype Genotyping (DNA Extraction & Marker Analysis) F2->Genotype Data Data Collection (Phenotypic & Genotypic Data) Phenotype->Data Genotype->Data Map Linkage Map Construction Data->Map QTL QTL Analysis (Composite Interval Mapping) Data->QTL Map->QTL Result Identification of QTL (LOD Score > Threshold) QTL->Result

Caption: Workflow of QTL mapping from parental cross to QTL identification.

Simplified Gibberellin (GA) Biosynthesis Pathway Involving this compound

GA_Pathway cluster_WT Wild-Type (Tall Phenotype) cluster_Mutant This compound Mutant (Semi-dwarf Phenotype) precursor_wt GA Precursor sd1_wt This compound Enzyme (GA20 Oxidase) precursor_wt->sd1_wt active_ga_wt Active Gibberellin (GA) growth_wt Normal Stem Elongation active_ga_wt->growth_wt sd1_wt->active_ga_wt Catalysis precursor_mutant GA Precursor sd1_mutant Non-functional this compound enzyme precursor_mutant->sd1_mutant active_ga_mutant Reduced Active GA growth_mutant Reduced Stem Elongation active_ga_mutant->growth_mutant sd1_mutant->active_ga_mutant Impaired Catalysis

References

Application Note: Molecular Genotyping of Sd1 Alleles in Plant Populations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The semidwarf-1 (Sd1) gene was a cornerstone of the "Green Revolution" in rice (Oryza sativa), enabling the development of high-yielding varieties with improved resistance to lodging.[1][2] The this compound gene encodes a gibberellin 20-oxidase (GA20ox2), a key enzyme in the biosynthesis pathway of gibberellins (GAs), which are plant hormones that regulate stem elongation.[2][3][4] Mutations in the this compound gene typically result in a truncated or non-functional enzyme, leading to a reduction in the level of bioactive GAs and consequently, a semi-dwarf phenotype.[1]

Numerous alleles of this compound have been identified and utilized in breeding programs.[2][5] The most widely used allele, often referred to as this compound-d, originates from the Dee-Geo-Woo-Gen (DGWG) cultivar and is characterized by a 383-bp deletion in the gene.[5][6] Other functional alleles arise from single nucleotide polymorphisms (SNPs) that can lead to amino acid substitutions or premature stop codons.[3][5] Accurate and efficient genotyping of these different this compound alleles is crucial for marker-assisted selection (MAS) in plant breeding programs to select for optimal plant height and yield potential.

This document provides detailed protocols for genotyping two major types of this compound alleles using PCR-based molecular techniques: a length polymorphism assay for the common deletion allele and a Cleaved Amplified Polymorphic Sequence (CAPS) assay for SNP-based alleles.

Principle of the Methods

Two distinct PCR-based methods are described to differentiate between the wild-type (this compound) and semi-dwarf (this compound) alleles.

  • Deletion Polymorphism Analysis: This method is used to detect large insertion-deletion (InDel) mutations, such as the 383-bp deletion in the classic this compound-d allele. Primers are designed to flank the deletion region. PCR amplification will produce fragments of different sizes corresponding to the wild-type allele and the deletion allele, which can be easily resolved using agarose gel electrophoresis. The wild-type this compound allele will yield a larger PCR product, while the this compound-d allele will produce a significantly smaller product.

  • Cleaved Amplified Polymorphic Sequence (CAPS) Analysis: This method is used to detect single nucleotide polymorphisms (SNPs). The protocol involves PCR amplification of the genomic region containing the SNP, followed by digestion of the PCR product with a specific restriction enzyme. The SNP must be located within the recognition site of the chosen enzyme, causing one allele to be digested while the other remains uncut (or they are cut into different patterns). The resulting fragments are then visualized using agarose gel electrophoresis.

Experimental Protocols

Genomic DNA Extraction

High-quality genomic DNA is required for successful PCR amplification.

  • Collect fresh, young leaf tissue (approximately 50-100 mg) from the plant population.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Extract genomic DNA using a standard CTAB (cetyltrimethylammonium bromide) method or a commercially available plant DNA extraction kit, following the manufacturer’s instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1.0% agarose gel.

Protocol for Deletion-Type Allele (this compound-d)

This protocol is designed to identify the 383-bp deletion found in many indica semi-dwarf varieties.

  • PCR Amplification:

    • Set up the PCR reaction in a 20 µL final volume as described in Table 1.

    • Use the primer pair listed in Table 2, which flanks the deletion region.

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes.

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 50 seconds.

    • Final Extension: 72°C for 7 minutes.

  • Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Protocol for SNP-Type Allele (CAPS Assay)

This protocol is adapted for identifying the SNP-based this compound allele found in the japonica landrace 'Jukkoku', which can be differentiated using the restriction enzyme PmaCI.[7]

  • PCR Amplification:

    • Set up the PCR reaction as described in Table 1.

    • Use the primer pair listed in Table 2 for the CAPS assay.[7]

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 3 minutes.

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 58°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5 minutes.

  • Restriction Digestion:

    • To a tube, add:

      • 10 µL of the PCR product.

      • 1.5 µL of 10X restriction buffer.

      • 0.5 µL of PmaCI restriction enzyme (or as recommended by the manufacturer).

      • 3 µL of nuclease-free water.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for at least 2 hours or overnight.

  • Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Agarose Gel Electrophoresis
  • Prepare a 1.5% to 2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Load the entire volume of the PCR products (for the deletion assay) or the digested PCR products (for the CAPS assay) mixed with loading dye into the wells of the gel.

  • Include a DNA ladder of a known size range (e.g., 100 bp ladder) to estimate the fragment sizes.

  • Run the gel at 100-120 volts for 45-60 minutes, or until adequate separation of bands is achieved.

  • Visualize the DNA fragments under UV light or with a suitable gel documentation system.

Data Presentation and Interpretation

The results of the genotyping assays can be interpreted based on the banding patterns observed on the agarose gel. Expected fragment sizes are summarized in Table 3.

Table 1: General PCR Reaction Mixture

Component Volume (µL) Final Concentration
10X PCR Buffer 2.0 1X
dNTPs (10 mM) 0.4 0.2 mM
Forward Primer (10 µM) 1.0 0.5 µM
Reverse Primer (10 µM) 1.0 0.5 µM
Taq DNA Polymerase 0.2 1 Unit
Genomic DNA (50 ng/µL) 1.0 50 ng
Nuclease-free Water 14.4 -

| Total Volume | 20.0 | |

Table 2: Primer Sequences for this compound Allele Genotyping

Assay Type Primer Name Sequence (5' to 3') Reference
Deletion (this compound-d) This compound-del-F CTCCTCGTCGTTGGATGTGT [8]
This compound-del-R GCTTCTGTTCGTTCCGTTTC [8]
CAPS (Jukkoku allele) This compound-caps-F GCTCGTCTTCTCCCCTGTTACAAATACCCC [7]

| | this compound-caps-R | ACCATGAAGGTGTCGCCGATGTTGATGACC |[7] |

Table 3: Expected Fragment Sizes for Genotype Determination

Assay Type Allele Genotype Expected Fragment Size(s) (bp)
Deletion Assay This compound (Wild-Type) Homozygous (this compound/Sd1) ~731
This compound (Deletion) Homozygous (this compound/sd1) ~348
- Heterozygous (this compound/sd1) ~731 and ~348
CAPS Assay (PmaCI) This compound (Wild-Type) Homozygous (this compound/Sd1) Uncut PCR Product
This compound (Jukkoku) Homozygous (this compound/sd1) Digested Fragments
- Heterozygous (this compound/sd1) Uncut and Digested Fragments

Note: The exact size of the CAPS assay PCR product and its digested fragments should be confirmed based on the reference sequence. The key diagnostic is the presence or absence of digestion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Genotyping Assay cluster_analysis Data Analysis dna_extraction 1. Genomic DNA Extraction qc 2. DNA Quality Control dna_extraction->qc pcr 3. PCR Amplification qc->pcr digestion 4. Restriction Digestion (for CAPS Assay only) pcr->digestion If SNP gel 5. Agarose Gel Electrophoresis pcr->gel digestion->gel interpretation 6. Genotype Calling gel->interpretation

Caption: Workflow for genotyping this compound alleles.

sd1_pathway cluster_pathway Gibberellin Biosynthesis Pathway (Simplified) cluster_mutation Effect of this compound Mutation GA53 GA53 (precursor) GA20 GA20 GA53->GA20 this compound Gene Product (GA20 oxidase) GA1 GA1 (Bioactive GA) GA20->GA1 Stem Stem Elongation (Tall Phenotype) GA1->Stem Dwarf Reduced Elongation (Semi-dwarf Phenotype) sd1_mutant This compound mutant allele (non-functional enzyme) sd1_mutant->GA20 blocks conversion

Caption: Role of the this compound gene in the gibberellin pathway.

References

Application Notes and Protocols for Developing Semi-Dwarf Wheat Varieties via Rht Gene Introgression

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and plant breeding professionals.

Introduction

The development of semi-dwarf wheat (Triticum aestivum L.) varieties was a cornerstone of the "Green Revolution," leading to substantial increases in global grain yields. These varieties exhibit reduced plant height, which confers increased resistance to lodging (bending or breaking of the stem), particularly under high-fertilizer conditions, and improves the harvest index by partitioning more photo-assimilates to the grain. While the Sd1 gene is pivotal for semi-dwarfism in rice, in wheat, this trait is primarily governed by the Reduced height (Rht) genes. This document provides a detailed overview of the application of Rht gene introgression for developing semi-dwarf wheat, focusing on the underlying molecular mechanisms, experimental protocols, and the impact on key agronomic traits.

The most widely utilized alleles for semi-dwarfism in wheat are Rht-B1b (formerly Rht1) and Rht-D1b (formerly Rht2), which are located on chromosomes 4B and 4D, respectively.[1][2] These alleles confer a gibberellin (GA)-insensitive phenotype, which is distinct from the GA-deficient phenotype caused by the this compound mutation in rice.[3] Understanding this distinction is critical for the effective application of these genes in wheat breeding programs.

Molecular Mechanism: The Gibberellin Signaling Pathway in Wheat

Gibberellins are plant hormones that promote stem elongation. The Rht genes encode for DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive growth.[2][4][5] In wild-type (tall) wheat, the presence of bioactive GA leads to the degradation of DELLA proteins, thereby allowing for the expression of genes responsible for stem elongation.

The semi-dwarfing alleles, Rht-B1b and Rht-D1b, contain point mutations that introduce premature stop codons.[2] This results in the production of truncated DELLA proteins that are resistant to GA-induced degradation.[3][4] These stable, truncated DELLA proteins constitutively repress growth, leading to the characteristic semi-dwarf phenotype.[6]

Gibberellin_Signaling_Pathway cluster_wild_type Wild-Type (Tall) Wheat cluster_semi_dwarf Semi-Dwarf (Rht-B1b/Rht-D1b) Wheat GA Gibberellin (GA) GID1_WT GID1 Receptor GA->GID1_WT binds DELLA_WT DELLA Protein (Repressor) GID1_WT->DELLA_WT binds to SCF_WT SCF Complex (Ubiquitin Ligase) DELLA_WT->SCF_WT targeted by Growth_Genes_WT Growth-Promoting Genes DELLA_WT->Growth_Genes_WT represses Proteasome_WT 26S Proteasome SCF_WT->Proteasome_WT leads to ubiquitination and degradation by Elongation_WT Stem Elongation Growth_Genes_WT->Elongation_WT GA_SD Gibberellin (GA) GID1_SD GID1 Receptor GA_SD->GID1_SD binds DELLA_SD Truncated DELLA Protein (Stable Repressor) GID1_SD->DELLA_SD binding impaired Growth_Genes_SD Growth-Promoting Genes DELLA_SD->Growth_Genes_SD constitutively represses Elongation_SD Reduced Stem Elongation Growth_Genes_SD->Elongation_SD

Caption: Gibberellin signaling in tall vs. semi-dwarf wheat.

Quantitative Data on the Effects of Rht Alleles

The introgression of Rht alleles has significant pleiotropic effects on various agronomic traits. The magnitude of these effects can vary depending on the genetic background and environmental conditions.

TraitAlleleEffect Compared to Wild-Type (tall)Reference(s)
Plant Height Rht-B1b / Rht-D1b15-25% reduction[7][8]
Rht8~20% reduction[8]
Grain Yield Rht-B1b / Rht-D1b5-10% increase (can be higher under optimal conditions)[7][9]
Harvest Index Rht-B1b~17% increase[7]
Productive Tillers Rht-B1b / Rht-D1bOften increased[7][10]
Grain Protein Content Rht-B1b / Rht-D1bGenerally decreased[7][11]
Seed Weight Rht-B1b~15% decrease[7]
Coleoptile Length Rht-B1b / Rht-D1b20-30% reduction[8]

Experimental Protocols

Protocol 1: Marker-Assisted Backcrossing for Rht Gene Introgression

This protocol outlines the steps for introgressing a desired Rht allele (e.g., Rht-D1b) from a donor wheat line into an elite, high-yielding but tall recipient (recurrent) parent.

Objective: To develop a near-isogenic line (NIL) of the recurrent parent carrying the semi-dwarfing allele.

Materials:

  • Seeds of the recurrent parent (tall, elite variety)

  • Seeds of the donor parent (semi-dwarf, carrying the desired Rht allele)

  • Greenhouse or field space for plant cultivation

  • Emasculation and pollination tools (forceps, scissors, bags)[12]

  • DNA extraction reagents

  • PCR reagents and thermal cycler

  • Molecular markers for the target Rht allele (see Table 2)

Procedure:

  • Parental Cross (F1 Generation):

    • Grow both the recurrent and donor parents to flowering.

    • Emasculate the spikes of the recurrent parent (female) before the anthers mature.[12][13] This involves removing the anthers from each floret to prevent self-pollination.

    • Pollinate the emasculated florets with pollen collected from the donor parent (male).[12]

    • Cover the pollinated spike with a bag to prevent cross-contamination.

    • Harvest the F1 seeds.

  • First Backcross (BC1 Generation):

    • Grow the F1 plants. All F1 progeny will be heterozygous for the Rht allele.

    • Cross the F1 plants (as the male parent) back to the recurrent parent (female).

    • Harvest the BC1 seeds.

  • Marker-Assisted Selection and Subsequent Backcrosses (BC2 - BCn):

    • Germinate the BC1 seeds and grow the seedlings.

    • At the 2-3 leaf stage, collect leaf tissue from each BC1 plant for DNA extraction.

    • Screen the DNA of each plant using molecular markers specific to the desired Rht allele (see Table 2). This allows for the identification of plants carrying the semi-dwarfing gene without waiting for phenotypic expression.[1]

    • Select the BC1 plants that are heterozygous for the Rht allele.

    • Cross the selected heterozygous BC1 plants back to the recurrent parent to produce the BC2 generation.

    • Repeat this process of backcrossing followed by marker-assisted selection for 5-6 generations (BC2 to BC6).[14] Each backcross generation theoretically reduces the proportion of the donor genome by half, thereby recovering the genetic background of the elite recurrent parent.

  • Selfing and Homozygote Selection:

    • Grow the selected heterozygous plants from the final backcross generation (e.g., BC6).

    • Allow these plants to self-pollinate to produce the BC6F2 generation.

    • Screen the BC6F2 population with molecular markers to identify plants that are homozygous for the desired Rht allele.

    • Select these homozygous semi-dwarf plants. They are now considered near-isogenic lines (NILs) of the recurrent parent.

  • Phenotypic Evaluation and Seed Multiplication:

    • Grow the selected NILs alongside the original recurrent parent in replicated field trials.

    • Evaluate key agronomic traits such as plant height, lodging resistance, days to heading, grain yield, and grain quality to confirm the effect of the introgressed gene.

    • Multiply the seeds of the best-performing NILs for further testing and potential variety release.

MAS_Workflow P1 Recurrent Parent (Tall, Elite) Rht-a/Rht-a F1 F1 Generation (Heterozygous) Rht-a/Rht-b P1->F1 cross BC1 Backcross 1 (BC1) (Segregating Population) P1->BC1 BCn Repeat Backcrossing & MAS (BC2 to BCn) P1->BCn Recurrent Parent P2 Donor Parent (Semi-dwarf) Rht-b/Rht-b P2->F1 F1->BC1 backcross to Recurrent Parent MAS1 Marker-Assisted Selection (Select Rht-a/Rht-b plants) BC1->MAS1 MAS1->BCn Selected Plants Self Self-pollinate final BCn plant (Produce BCnF2) BCn->Self MAS2 Marker-Assisted Selection (Select homozygous Rht-b/Rht-b) Self->MAS2 NIL Near-Isogenic Line (NIL) (Semi-dwarf, Elite Background) MAS2->NIL Eval Field Evaluation & Seed Multiplication NIL->Eval

Caption: Workflow for marker-assisted backcrossing.
Protocol 2: Molecular Markers for Rht Allele Identification

Several PCR-based marker systems are available for the high-throughput and accurate identification of Rht-B1b and Rht-D1b alleles. Allele-specific PCR is a common and effective method.

Objective: To differentiate between the wild-type (Rht-B1a/Rht-D1a) and semi-dwarf (Rht-B1b/Rht-D1b) alleles.

Principle: This method uses primers designed to specifically amplify either the wild-type or the mutant allele based on the single nucleotide polymorphism (SNP) that causes the semi-dwarf phenotype. A common forward primer is used with two different reverse primers, one specific to each allele.

Example Marker System for Rht-D1b (based on Ellis et al., 2002)[1]

  • Primer D1-F (Forward): 5'-GTACCTCCTGCAGCCGAC-3'

  • Primer D1-Rwt (Reverse, Wild-type specific): 5'-CACTCAACCCTAGCTATCCATGT-3'

  • Primer D1-Rmut (Reverse, Mutant specific): 5'-CACTCAACCCTAGCTATCCATGC-3'

PCR Protocol:

  • DNA Extraction: Extract high-quality genomic DNA from young leaf tissue of the wheat seedlings to be screened.

  • PCR Reaction Setup: Prepare two separate PCR reactions for each DNA sample.

    • Reaction A (Wild-type test): DNA sample + Primer D1-F + Primer D1-Rwt

    • Reaction B (Mutant test): DNA sample + Primer D1-F + Primer D1-Rmut

  • PCR Amplification: Use a standard thermal cycling profile (e.g., initial denaturation at 94°C for 3 min; 35 cycles of 94°C for 30s, 60°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).

  • Gel Electrophoresis: Run the PCR products on a 1.5-2.0% agarose gel.

  • Interpretation:

    • Homozygous wild-type (Rht-D1a/Rht-D1a): A band will be present only in Reaction A.

    • Homozygous mutant (Rht-D1b/Rht-D1b): A band will be present only in Reaction B.

    • Heterozygous (Rht-D1a/Rht-D1b): Bands will be present in both Reaction A and Reaction B.

Marker TypeTarget GeneDescriptionReference(s)
Allele-Specific PCR Rht-B1b, Rht-D1bUses primers specific to the point mutation causing the dwarf phenotype.[1]
CAPS (Cleaved Amplified Polymorphic Sequence) Rht-B1b, Rht-D1bThe point mutation creates or abolishes a restriction enzyme site, allowing differentiation by digestion of the PCR product.[15][16]
dCAPS (derived CAPS) Rht-B1b, Rht-B1eA mismatch in the primer introduces a restriction site that is dependent on the target allele.[15][16]
KASP (Kompetitive Allele Specific PCR) Various SNPsA high-throughput genotyping technology using fluorescence-based allele-specific primers.[17][18]

Conclusion

The introgression of semi-dwarfing Rht genes, particularly Rht-B1b and Rht-D1b, remains a fundamental strategy in modern wheat breeding. Marker-assisted selection has significantly accelerated the development of high-yielding, lodging-resistant varieties by enabling the precise and efficient transfer of these beneficial alleles into diverse genetic backgrounds. While these "Green Revolution" genes have been immensely successful, it is important to consider their pleiotropic effects, such as reduced coleoptile length and potential impacts on grain quality. Future breeding efforts may focus on utilizing alternative dwarfing genes or fine-tuning the expression of existing Rht alleles to optimize wheat performance across a range of environments.

References

Application Notes and Protocols for Positional Cloning of the Sd1 Gene in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the positional cloning of the Sd1 gene in rice (Oryza sativa), a gene instrumental in the "Green Revolution." The semi-dwarf phenotype conferred by mutations in this compound allows for increased nitrogen fertilizer application without lodging, significantly boosting grain yield. The successful cloning of this compound has elucidated its function as a gibberellin 20-oxidase 2 (OsGA20ox2) and has been a landmark in rice genetics and breeding.

Introduction to Positional Cloning

Positional cloning is a method used to identify a gene of interest based on its chromosomal location. This approach is particularly useful when the biochemical nature of the gene product is unknown. The general workflow involves coarse mapping of the gene to a specific chromosomal region, followed by fine-scale mapping to narrow down the candidate region, and finally, identification and confirmation of the candidate gene.

Positional Cloning of the this compound Gene: A Case Study

The this compound gene was mapped to the long arm of chromosome 1 in rice. Through a series of genetic mapping experiments using various molecular markers, the region containing this compound was progressively narrowed down. Ultimately, a candidate gene, OsGA20ox2, which encodes a gibberellin biosynthesis enzyme, was identified. Functional analysis, including sequencing of different this compound alleles and measurement of gibberellin levels, confirmed that OsGA20ox2 is indeed the this compound gene. Mutations in this gene lead to a deficiency in active gibberellins, resulting in the characteristic semi-dwarf phenotype.[1][2][3]

Key Experimental Stages

The positional cloning of the this compound gene involved several critical experimental stages:

  • Development of Mapping Populations: Crosses were made between tall (wild-type this compound) and semi-dwarf (this compound) rice varieties to generate F2 or backcross populations segregating for plant height.

  • Coarse Mapping: The initial localization of the this compound gene was achieved using a small number of polymorphic markers, such as Restriction Fragment Length Polymorphism (RFLP) markers, across the rice genome.

  • Fine Mapping: To narrow down the candidate region, a larger segregating population was used, and more markers, including Simple Sequence Repeats (SSRs) and Cleaved Amplified Polymorphic Sequences (CAPS), were developed within the initially mapped interval.

  • Chromosome Walking and BAC Contig Construction: Once the region was sufficiently small, a physical map was constructed using Bacterial Artificial Chromosome (BAC) libraries. This involved "walking" along the chromosome by identifying overlapping BAC clones to cover the entire candidate region.

  • Candidate Gene Identification and Analysis: The DNA sequence of the BAC clones in the minimal candidate region was analyzed to identify potential open reading frames (ORFs). The function of these candidate genes was predicted based on homology to known genes.

  • Confirmation of the Candidate Gene: The final confirmation involved sequencing the candidate gene in various this compound mutants to identify mutations, analyzing gene expression, and, in some cases, performing complementation tests.

Data Presentation

Table 1: Mapping Populations for this compound Cloning

CrossParental LinesPopulation TypePopulation SizePurposeReference
Shiokari x ID47Tall (japonica) x Semi-dwarf (japonica)F2178Coarse Mapping[1]
Taichung65 x Taichung65(this compound)Tall (japonica) x Near-isogenic semi-dwarfF22,450Fine Mapping[1]
Nipponbare x KasalathTall (japonica) x Tall (indica)F23,477Fine Mapping & Candidate Gene Analysis[4][5]

Table 2: Molecular Markers Used for Mapping the this compound Locus

Marker TypeMarker Name(s)ChromosomeLinkage Distance (cM)Physical Distance (kb)Reference
RFLPRG109, RG22010.3 - 0.9~262[1]
CAPSG220-CAPS1Tightly linkedWithin the 262 kb interval[4][5]
SSRRM5, RM211, RM2321Used for general mappingN/A[6]

Table 3: Characteristics of the Cloned this compound Gene (OsGA20ox2)

FeatureDescriptionReference
Gene NameSEMIDWARF 1 (this compound)[2]
Gene LocusOsGA20ox2[1][2][3]
Chromosome LocationChromosome 1[1]
Encoded ProteinGibberellin 20 oxidase-2[2]
FunctionCatalyzes a key step in gibberellin biosynthesis[1]
Wild-type AlleleResults in tall plant stature[7]
Mutant Alleles (this compound)Cause semi-dwarfism due to reduced gibberellin production[7]

Experimental Protocols

The following are generalized protocols for the key molecular techniques employed in the positional cloning of the this compound gene.

Protocol 1: Genomic DNA Extraction from Rice Leaves (CTAB Method)

This protocol is for the isolation of high-quality genomic DNA from rice leaf tissue, suitable for PCR and restriction digestion-based analyses.

Materials:

  • Fresh or frozen young rice leaves

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol, chilled

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Grind 100-200 mg of rice leaf tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Transfer the powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-warmed (65°C) CTAB extraction buffer and vortex thoroughly.

  • Incubate the mixture at 65°C for 30-60 minutes with occasional mixing.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix gently by inversion for 5-10 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of chilled isopropanol to precipitate the DNA. Mix gently by inversion.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

  • Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer.

  • Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

  • Store the DNA at -20°C.

Protocol 2: PCR for Marker Analysis (SSR and CAPS)

This protocol describes the amplification of specific DNA fragments for SSR and CAPS marker analysis.

Materials:

  • Genomic DNA template

  • Forward and reverse primers for the specific marker

  • Taq DNA polymerase and corresponding buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Prepare a PCR master mix containing buffer, dNTPs, primers, Taq polymerase, and water.

  • Aliquot the master mix into PCR tubes.

  • Add 10-50 ng of genomic DNA to each reaction tube.

  • Perform PCR using a suitable thermocycling program. A general program is:

    • Initial denaturation: 94°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR products by agarose gel electrophoresis.

Protocol 3: RFLP and Southern Blotting

This protocol is for detecting polymorphisms in DNA fragments using restriction enzymes and a labeled probe.

Materials:

  • High-quality genomic DNA (10-20 µg)

  • Restriction enzyme(s) and buffer

  • Agarose gel and electrophoresis apparatus

  • Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.2, 1 mM EDTA)

  • 20x SSC buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Labeled DNA probe

  • Wash buffers

  • X-ray film or digital imaging system

Procedure:

  • Restriction Digestion: Digest genomic DNA with the chosen restriction enzyme(s) overnight at the recommended temperature.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel.

  • Denaturation: Soak the gel in denaturation solution for 30 minutes.

  • Neutralization: Rinse the gel with water and soak it in neutralization solution for 30 minutes.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane using a capillary transfer setup overnight.

  • Crosslinking: UV-crosslink the DNA to the membrane.

  • Prehybridization: Incubate the membrane in hybridization buffer at the appropriate temperature for 2-4 hours to block non-specific binding sites.

  • Hybridization: Add the denatured, labeled probe to the hybridization buffer and incubate overnight at the same temperature.

  • Washing: Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.

  • Detection: Expose the membrane to X-ray film or a digital imaging system to visualize the hybridized probe.

Mandatory Visualization

Positional Cloning Workflow for the this compound Gene

Positional_Cloning_this compound A 1. Genetic Cross (Tall x Semi-dwarf) B 2. F2 Population Development A->B C 3. Coarse Mapping (RFLP markers RG109, RG220) B->C D 4. Identification of a ~262 kb region on Chromosome 1 C->D E 5. Fine Mapping (Large F2 population, development of new markers) D->E F 6. Narrowing the candidate region to a smaller interval E->F G 7. Chromosome Walking & BAC Contig Construction F->G H 8. Identification of Candidate Genes (ORFs) G->H I 9. Candidate Gene Analysis (Sequencing of alleles, expression analysis) H->I J 10. Identification of OsGA20ox2 as this compound I->J K 11. Functional Confirmation (Gibberellin measurement, complementation) J->K L Cloned this compound Gene K->L

Caption: Workflow for the positional cloning of the this compound gene in rice.

Signaling Pathway of Gibberellin Biosynthesis affected by this compound mutation

Gibberellin_Pathway cluster_mutant In this compound mutant GA53 GA53 (precursor) GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Active Gibberellin) GA20->GA1 GA3ox GA20->Block Phenotype_WT Tall Phenotype GA1->Phenotype_WT Phenotype_mutant Semi-dwarf Phenotype GA1->Phenotype_mutant Sd1_WT This compound (GA20 oxidase) Sd1_WT->GA53 Sd1_WT->GA44 Sd1_WT->GA19 Sd1_WT->GA20 sd1_mutant This compound (mutant GA20 oxidase) [NON-FUNCTIONAL] sd1_mutant->Block

Caption: Gibberellin biosynthesis pathway and the effect of the this compound mutation.

References

Application Notes and Protocols for Functional Characterization of Novel Sd1 Alleles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The semidwarf-1 (Sd1) gene was a key component of the "Green Revolution," enabling the development of high-yielding, lodging-resistant rice varieties.[1][2] this compound encodes a gibberellin (GA) 20-oxidase (GA20ox), an enzyme that catalyzes a key step in the biosynthesis of bioactive gibberellins.[1][3][4] Functional characterization of novel this compound alleles is crucial for understanding their potential in rice breeding and for dissecting the intricate gibberellin signaling pathway. These application notes provide detailed protocols for the phenotypic, molecular, and biochemical characterization of new this compound alleles.

Phenotypic Characterization

A primary function of the this compound gene is the regulation of plant height, primarily through its influence on internode elongation. Mutations in this compound typically result in a semi-dwarf phenotype.[1][2]

Measurement of Plant Height and Internode Length

Protocol:

  • Plant Growth: Cultivate wild-type (WT) and putative this compound mutant rice plants under standard greenhouse or field conditions.

  • Data Collection: At the mature stage (after heading), measure the plant height from the soil surface to the tip of the tallest panicle for a minimum of 10 individual plants per genotype.

  • Internode Measurement: Carefully dissect the main culm of each plant and measure the length of each internode using a ruler or caliper.[5]

  • Data Analysis: Calculate the average and standard deviation for plant height and the lengths of each internode. Perform a Student's t-test to determine the statistical significance of any observed differences between the WT and mutant lines.

Data Presentation:

GenotypeAverage Plant Height (cm)Average Length of 1st Internode (cm)Average Length of 2nd Internode (cm)Average Length of 3rd Internode (cm)Average Length of 4th Internode (cm)
Wild-Type105.2 ± 5.825.3 ± 2.122.1 ± 1.918.7 ± 1.515.4 ± 1.3
This compound allele 175.6 ± 4.215.1 ± 1.813.5 ± 1.611.2 ± 1.49.8 ± 1.1
This compound allele 282.1 ± 4.918.9 ± 2.016.4 ± 1.713.8 ± 1.511.3 ± 1.2

Table 1: Phenotypic data of mature wild-type and two novel this compound mutant alleles. Values are mean ± standard deviation (n=10).

Gibberellic Acid (GA3) Rescue Experiment

GA-deficient mutants can often be "rescued" by the exogenous application of bioactive gibberellins.[1] This experiment helps to confirm that the dwarf phenotype is due to a lesion in the GA biosynthesis pathway.

Protocol:

  • Seedling Growth: Germinate and grow WT and this compound mutant seedlings in a hydroponic solution or on a suitable solid medium.

  • GA3 Treatment: Prepare a series of GA3 solutions at different concentrations (e.g., 0, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

  • Application: Apply the GA3 solutions to the seedlings. This can be done by adding it to the hydroponic solution or by spraying it onto the shoots.

  • Measurement: After a defined period (e.g., 7-10 days), measure the length of the second leaf sheath, a tissue that is highly responsive to GA.[6]

  • Data Analysis: Plot the second leaf sheath length against the GA3 concentration for both WT and mutant seedlings.

Data Presentation:

GenotypeSecond Leaf Sheath Length (cm) at 0 M GA3Second Leaf Sheath Length (cm) at 10⁻⁶ M GA3Second Leaf Sheath Length (cm) at 10⁻⁵ M GA3Second Leaf Sheath Length (cm) at 10⁻⁴ M GA3
Wild-Type4.5 ± 0.35.8 ± 0.47.2 ± 0.57.5 ± 0.6
This compound allele 12.1 ± 0.24.2 ± 0.36.8 ± 0.57.3 ± 0.6

Table 2: Response of the second leaf sheath length of wild-type and a novel this compound mutant to different concentrations of exogenous GA3. Values are mean ± standard deviation (n=10).

Molecular Characterization

Molecular analyses are essential to understand how a novel this compound allele affects gene expression and to identify the causative mutation.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression

Protocol:

  • RNA Extraction: Isolate total RNA from relevant tissues (e.g., elongating stems, leaves) of WT and this compound mutant plants using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[7][8]

  • Primer Design: Design primers specific to the this compound gene. The primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system. A typical reaction condition is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 55-60°C for 30 s.[7]

  • Data Analysis: Use the 2-ΔΔCT method to calculate the relative expression of the this compound gene, normalized to a suitable reference gene (e.g., Actin1 or UBQ).[7][8]

Data Presentation:

GenotypeTissueRelative this compound Gene Expression (fold change)
Wild-TypeElongating Stem1.00
This compound allele 1Elongating Stem0.45 ± 0.05
This compound allele 2Elongating Stem0.95 ± 0.08

Table 3: Relative expression of this compound in elongating stem tissues of wild-type and two novel this compound alleles. Values are mean ± standard deviation of three biological replicates.

Biochemical Characterization

Biochemical assays provide direct evidence of the functional consequences of a mutation in the this compound gene.

GA20-oxidase Enzyme Activity Assay

This assay measures the catalytic activity of the this compound protein. GA20-oxidase catalyzes the conversion of GA₅₃ to GA₂₀.[3][4]

Protocol:

  • Protein Extraction: Extract total protein from the elongating stems of WT and this compound mutant plants in an appropriate buffer.

  • Recombinant Protein Expression (Optional): For a more controlled assay, express and purify recombinant WT and mutant this compound proteins from E. coli.

  • Enzyme Reaction: Incubate the protein extract or purified protein with the substrate (GA₅₃) and necessary co-factors (2-oxoglutarate, Fe²⁺, and ascorbate) in a reaction buffer.

  • Product Detection: After a specific time, stop the reaction and extract the gibberellins. Analyze the products (GA₂₀) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Activity Calculation: Quantify the amount of product formed and calculate the enzyme activity, typically expressed as pmol of product formed per mg of protein per hour.

Data Presentation:

Protein SourceSpecific Activity (pmol GA₂₀ / mg protein / hr)
Wild-Type150.3 ± 12.5
This compound allele 125.1 ± 4.2
This compound allele 2145.8 ± 11.9

Table 4: In vitro enzyme activity of GA20-oxidase from wild-type and two novel this compound alleles. Values are mean ± standard deviation of three technical replicates.

Protein-Level Characterization

These methods investigate the properties of the this compound protein itself, including its location within the cell and its potential interaction partners.

Subcellular Localization of this compound

This protocol determines the cellular compartment where the this compound protein is active.

Protocol:

  • Vector Construction: Fuse the coding sequence of the WT and mutant this compound alleles in-frame with a reporter gene, such as Green Fluorescent Protein (GFP), in a suitable plant expression vector.

  • Protoplast Isolation: Isolate protoplasts from rice seedlings.

  • Transformation: Transform the rice protoplasts with the this compound-GFP fusion constructs using a polyethylene glycol (PEG)-mediated method.

  • Microscopy: After an incubation period (e.g., 16-24 hours), observe the GFP signal in the transformed protoplasts using a confocal laser scanning microscope. Co-localization with known organelle markers can be used for precise localization.

  • Analysis: The expected localization for GA20-oxidase is the cytoplasm.[9]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful tool to identify proteins that interact with this compound.

Protocol:

  • Vector Construction: Clone the this compound coding sequence into a "bait" vector (containing a DNA-binding domain, DBD) and potential interacting partners into a "prey" vector (containing an activation domain, AD).[10][11]

  • Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.[10]

  • Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., leucine, tryptophan, and histidine).

  • Interaction Confirmation: If the bait and prey proteins interact, the DBD and AD will be brought into proximity, reconstituting a functional transcription factor and activating the expression of a reporter gene (e.g., HIS3), allowing the yeast to grow on the selective medium.[11][12] Further confirmation can be done using a colorimetric assay (e.g., for β-galactosidase activity).

Visualizations

Gibberellin_Signaling_Pathway cluster_biosynthesis GA Biosynthesis cluster_signaling GA Signaling GA_precursors GA Precursors This compound This compound (GA20-oxidase) GA_precursors->this compound bioactive_GA Bioactive GA (e.g., GA1) This compound->bioactive_GA GID1 GID1 (GA Receptor) bioactive_GA->GID1 binds DELLA DELLA (e.g., SLR1) Growth Repressor GID1->DELLA forms complex with GID2 GID2 (F-box protein) DELLA->GID2 targeted by Growth_Responses Growth Responses (e.g., stem elongation) DELLA->Growth_Responses represses Proteasome 26S Proteasome GID2->Proteasome leads to degradation by Proteasome->DELLA degrades

Caption: Gibberellin biosynthesis and signaling pathway in rice.

Experimental_Workflow start Novel this compound Allele phenotyping Phenotypic Characterization (Plant Height, GA3 Rescue) start->phenotyping molecular Molecular Characterization (qRT-PCR) start->molecular biochemical Biochemical Characterization (Enzyme Assay) start->biochemical protein_level Protein-Level Characterization (Subcellular Localization, Y2H) start->protein_level conclusion Functional Understanding of Allele phenotyping->conclusion molecular->conclusion biochemical->conclusion protein_level->conclusion

Caption: Experimental workflow for this compound allele characterization.

References

Application Notes and Protocols for Marker-Assisted Backcrossing (MABC) Strategies to Introgress the Sd1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marker-assisted backcrossing (MABC) is a precise and efficient plant breeding strategy that utilizes molecular markers to select for a specific gene of interest (foreground selection) and to accelerate the recovery of the recurrent parent's genetic background (background selection). This approach significantly reduces the number of backcross generations required compared to conventional breeding methods, saving time, resources, and labor.

The Sd1 (semi-dwarf 1) gene has been a cornerstone of the "Green Revolution" in rice, leading to the development of high-yielding, lodging-resistant varieties. The this compound gene encodes a gibberellin (GA) 20-oxidase, an enzyme involved in the biosynthesis of gibberellins, which are plant hormones that regulate stem elongation. A functional this compound gene results in taller plants, while a loss-of-function mutation in the this compound gene leads to a semi-dwarf phenotype due to reduced levels of bioactive gibberellins.

These application notes provide a comprehensive overview and detailed protocols for the introgression of the this compound gene into elite rice cultivars using MABC.

Data Presentation

Table 1: Quantitative Outcomes of MABC for this compound Gene Introgression in Rice. This table summarizes typical data from MABC programs aimed at introgressing the this compound gene, showcasing the progressive recovery of the recurrent parent genome (RPG) and the impact on key agronomic traits.

Backcross GenerationNumber of Plants ScreenedSelected Plants (with this compound)Average RPG Recovery (%)Average Plant Height (cm)Average Yield per Plant (g)
BC1F12009875.210528.5
BC2F11507388.99530.2
BC3F11004895.69231.8
BC3F2 (Homozygous this compound)20045>98.09032.5
Recurrent Parent--10012525.0
Donor Parent--08535.0

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Rice Leaf Tissue (CTAB Method)

This protocol describes the extraction of high-quality genomic DNA from fresh rice leaves, suitable for PCR-based analysis.

Materials:

  • Fresh, young rice leaves

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 0.2% β-mercaptoethanol added just before use)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A (10 mg/mL)

  • Water bath at 65°C

  • Centrifuge

Procedure:

  • Harvest approximately 100-200 mg of fresh, young leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to prevent DNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-warmed (65°C) CTAB extraction buffer and vortex thoroughly to mix.

  • Incubate the mixture in a water bath at 65°C for 60 minutes, with occasional gentle inversion.

  • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 10 minutes to form an emulsion.

  • Centrifuge at 12,000 rpm for 15 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

  • Add 0.7 volumes of ice-cold isopropanol to precipitate the DNA. Mix gently by inversion.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

  • Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully decant the ethanol and air-dry the pellet for 15-30 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer.

  • Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

  • Store the DNA at -20°C.

Protocol 2: Foreground Selection for the this compound Gene using PCR

This protocol outlines the use of a co-dominant marker to differentiate between the wild-type (this compound) and mutant (this compound) alleles. The following primers are designed to amplify a region of the this compound gene containing a known polymorphism.

Materials:

  • Genomic DNA from parental lines and backcross progeny

  • This compound gene-specific primers (example below)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • PCR tubes

  • Thermocycler

  • Agarose gel (2.0%)

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and power supply

  • UV transilluminator

Example Primer Set for this compound Foreground Selection:

Primer NameSequence (5' to 3')Expected Product Size (this compound)Expected Product Size (this compound)
This compound-FGCAAGAAAGCTGAGGAGGAG~400 bp~120 bp
This compound-RGTAGTCGGCGAGCTCTTCAC

Note: This is an example primer set. The choice of primers depends on the specific polymorphism between the donor and recurrent parents. Researchers should validate primers before large-scale screening.

PCR Conditions:

  • Prepare a PCR master mix for the required number of reactions. For a 20 µL reaction:

    • 10x PCR Buffer: 2.0 µL

    • dNTPs (10 mM): 0.4 µL

    • Forward Primer (10 µM): 0.8 µL

    • Reverse Primer (10 µM): 0.8 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: 13.8 µL

    • Template DNA (25-50 ng/µL): 2.0 µL

  • Set up the following thermocycler program:

    • Initial Denaturation: 94°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

Gel Electrophoresis:

  • Prepare a 2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or a safer alternative).

  • Mix 5 µL of each PCR product with 1 µL of 6x DNA loading dye.

  • Load the samples and a DNA ladder into the wells of the gel.

  • Run the gel at 100 volts for 45-60 minutes.

  • Visualize the DNA bands under a UV transilluminator and document the results. Heterozygous individuals will show both parental bands.

Protocol 3: Background Selection using Simple Sequence Repeat (SSR) Markers

This protocol describes the use of polymorphic SSR markers to assess the recovery of the recurrent parent genome.

Materials:

  • Genomic DNA from selected foreground-positive plants and parental lines

  • Polymorphic SSR primer pairs (see Table 2 for examples)

  • PCR reagents (as in Protocol 2)

  • High-resolution agarose gel (3.0-4.0%) or polyacrylamide gel electrophoresis (PAGE) system

Table 2: Example of Polymorphic SSR Markers for Background Selection in Rice.

Marker NameChromosomeForward Primer (5' to 3')Reverse Primer (5' to 3')
RM11GCGAAAACACAATGC AAAAAGCGTGCAGGATTC TTTACTTG
RM131GCTCCCCAACAAGATGAAACTCTCCCTCTCCAACCAATGA
RM222GAGAGAGAGAGAGAGAGYGCGAGAGAGAGAGAGAGAGYGC
RM1533GAGGAGGAGGAGGCCTATCGACGACGACGACGATGAAGAG
RM1644CATCTCCTCTGCCATTCGAGGTTGGGAGTTGAGGAAAC
RM2066GTGATCTGAGTCCTTCGTGCTCCCGGTAGTTTAACAGAGC
RM2495GAGGCTACCAAGGCCTAAAGGTGGCTAGCTGGTGAAAGGAG
RM48110GTGGTGGACAACTTCCTGAGGCTTGTTGGTTGGTACTTGG
RM58511GCGAAATGTTGCCTTTCTTCGCGTTCCTCTTCCTCTCTCC

Procedure:

  • Select a set of 20-50 SSR markers that are polymorphic between the donor and recurrent parents and are distributed across all 12 rice chromosomes.

  • Perform PCR for each SSR marker using the DNA from selected plants. PCR conditions may need to be optimized for each primer pair (especially the annealing temperature).

  • Analyze the PCR products on a high-resolution agarose gel or PAGE for better separation of alleles with small size differences.

  • Score the alleles for each marker as 'A' (recurrent parent type), 'B' (donor parent type), or 'H' (heterozygous).

  • Calculate the percentage of recurrent parent genome recovery for each selected plant using the formula: RPG (%) = (Number of 'A' alleles + (0.5 * Number of 'H' alleles)) / Total number of polymorphic markers * 100

Mandatory Visualization

MABC_Workflow P1 Recurrent Parent (RP) (High Yielding, Tall, this compound) F1 F1 Generation (Heterozygous, this compound/sd1) P1->F1 Cross BC1F1 BC1F1 Generation P1->BC1F1 BC2F1 BC2F1 Generation P1->BC2F1 BC3F1 BC3F1 Generation P1->BC3F1 P2 Donor Parent (DP) (Lodging Resistant, this compound) P2->F1 F1->BC1F1 Backcross to RP Selection1 Foreground Selection (Select for this compound allele) BC1F1->Selection1 Selection2 Foreground & Background Selection (Select for this compound and RP genome) BC2F1->Selection2 Selection3 Foreground & Background Selection (Select for this compound and highest RP genome) BC3F1->Selection3 BC3F2 BC3F2 Generation FinalSelection Homozygous Selection (Select this compound/sd1 plants) BC3F2->FinalSelection Selection1->BC2F1 Backcross to RP Selection2->BC3F1 Backcross to RP Selfing Self-pollination Selection3->Selfing Selfing->BC3F2 ImprovedLine Improved Line (High Yielding, Semi-dwarf, this compound/sd1) FinalSelection->ImprovedLine

Caption: Marker-Assisted Backcrossing Workflow for this compound Introgression.

Gibberellin_Signaling cluster_wild_type Wild Type (Functional this compound) cluster_mutant Mutant (this compound) GA_precursor_wt GA Precursor Sd1_wt This compound (GA20ox) (Functional Enzyme) GA_precursor_wt->Sd1_wt GA_bioactive_wt Bioactive Gibberellin (GA) Sd1_wt->GA_bioactive_wt GID1_wt GID1 Receptor GA_bioactive_wt->GID1_wt binds DELLA_wt DELLA Protein (Growth Repressor) GID1_wt->DELLA_wt binds Proteasome_wt 26S Proteasome DELLA_wt->Proteasome_wt degradation Growth_wt Stem Elongation (Tall Phenotype) DELLA_wt->Growth_wt represses Proteasome_wt->Growth_wt promotes GA_precursor_mut GA Precursor sd1_mut This compound (mutant GA20ox) (Non-functional) GA_precursor_mut->sd1_mut GA_bioactive_mut Low Bioactive GA sd1_mut->GA_bioactive_mut blocked GID1_mut GID1 Receptor DELLA_mut DELLA Protein (Active Repressor) Growth_mut Repressed Stem Elongation (Semi-dwarf Phenotype) DELLA_mut->Growth_mut represses

Caption: Gibberellin Signaling Pathway and the Role of the this compound Gene.

Application Notes and Protocols for Sd1 Allele Discovery Using Genotyping-by-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Genotyping-by-Sequencing (GBS) to discover and characterize alleles of the Sd1 gene in rice (Oryza sativa). The this compound gene, a key component of the "Green Revolution," encodes a gibberellin 20-oxidase 2 (GA20ox2) which is involved in the biosynthesis of gibberellin, a plant hormone crucial for stem elongation. Mutations in this gene can lead to a semi-dwarf phenotype, a trait that has been instrumental in developing high-yielding, lodging-resistant rice varieties.

Data Presentation: Known Alleles of the this compound Gene

The following table summarizes known alleles of the this compound gene, their mutational basis, and the resulting phenotype. This information is critical for targeted allele discovery and for understanding the functional consequences of genetic variations within the this compound locus.

Allele NameMutation DescriptionPhenotypic Effect on Plant HeightRice Subspecies
This compound-d (DGWG-type) 383-bp deletion spanning exon 1 and intron 1, leading to a frameshift and premature stop codon.[1][2]Semi-dwarfindica
This compound-c (Calrose 76) Single nucleotide polymorphism (SNP) in exon 2 (CTC to TTC) resulting in an amino acid substitution (Leucine to Phenylalanine).[1][2]Semi-dwarfjaponica
This compound-r (Reimei) SNP causing an amino acid change from Aspartic acid to Histidine at position 349.[1]Semi-dwarfjaponica
Jikkoku allele SNP in exon 1 (GGC to GTC) leading to an amino acid substitution (Glycine to Valine).[1]Semi-dwarfjaponica
Ai-jiao-nan-te allele 2-bp deletion in the first exon.[1]Semi-dwarfindica
93-11 allele SNP in the third exon (C to G) resulting in a premature stop codon.[1]Semi-dwarfindica
Zhai-ye-qing 8 allele SNP causing an amino acid change from Proline to Leucine at position 240.[1]Semi-dwarfindica
This compound-in Wild-type functional allele.Tallindica
This compound-ja Wild-type functional allele.Talljaponica

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound allele discovery using GBS.

Genomic DNA Extraction

High-quality genomic DNA is essential for successful GBS library preparation.

Materials:

  • Young rice leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • DNA extraction buffer (e.g., CTAB buffer)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

Protocol:

  • Harvest 50-100 mg of fresh, young leaf tissue from each rice plant to be genotyped.

  • Immediately freeze the tissue in liquid nitrogen to prevent DNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube containing pre-heated DNA extraction buffer.

  • Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge to separate the phases.

  • Transfer the upper aqueous phase to a new tube and precipitate the DNA by adding 0.7 volumes of cold isopropanol.

  • Pellet the DNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

  • Resuspend the DNA in nuclease-free water.

  • Assess DNA quality and quantity using a spectrophotometer and by running an aliquot on an agarose gel. DNA should have a 260/280 ratio of ~1.8 and appear as a high-molecular-weight band with minimal degradation.

Genotyping-by-Sequencing (GBS) Library Preparation

This protocol is adapted for a single-enzyme GBS approach using ApeKI, which is suitable for the rice genome.[3]

Materials:

  • High-quality genomic DNA (100 ng per sample)

  • ApeKI restriction enzyme and buffer

  • Barcoded adapters (unique for each sample)

  • T4 DNA ligase and buffer

  • PCR master mix

  • Illumina-compatible primers

  • PCR purification kit (e.g., QIAquick PCR Purification Kit)

  • Size selection beads (e.g., AMPure XP)

  • Library quantification kit (e.g., Qubit dsDNA HS Assay Kit)

Protocol:

  • Normalize the concentration of genomic DNA for all samples.

  • In a 96-well plate, digest 100 ng of DNA from each sample with ApeKI at 75°C for 2 hours.

  • Ligate a unique barcoded adapter to the digested DNA fragments using T4 DNA ligase at 22°C for 2 hours, followed by heat inactivation at 65°C for 20 minutes.

  • Pool equal volumes of the ligation products from all samples into a single tube.

  • Purify the pooled DNA using a PCR purification kit.

  • Amplify the purified, pooled library using PCR with Illumina-compatible primers. The number of PCR cycles should be optimized to minimize bias.

  • Perform size selection of the amplified library to remove adapter dimers and select a fragment size range suitable for Illumina sequencing (e.g., 200-500 bp).

  • Purify the size-selected library.

  • Quantify the final library concentration and assess its quality using a bioanalyzer to ensure the correct fragment size distribution.

  • The prepared library is now ready for sequencing on an Illumina platform.

Bioinformatics Analysis for this compound Allele Discovery

This workflow outlines the steps for processing the raw sequencing data to identify SNPs and InDels within the this compound gene.

Software/Tools:

  • FastQC (for quality control)

  • A command-line tool for demultiplexing (e.g., process_radtags in Stacks or a custom script)

  • BWA or Bowtie2 (for alignment)

  • SAMtools (for alignment file manipulation)

  • GATK or TASSEL (for variant calling)[4]

  • SnpEff or ANNOVAR (for variant annotation)

  • Rice reference genome sequence (e.g., Nipponbare IRGSP-1.0)

  • Gene annotation file (GFF/GTF) for the rice genome

Protocol:

  • Demultiplexing and Quality Control:

    • Demultiplex the raw sequencing reads based on the barcodes to assign reads to individual samples.

    • Perform quality control on the demultiplexed reads using FastQC to assess read quality and identify any potential issues.

    • Trim low-quality bases and remove adapter sequences.

  • Alignment to Reference Genome:

    • Align the processed reads from each sample to the rice reference genome using BWA or Bowtie2. The this compound gene (GA20ox2) is located on chromosome 1.

    • Convert the resulting SAM files to BAM format, sort them, and index them using SAMtools.

  • Variant Calling:

    • Use a variant caller such as GATK's HaplotypeCaller or the TASSEL-GBS pipeline to identify SNPs and InDels.[4]

    • Focus the variant calling on the genomic region of the this compound gene to reduce computational time and increase specificity.

    • Filter the called variants based on quality scores, read depth, and other relevant metrics to remove false positives.

  • Variant Annotation and Allele Identification:

    • Annotate the filtered variants using SnpEff or ANNOVAR with the rice genome annotation file. This will provide information on the location of the variants (e.g., exon, intron) and their predicted effects on the protein sequence (e.g., missense, nonsense, frameshift).

    • Compare the identified variants against the known this compound alleles listed in the data table to identify previously characterized alleles in the samples.

    • Investigate novel, high-quality variants within the coding sequence or splice sites of the this compound gene as potentially new alleles.

Visualizations

GBS Workflow for this compound Allele Discovery

GBS_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline DNA_Extraction Genomic DNA Extraction RE_Digestion Restriction Enzyme Digestion (ApeKI) DNA_Extraction->RE_Digestion Adapter_Ligation Barcode Adapter Ligation RE_Digestion->Adapter_Ligation Pooling Sample Pooling Adapter_Ligation->Pooling PCR_Amplification PCR Amplification Pooling->PCR_Amplification Size_Selection Library Size Selection PCR_Amplification->Size_Selection Sequencing Illumina Sequencing Size_Selection->Sequencing Demultiplexing Demultiplexing & Quality Control Sequencing->Demultiplexing Alignment Alignment to Reference Genome Demultiplexing->Alignment Variant_Calling Variant Calling (this compound locus) Alignment->Variant_Calling Annotation Variant Annotation Variant_Calling->Annotation Allele_Discovery Allele Discovery (Known & Novel) Annotation->Allele_Discovery GA_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP GGDP ent_Copalyl_PP ent-Copalyl-PP GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 GA9 GA9 GA12->GA9 This compound (GA20ox2) GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 This compound (GA20ox2) Bioactive_GA Bioactive GA (GA1, GA4) GA20->Bioactive_GA GA3ox GA9->Bioactive_GA GA3ox GA_Signal Bioactive GA GID1 GID1 (Receptor) GA_Signal->GID1 binds DELLA DELLA Protein (SLR1 - Repressor) GID1->DELLA promotes interaction with GID2 GID2 (F-box protein) DELLA->GID2 recruited to SCF-GID2 complex Growth_Repression Growth Repression DELLA->Growth_Repression causes DELLA:s->Growth_Repression:n Growth_Promotion Growth Promotion Proteasome 26S Proteasome GID2->Proteasome leads to Proteasome->DELLA degradation of Proteasome:s->Growth_Promotion:n relieves repression, leading to

References

Troubleshooting & Optimization

Technical Support Center: Marker-Assisted Selection for the Sd1 Gene in Rice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing marker-assisted selection (MAS) for the Sd1 gene in rice. The this compound gene, a "green revolution" gene, encodes for the gibberellin 20-oxidase-2 (GA20ox2) enzyme, and mutations in this gene lead to a semi-dwarf phenotype, which is a desirable agronomic trait.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the molecular basis of the semi-dwarf phenotype conferred by the this compound allele?

The semi-dwarf phenotype is the result of a loss-of-function mutation in the this compound gene.[3] This gene encodes the enzyme gibberellin 20-oxidase-2, which is a key enzyme in the gibberellin (GA) biosynthesis pathway.[1][4] Gibberellins are plant hormones that regulate stem elongation. A mutation in the this compound gene leads to a truncated or non-functional enzyme, resulting in reduced GA levels and consequently, a shorter, more lodging-resistant plant stature.[2][3]

Q2: What are the common alleles of the this compound gene used in breeding?

Several alleles of the this compound gene have been identified and utilized in rice breeding programs. The most famous is the this compound-d allele, originally from the Taiwanese cultivar 'Dee-Geo-Woo-Gen' (DGWG), which has a 383-bp deletion.[2] Other alleles include those with single nucleotide polymorphisms (SNPs) or other insertions/deletions (InDels).[2] For example, a novel allele, this compound-bm, was identified from the rice genotype Pusa 1652, which has a single nucleotide transition (T/A) in exon 3, leading to a premature stop codon.[2][5] Different alleles can have varying effects on plant height.[1]

Q3: What types of molecular markers are available for this compound gene selection?

Several types of molecular markers have been developed to facilitate the selection of the this compound allele, including:

  • Sequence Tagged Site (STS) markers: These are based on specific DNA sequences and can be designed to be allele-specific.

  • Cleaved Amplified Polymorphic Sequence (CAPS) markers: These markers utilize restriction enzyme digestion of a PCR product to differentiate between alleles based on the presence or absence of a restriction site.

  • Derived Cleaved Amplified Polymorphic Sequence (dCAPS) markers: A modification of CAPS markers where a mismatch in the PCR primer creates a restriction site in one of the alleles.[2][5]

  • Simple Sequence Repeat (SSR) markers: Microsatellite markers that are highly polymorphic and can be linked to the gene of interest.

Troubleshooting Guides

Problem 1: No PCR amplification or very faint bands on the gel.

This is a common issue in PCR-based marker analysis. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Poor DNA Quality or Quantity - Check the integrity and concentration of your DNA template using gel electrophoresis and a spectrophotometer. Degraded DNA or low concentrations can lead to PCR failure. - Ensure DNA is free from PCR inhibitors (e.g., polysaccharides, phenols) by re-purifying if necessary.
Incorrect PCR Component Concentrations - Verify the concentrations of primers, dNTPs, MgCl₂, and Taq polymerase. Prepare fresh dilutions if necessary. - Optimize the concentration of each component, particularly MgCl₂, as it is crucial for enzyme activity.
Suboptimal Annealing Temperature - If the annealing temperature is too high, primers may not bind efficiently to the template. Lower the annealing temperature in increments of 2°C. - If the annealing temperature is too low, it can lead to non-specific amplification (see Problem 2).
Issues with PCR Primers - Check for primer degradation by running them on a gel. - Verify the primer sequences and ensure they are correct for the target this compound allele.
Thermocycler Malfunction - Ensure the thermocycler is programmed correctly and functioning as expected.
Problem 2: Non-specific bands or smearing on the gel.

The presence of multiple bands or a smear can make it difficult to interpret the results.

Potential Cause Troubleshooting Steps
Low Annealing Temperature - Increase the annealing temperature in 2°C increments to enhance primer binding specificity. A gradient PCR can be used to determine the optimal annealing temperature in a single run.
High Primer Concentration - Excessive primer concentration can lead to the formation of primer-dimers (a faint band at the bottom of the gel) and non-specific amplification. Reduce the primer concentration.
Too Much Template DNA - High concentrations of template DNA can lead to smearing. Reduce the amount of DNA in the reaction.
Contamination - Ensure that your workspace, pipettes, and reagents are free from contaminating DNA. Use filter tips and set up PCR reactions in a clean hood.
Incorrect Number of PCR Cycles - Too many cycles can lead to the accumulation of non-specific products. Reduce the number of cycles.
Problem 3: Difficulty in distinguishing between homozygous and heterozygous individuals.

For codominant markers, it is essential to clearly differentiate between homozygous dominant (Sd1this compound), heterozygous (Sd1this compound), and homozygous recessive (sd1this compound) genotypes.

Potential Cause Troubleshooting Steps
Poor Gel Resolution - Optimize the agarose gel concentration. For small fragment differences, a higher concentration (e.g., 2.5-3.0%) may be needed. - Run the gel at a lower voltage for a longer period to improve band separation.
Marker is not truly codominant - Some markers may appear dominant under certain conditions. Verify the expected banding pattern for your specific marker and alleles.
Incomplete Restriction Digestion (for CAPS/dCAPS markers) - Ensure complete digestion by increasing the incubation time or the amount of restriction enzyme. - Check the activity of the restriction enzyme.

Experimental Protocols & Data

Protocol 1: STS Marker for the this compound allele

This protocol is based on a functional marker that amplifies different sized fragments for the wild-type (this compound) and mutant (this compound) alleles.

Primer Sequences:

  • Forward Primer: 5'-CCTCATCCTCTTCCTCATCTCC-3'

  • Reverse Primer: 5'-GCTGCCACCATGAAGAACTG-3'

PCR Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation945 min1
Denaturation9430 sec35
Annealing5830 sec35
Extension7245 sec35
Final Extension727 min1

Expected Results:

The PCR products are resolved on a 2.0% agarose gel.

Genotype Expected Band Size (bp)
Sd1this compound (Wild-type)~731 bp[5][6]
sd1this compound (Mutant)~348 bp or ~400 bp (depending on the specific deletion allele)[5][6]
Sd1this compound (Heterozygote)Both bands present

An example of the expected gel electrophoresis result is shown below.[6]

Caption: Expected banding pattern for an STS marker for the this compound gene.

Protocol 2: dCAPS Marker for the this compound-bm allele

This protocol is for the detection of the this compound-bm allele, which has a T/A SNP. A mismatch in the forward primer creates a BstNI restriction site in the presence of the mutant allele.

Primer Sequences:

  • Forward Primer: 5'-GGGCGGATTGGTTTGGTGGCTA-3'

  • Reverse Primer: 5'-GCTGCCACCATGAAGAACTG-3'

PCR and Digestion:

  • Perform PCR using the primers and standard conditions. The expected amplicon size is 156 bp.

  • Digest the PCR product with the restriction enzyme BstNI.

Expected Results:

The digested products are resolved on a 3.0% agarose gel.

Genotype Banding Pattern after Digestion
Sd1this compound (Wild-type)Undigested (156 bp)
sd1this compound (Mutant)Digested (135 bp + 21 bp)
Sd1this compound (Heterozygote)Undigested (156 bp) and Digested (135 bp + 21 bp)
Quantitative Data: Effect of this compound Allele on Plant Height

The introgression of the this compound gene significantly reduces plant height, a key factor in improving lodging resistance and increasing the harvest index.

Genotype Average Plant Height (cm) Reference
Tall Variety (with this compound)120 - 150General observation
Semi-dwarf Variety (with this compound)80 - 110General observation

Visualizations

Logical Workflow for Troubleshooting PCR Failure

Caption: A flowchart for diagnosing common PCR amplification issues.

PCR_Troubleshooting start No PCR Product check_dna Check DNA Quality & Quantity start->check_dna dna_ok DNA OK? check_dna->dna_ok repurify Re-purify DNA dna_ok->repurify No check_reagents Check PCR Reagents dna_ok->check_reagents Yes repurify->check_dna reagents_ok Reagents OK? check_reagents->reagents_ok new_reagents Prepare Fresh Reagents reagents_ok->new_reagents No optimize_annealing Optimize Annealing Temperature reagents_ok->optimize_annealing Yes new_reagents->check_reagents annealing_ok Successful Amplification? optimize_annealing->annealing_ok check_primers Check Primer Integrity & Design annealing_ok->check_primers No success Successful PCR annealing_ok->success Yes failure Consult Further check_primers->failure

Signaling Pathway Overview: Gibberellin Biosynthesis and the Role of this compound

Caption: Simplified pathway of gibberellin biosynthesis highlighting the role of the this compound enzyme.

GA_Pathway cluster_0 Wild-Type (this compound) cluster_1 Mutant (this compound) GA_precursor GA Precursors GA12 GA12 GA_precursor->GA12 SD1_functional This compound (GA20ox2) Functional Enzyme GA12->SD1_functional GA9 GA9 GA4 Bioactive GA4 GA9->GA4 Stem_Elongation Stem Elongation GA4->Stem_Elongation SD1_functional->GA9 sd1_nonfunctional This compound (mutant) Non-functional Enzyme Reduced_Elongation Semi-dwarf Phenotype sd1_nonfunctional->Reduced_Elongation Pathway Blocked GA_precursor_mut GA Precursors GA12_mut GA12 GA_precursor_mut->GA12_mut GA12_mut->sd1_nonfunctional

References

Optimizing CRISPR-Cas9 guide RNA design to minimize off-target effects in the Sd1 gene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize CRISPR-Cas9 guide RNA (gRNA) design for the Sd1 gene, with a primary focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-Cas9 gene editing?

A1: Off-target effects are unintended cleavage or binding of the CRISPR-Cas9 complex at genomic loci that are similar in sequence to the intended on-target site.[1][2] These unintended modifications can lead to chromosomal translocations, gene inactivation, or other genomic alterations with potentially pathogenic consequences.[3]

Q2: Why is it critical to minimize off-target effects when targeting the this compound gene?

A2: Minimizing off-target effects is crucial to ensure the specificity and safety of any therapeutic application involving CRISPR-Cas9. For a specific gene like this compound, unintended edits at other genomic locations could lead to unforeseen cellular toxicities, altered gene expression profiles, or even initiate oncogenic events. Therefore, rigorous off-target analysis is a prerequisite for any clinical or preclinical study.

Q3: What are the primary strategies to reduce off-target effects?

A3: The main strategies can be broadly categorized into two areas:

  • Optimized Guide RNA Design: This involves using computational tools to design gRNAs with high on-target activity and minimal predicted off-target sites.[4][5][6][7] Factors to consider include the number and position of mismatches between the gRNA and potential off-target sites.

  • Use of High-Fidelity Cas9 Variants: Engineered Cas9 proteins, such as SpCas9-HF1, have been developed to reduce non-specific DNA contacts, thereby lowering the incidence of off-target cleavage while maintaining high on-target activity.[8][9][10][11]

Q4: What is the role of the Protospacer Adjacent Motif (PAM) in off-target effects?

A4: The PAM sequence (typically NGG for Streptococcus pyogenes Cas9) is essential for Cas9 binding and cleavage. Off-target sites often have a canonical PAM sequence, but cleavage can also occur at sites with non-canonical PAMs, although typically with lower efficiency.[12] When designing gRNAs, it is important to consider potential off-target sites with both canonical and non-canonical PAMs.

Troubleshooting Guides

Issue 1: High number of predicted off-target sites for my this compound gRNA.

This guide provides a systematic approach to selecting and validating a gRNA with minimal off-target activity.

Workflow for Guide RNA Design and Validation

G cluster_0 In Silico Design & Prediction cluster_1 Experimental Validation Define Target Region Define Target Region gRNA Design Tools gRNA Design Tools Define Target Region->gRNA Design Tools Input this compound sequence Off-Target Prediction Off-Target Prediction gRNA Design Tools->Off-Target Prediction Generate gRNA candidates Prioritize Candidates Prioritize Candidates Off-Target Prediction->Prioritize Candidates Rank by specificity Synthesize gRNA & Cas9 Synthesize gRNA & Cas9 Prioritize Candidates->Synthesize gRNA & Cas9 Cell Line Transfection Cell Line Transfection Synthesize gRNA & Cas9->Cell Line Transfection Off-Target Validation Assay Off-Target Validation Assay Cell Line Transfection->Off-Target Validation Assay e.g., GUIDE-seq Sequencing & Analysis Sequencing & Analysis Off-Target Validation Assay->Sequencing & Analysis Select Optimal gRNA Select Optimal gRNA Sequencing & Analysis->Select Optimal gRNA Confirm on- & off-targets

Caption: Workflow for designing and validating gRNAs with minimal off-target effects.

Step 1: Utilize Multiple In Silico Prediction Tools

No single tool is perfect; using a combination of predictors can provide a more comprehensive off-target profile.

ToolAlgorithm TypeKey Features
CHOPCHOP Sequence alignmentSupports a wide range of genomes, provides on- and off-target scores.[13]
IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool Proprietary algorithmProvides on-target and off-target scores, integrates with ordering system.[13]
CRISPRseek Sequence alignmentAllows for flexible parameter setting and off-target analysis.[14]
Machine Learning Models (e.g., Azimuth, Elevation) Machine learningPredicts on-target activity and off-target propensity based on large experimental datasets.[15]

Step 2: Prioritize gRNA Candidates

Select gRNA candidates that show the lowest number of predicted off-target sites, especially those with fewer mismatches (0-3) to the gRNA sequence. Pay close attention to predicted off-targets located within coding regions or regulatory elements.

Step 3: Experimental Validation of Off-Target Effects

Issue 2: How to perform GUIDE-seq for off-target analysis of an this compound gRNA.

This guide provides a detailed protocol for GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing).

Experimental Protocol: GUIDE-seq

  • Oligonucleotide Preparation: Synthesize a double-stranded oligodeoxynucleotide (dsODN) with a unique sequence tag.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) at an appropriate density.

    • Co-transfect the cells with the Cas9-gRNA expression plasmid (targeting this compound) and the tagged dsODN. The dsODN will be integrated into the DNA double-strand breaks (DSBs) created by Cas9.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.

  • Library Preparation:

    • Shear the genomic DNA to an average size of 500 bp.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Carry out two rounds of PCR:

      • The first PCR amplifies the dsODN-containing genomic fragments.

      • The second PCR adds sequencing indexes.

  • Next-Generation Sequencing: Sequence the prepared library on an Illumina platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic sites with a high number of reads corresponding to the dsODN tag. These represent the on- and off-target cleavage sites.

    • Filter and annotate the identified off-target sites.

Mechanism of Off-Target Cleavage by CRISPR-Cas9

G cluster_0 On-Target Binding cluster_1 Off-Target Binding cluster_2 CRISPR-Cas9 Complex on_target Target DNA (this compound) (Perfect Match) on_pam PAM cleavage_on On-Target Effect on_target->cleavage_on Cleavage off_target Off-Target DNA (Mismatch) off_pam PAM cleavage_off Off-Target Effect off_target->cleavage_off Cleavage cas9 Cas9 Protein cas9->on_target Binds cas9->off_target Binds (Lower Affinity) grna gRNA

Caption: Mechanism of on-target versus off-target cleavage by the CRISPR-Cas9 system.

Issue 3: My GUIDE-seq results still show off-target cleavage for the selected this compound gRNA.

If off-target effects persist even with a carefully designed gRNA, consider the following advanced strategies.

1. Utilize a High-Fidelity Cas9 Variant:

  • Rationale: High-fidelity Cas9 variants, such as SpCas9-HF1, contain mutations that reduce the protein's ability to bind to mismatched DNA sequences, thereby decreasing off-target cleavage without compromising on-target efficiency.[8][10]

  • Action: Replace your wild-type Cas9 expression vector with one encoding a high-fidelity variant and repeat the experiment.

2. Optimize Delivery Method and Concentration:

  • Rationale: The concentration and duration of Cas9/gRNA expression can influence off-target activity. Delivering the Cas9/gRNA complex as a ribonucleoprotein (RNP) can reduce the exposure time in the cell compared to plasmid delivery, leading to fewer off-target effects.[9]

  • Action:

    • Titrate the amount of Cas9/gRNA plasmid or RNP complex to find the lowest effective concentration.

    • Consider switching from plasmid-based delivery to RNP delivery.

3. Truncate the gRNA:

  • Rationale: Shortening the gRNA sequence (e.g., to 17-18 nucleotides instead of the standard 20) can sometimes increase specificity.[9]

  • Action: Design and test truncated versions of your this compound gRNA. Note that this may also impact on-target efficiency, so careful validation is required.

References

Technical Support Center: Sd1 Gene Introgression into Elite Rice Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the introgression of the Sd1 (semi-dwarf1) gene into elite rice cultivars.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Marker-Assisted Selection (MAS)

Q: The flanking markers for this compound show a high frequency of recombination with the semi-dwarf phenotype in my backcross population. What could be the cause and how do I address it?

A:

  • Potential Cause: The molecular markers you are using may not be tightly linked to the this compound locus. The efficiency of marker-assisted backcrossing (MABC) is highly dependent on the distance between the markers and the target gene.[1]

  • Solution: It is crucial to use markers that are very close to the this compound gene. The this compound gene is located on the long arm of chromosome 1.[2] For fine mapping, you may need to develop new markers closer to the gene. Analysis of a large segregating population can help in identifying recombinants and narrowing down the candidate interval.[3]

Q: I am observing unexpected segregation ratios for the this compound gene in my backcross generations. What should I investigate?

A:

  • Potential Cause 1: Inaccurate Phenotyping. Environmental factors can sometimes influence plant height, leading to misclassification of dwarf and tall plants.

  • Solution 1: Ensure consistent growing conditions for your plant populations. It is also advisable to confirm the genotype of a subset of your population with molecular markers to correlate with the observed phenotype.

  • Potential Cause 2: Issues with PCR amplification. Problems with DNA quality or PCR conditions can lead to incorrect genotyping.

  • Solution 2: Optimize your DNA extraction protocol to obtain high-quality DNA.[4][5] Verify your PCR conditions, including annealing temperature and primer concentrations.[6] Running control samples (donor parent, recurrent parent, and a known heterozygote) is essential for accurate genotyping.

Issue 2: Linkage Drag

Q: My semi-dwarf lines with the introgressed this compound gene show undesirable traits from the donor parent, such as poor grain quality or susceptibility to diseases. How can I minimize this "linkage drag"?

A:

  • Potential Cause: Undesirable genes are physically located near the this compound gene on the chromosome and are being carried along with it during backcrossing.

  • Solution: Employ stringent background selection using molecular markers distributed across all 12 rice chromosomes.[7][8] This helps in recovering the recurrent parent genome more quickly and efficiently, reducing the size of the donor chromosome segment carrying the this compound gene.[9] Increasing the size of the backcross populations can also increase the chances of identifying individuals with favorable recombination events near the this compound gene.[1]

Issue 3: Gene Expression and Phenotype

Q: The introgressed this compound gene is not conferring the expected semi-dwarf phenotype in the elite cultivar background. What could be the reason?

A:

  • Potential Cause 1: Epistatic Interactions. The genetic background of the elite cultivar might have genes that interact with and suppress the effect of the this compound allele. The effect of some this compound alleles can be sensitive to the genetic background.[10]

  • Solution 1: It is important to test the introgression in different elite backgrounds. If the issue persists, consider using a different this compound allele, as several alleles with varying effects on plant height have been identified.[11]

  • Potential Cause 2: Gene Silencing. Although less common in this context, epigenetic modifications could potentially silence the expression of the introgressed gene.

  • Solution 2: Perform a gene expression analysis, such as quantitative real-time PCR (qRT-PCR), to measure the transcript levels of the this compound gene in your introgressed lines and compare them to the donor parent.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene?

A1: The this compound gene encodes the enzyme gibberellin 20-oxidase-2 (GA20ox2).[11][14] This enzyme is involved in the biosynthesis of gibberellins, which are plant hormones that regulate stem elongation.[2][15] A defect in the this compound gene leads to a deficiency in active gibberellins, resulting in a semi-dwarf phenotype.[2]

Q2: What are the advantages of using the this compound gene in rice breeding?

A2: The semi-dwarf phenotype conferred by the this compound allele provides several agronomic advantages, including increased resistance to lodging (bending or breaking of the stem), a higher harvest index (the proportion of the plant that is grain), and improved responsiveness to nitrogen fertilizers, leading to significantly higher yields.[11][14] The introduction of the this compound allele was a key factor in the "Green Revolution" in rice.[16]

Q3: Are there any negative pleiotropic effects associated with the this compound gene?

A3: While highly beneficial for yield, the this compound gene can have pleiotropic effects. For instance, restoration of the wild-type this compound gene has been shown to alter the balance between gibberellin and jasmonic acid, potentially leading to a decreased defense response.[7] Additionally, some studies suggest that semi-dwarf varieties carrying this compound may have reduced nitrogen use efficiency.[11]

Q4: How many backcross generations are typically needed for this compound introgression?

A4: With conventional backcrossing, six to eight generations may be required.[1] However, by using marker-assisted backcrossing (MABC) with both foreground and background selection, it is possible to recover over 97% of the recurrent parent genome in just two to three backcross generations.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of this compound introgression on key agronomic traits.

Table 1: Effect of this compound Introgression on Plant Height and Yield Components in different genetic backgrounds.

Genotype/LinePlant Height (cm)Yield per Plant (g)Panicle Number
Kongyu 131 (Recurrent Parent)95.528.312.5
Upgraded Kongyu 131 (this compound)70-80No significant penaltyNot specified
IR36 (this compound-d)85.325.615.2
5867-36 (this compound-in)115.128.112.8
Koshi-36 (this compound-ja)102.425.313.1

Data synthesized from multiple sources for illustrative purposes.[14][17]

Table 2: Recovery of Recurrent Parent Genome (RPG) using Marker-Assisted Backcrossing (MABC).

Backcross GenerationNumber of Markers UsedAverage RPG Recovery (%)
BC1F1>50~75
BC2F1>50~93
BC2F2>50>97

Data is illustrative and based on typical outcomes of MABC projects.[8][18]

Experimental Protocols

1. Marker-Assisted Backcrossing (MABC) for this compound Introgression

  • Objective: To introgress the this compound gene from a donor parent into an elite recurrent parent while minimizing linkage drag.

  • Methodology:

    • Parental Polymorphism Survey: Screen the donor and recurrent parents with a large number of SSR markers (e.g., 500) distributed across all 12 rice chromosomes to identify polymorphic markers.[7][8]

    • Crossing and F1 Generation: Cross the donor and recurrent parents. Confirm the hybridity of the F1 generation using a co-dominant marker linked to the this compound gene (foreground selection).[9]

    • Backcrossing: Backcross the selected F1 plants with the recurrent parent to produce the BC1F1 generation.

    • Foreground and Background Selection: In each backcross generation (BC1F1, BC2F1, etc.), perform:

      • Foreground Selection: Select plants that are heterozygous for the this compound gene using tightly linked markers.

      • Background Selection: Use polymorphic markers across the genome to select plants with the highest recovery of the recurrent parent genome.[7][8]

    • Selfing and Homozygous Line Development: After 2-3 backcross generations, self-pollinate the selected plants. In the F2 generation, identify plants that are homozygous for the this compound allele. Continue selfing for a few more generations to develop stable, homozygous lines.

2. DNA Extraction from Rice Leaves (CTAB Method)

  • Objective: To isolate high-quality genomic DNA for PCR-based marker analysis.

  • Methodology:

    • Collect fresh, young leaf tissue (5-8 cm long) in a 2 mL microcentrifuge tube.[8]

    • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle, or use a tissue lyser with beads.[4]

    • Add pre-heated CTAB extraction buffer and incubate at 65°C for 30-60 minutes.

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[4]

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the DNA by adding an equal volume of cold isopropanol.

    • Centrifuge to pellet the DNA, wash with 70% ethanol, air dry, and resuspend in TE buffer or sterile water.[4]

3. Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

  • Objective: To quantify the transcript levels of the this compound gene.

  • Methodology:

    • RNA Extraction: Extract total RNA from rice leaf or stem tissue using a suitable method, such as TRIzol reagent.[12]

    • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[12]

    • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing SYBR Green master mix, gene-specific primers for this compound, and the cDNA template.[13]

    • Real-Time PCR: Perform the reaction in a real-time PCR machine. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13][19]

    • Data Analysis: Analyze the amplification data. Normalize the Ct value of the this compound gene to a stably expressed reference gene (e.g., OsUbi5) and calculate the relative expression using the 2-ΔΔCt method.[12]

Visualizations

MABC_Workflow cluster_selection Selection Steps Donor Donor Parent (this compound/sd1) F1 F1 Generation (this compound/sd1) Donor->F1 Cross Recurrent Recurrent Parent (this compound/SD1) Recurrent->F1 BC1F1 BC1F1 Generation F1->BC1F1 Backcross with Recurrent Parent Foreground_Selection Foreground Selection BC1F1->Foreground_Selection Background_Selection Background Selection BC1F1->Background_Selection BC2F1 BC2F1 Generation BC2F2 BC2F2 Generation BC2F1->BC2F2 Self-pollinate Homozygous_Lines Homozygous Lines (this compound/sd1) BC2F2->Homozygous_Lines Select Homozygous Recessive Foreground_Selection->BC2F1 Select Heterozygotes Background_Selection->BC2F1

Caption: Workflow for Marker-Assisted Backcrossing (MABC) of the this compound gene.

Gibberellin_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA20 GA20 GA53->GA20 GA20ox (this compound) Active_GAs Active GAs (e.g., GA1) GA20->Active_GAs GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway in Rice showing the role of this compound.

References

Overcoming linkage drag associated with the Sd1 gene in breeding programs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome linkage drag associated with the Sd1 gene in breeding programs.

Frequently Asked Questions (FAQs)

Q1: What is linkage drag and why is it a problem when using the this compound gene?

A: Linkage drag is the reduction in fitness of a cultivar due to the introduction of undesirable genes from a donor parent that are genetically linked to a desirable gene.[1] The this compound gene, famous for its role in the "Green Revolution," confers a semi-dwarf phenotype in rice, which improves lodging resistance and increases the harvest index.[2][3] However, chromosomal segments flanking the this compound gene from the donor parent are often co-inherited, and these segments can carry alleles that negatively impact other important agronomic traits, such as yield, grain quality, or stress tolerance.[4][5] For example, a significant yield penalty of over 1000 kg/ha has been observed due to the linkage of a drought-susceptible allele with the this compound gene in some rice varieties.[5]

Q2: What are the primary strategies to overcome linkage drag associated with the this compound gene?

A: The primary strategy is marker-assisted backcrossing (MABC).[4][6] This method uses molecular markers to select for the desired this compound allele (foreground selection) while simultaneously selecting against the donor parent's genome in the rest of the chromosomes (background selection) and identifying recombination events near the this compound gene to reduce the size of the introgressed donor segment (recombinant selection).[1][7] More advanced techniques like fine mapping can be used to narrow down the location of the linked undesirable genes, allowing for more precise selection of recombinants.[8][9] In recent years, genome editing technologies like CRISPR/Cas9 have also been proposed as a method to directly eliminate the undesirable linked genes.[10]

Q3: How can I identify molecular markers linked to the this compound gene for my breeding program?

A: Several types of molecular markers have been identified and are tightly linked to the this compound gene on chromosome 1 in rice. These include:

  • Restriction Fragment Length Polymorphism (RFLP) markers: RG109 and RG220 are closely linked to this compound, with a recombination frequency of approximately 0.8%.[2][11]

  • Simple Sequence Repeat (SSR) markers: Markers such as RM472, RM11943, and RM3602 have been shown to co-segregate with plant height, indicating linkage to this compound.[12] RM472 was found to be linked at a distance of 8.7 cM from the gene.[12]

  • Derived Cleaved Amplified Polymorphic Sequence (dCAPS) markers: A functional dCAPS marker, AKS-sd1, has been developed for a novel this compound allele, which can facilitate marker-assisted introgression.[12]

Researchers can screen their parental lines with these and other publicly available markers to identify polymorphisms that can be used for selection in their specific breeding populations.

Q4: What is the expected timeline for a marker-assisted backcrossing program to reduce linkage drag?

A: Marker-assisted backcrossing can significantly accelerate the recovery of the recurrent parent genome compared to conventional backcrossing. With MABC, it is possible to recover over 95% of the recurrent parent genome in just two to three backcross generations, especially when using large population sizes (e.g., 400 or more plants) for the backcross F1 generations.[4][6] A typical MABC program can take approximately three years to develop an improved line with reduced linkage drag.[1]

Troubleshooting Guides

Problem 1: Inconsistent or ambiguous results from molecular markers for this compound.
  • Possible Cause 1: Poor DNA Quality.

    • Solution: Ensure that the DNA extraction protocol yields high-purity DNA. Use a spectrophotometer or gel electrophoresis to assess DNA quality and quantity before PCR.

  • Possible Cause 2: Non-optimal PCR Conditions.

    • Solution: Optimize the PCR protocol for the specific markers being used. This includes adjusting the annealing temperature, extension time, and the concentration of MgCl2, primers, and dNTPs.

  • Possible Cause 3: Lack of Polymorphism.

    • Solution: The selected markers may not be polymorphic between the chosen parental lines. It is crucial to screen a panel of markers flanking the this compound gene to identify those that show clear and reproducible polymorphisms between the donor and recurrent parents before starting the main breeding program.[12]

Problem 2: Progeny with the desired this compound marker genotype still exhibit undesirable traits.
  • Possible Cause 1: Linkage drag persists.

    • Solution: The introgressed chromosome segment from the donor parent, although reduced, may still contain genes causing the negative effects. Increase the population size in subsequent generations to enhance the chances of identifying rare recombinants closer to the this compound gene. Employ additional flanking markers to more precisely select for smaller donor segments.[13]

  • Possible Cause 2: Pleiotropic effects of the this compound gene.

    • Solution: In some genetic backgrounds, the this compound gene itself may have minor pleiotropic effects on other traits. It is important to evaluate the selected lines across different environments to understand the stability of the desired traits and any potential pleiotropic effects.

  • Possible Cause 3: Epistatic interactions.

    • Solution: The undesirable traits may be due to interactions between the introgressed donor segment and the genetic background of the recurrent parent. Advanced backcross generations and rigorous phenotypic evaluation are necessary to select lines where these negative interactions are minimized.

Data Presentation

Table 1: Impact of Linkage Drag on Agronomic Traits Associated with the this compound Gene.

TraitNegative Effect Associated with Linkage DragQuantitative ImpactReference
Grain YieldLinkage with drought susceptibility QTL (qDTY1.1)>1000 kg/ha yield reduction under drought[5]
Plant HeightUndesirable tall phenotype in recombinants55 cm increase in plant height[14]
Grain QualityInferior flavor and more glutinous textureLower market price[15]
Flowering TimeDelayed floweringReduction in flowering time observed after breaking linkage[6]

Table 2: Recovery of Recurrent Parent Genome (RPG) with Marker-Assisted Backcrossing (MABC).

Backcross GenerationExpected RPG % (Conventional)Achievable RPG % with MABC (Background Selection)Reference
BC1F175%65.55 - 77.8%[6]
BC2F187.5%78.79 - 95.5%[6]
BC3F293.75%>98.8%[6]

Experimental Protocols

Protocol 1: Marker-Assisted Backcrossing (MABC) for Reducing Linkage Drag

This protocol outlines the key steps for a MABC program to introgress the this compound gene while minimizing linkage drag.

  • Parental Screening:

    • Select the recurrent parent (elite variety lacking this compound) and the donor parent (source of this compound).

    • Extract high-quality genomic DNA from both parents.

    • Screen a panel of SSR markers flanking the this compound gene on chromosome 1 to identify polymorphic markers. Also, select polymorphic markers on other chromosomes for background selection.[1]

  • Crossing and F1 Generation:

    • Cross the recurrent and donor parents to produce F1 progeny.

    • Confirm the hybridity of F1 plants using a polymorphic marker.

  • Backcrossing and Foreground Selection (BC1F1):

    • Backcross the F1 plants with the recurrent parent to produce the BC1F1 generation.

    • Grow a large population (e.g., 400 plants) of BC1F1 individuals.[4]

    • Perform foreground selection by genotyping all BC1F1 plants with a marker tightly linked to this compound to identify heterozygous individuals carrying the gene.

  • Recombinant and Background Selection:

    • In the this compound-positive BC1F1 plants, use flanking markers to identify individuals that have undergone recombination near the this compound gene (recombinant selection).[7]

    • Genotype the selected recombinant plants with markers from other chromosomes to select for individuals with the highest percentage of the recurrent parent's genome (background selection).[1]

  • Subsequent Backcross Generations (BC2 and beyond):

    • Select the best BC1F1 plants (heterozygous for this compound, recombinant near the gene, and high RPG recovery) and backcross them with the recurrent parent.

    • Repeat the foreground, recombinant, and background selection steps in each subsequent backcross generation (e.g., BC2F1, BC3F1). Typically, two to three backcrosses are sufficient with MABC.[1]

  • Selfing and Fixing the Trait:

    • After the final backcross generation, self-pollinate the selected plants.

    • In the F2 generation, use the this compound-linked marker to identify plants that are homozygous for the semi-dwarf allele.

    • Conduct thorough phenotypic evaluation of the selected lines in field trials to confirm the desired agronomic performance and the absence of negative traits due to linkage drag.

Protocol 2: Fine Mapping of a Linked Undesirable Trait

This protocol describes the process of fine mapping to narrow down the genomic region containing an undesirable gene linked to this compound.

  • Develop a Large Mapping Population:

    • From a backcross generation (e.g., BC3F2 or BC4F2) that is segregating for the undesirable trait, select a large number of individuals (e.g., >1500) for fine mapping.[8][16]

  • Phenotyping and Genotyping:

    • Carefully phenotype all individuals in the mapping population for the undesirable trait.

    • Genotype all individuals with markers that flank the broader region around this compound to identify recombinant individuals.

  • Develop New Markers:

    • Based on the genomic sequence of the region of interest, design new polymorphic markers (e.g., InDels or SNPs) to increase the marker density in the target interval.[8]

  • Linkage Map Construction and QTL Analysis:

    • Genotype the recombinant individuals with the newly developed markers.

    • Construct a high-resolution linkage map of the target region.

    • Perform Quantitative Trait Locus (QTL) analysis to identify the marker interval that is most significantly associated with the undesirable trait.

  • Candidate Gene Analysis:

    • Based on the fine-mapped interval, identify the predicted genes within that region using rice genome annotation databases.

    • Analyze the function of these candidate genes to hypothesize which one is responsible for the undesirable trait.

Visualizations

Gibberellin_Biosynthesis_Pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_gene Gene Action cluster_phenotype Phenotype GGPP GGPP ent_copalyl_PP ent-copalyl-PP GGPP->ent_copalyl_PP ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde GA53 GA53 GA12_aldehyde->GA53 GA44 GA44 GA53->GA44 This compound (GA20-oxidase) GA19 GA19 GA44->GA19 This compound (GA20-oxidase) GA20 GA20 GA19->GA20 This compound (GA20-oxidase) GA1 Bioactive GA1 (Promotes Stem Elongation) GA20->GA1 GA3-oxidase Tall Tall Phenotype GA1->Tall Sd1_gene Functional this compound Gene GA20_oxidase_active Active GA20-oxidase Sd1_gene->GA20_oxidase_active Encodes sd1_mutant Mutant this compound Gene (e.g., deletion) GA20_oxidase_inactive Inactive/Truncated GA20-oxidase sd1_mutant->GA20_oxidase_inactive Encodes Inactive GA20_oxidase_active->GA53 Catalyzes conversion GA20_oxidase_inactive->GA53 Blocks conversion Semi_dwarf Semi-dwarf Phenotype GA20_oxidase_inactive->Semi_dwarf

Caption: Gibberellin biosynthesis pathway and the role of the this compound gene.

MABC_Workflow start Start cross Cross Recurrent Parent (RP) x Donor Parent (DP) start->cross f1 F1 Generation cross->f1 bc1 Backcross F1 with RP (BC1F1 Generation) f1->bc1 foreground Foreground Selection: Identify plants with this compound gene bc1->foreground recombinant Recombinant Selection: Use flanking markers to select for recombination near this compound foreground->recombinant background Background Selection: Select for highest % of RP genome recombinant->background bc2 Backcross selected BC1F1 with RP (BC2F1 Generation) background->bc2 repeat_selection Repeat Foreground, Recombinant, and Background Selection bc2->repeat_selection selfing Self-pollinate selected BCnF1 plants repeat_selection->selfing f2 F2 Generation: Select homozygous this compound/sd1 plants selfing->f2 evaluation Phenotypic Evaluation and Field Trials f2->evaluation end Improved Variety evaluation->end

Caption: Workflow for marker-assisted backcrossing to reduce linkage drag.

References

Optimizing plant tissue culture protocols for regenerating Sd1-edited plants

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Regeneration of Sd1-Edited Plants

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing plant tissue culture protocols for the regeneration of this compound-edited plants, primarily focusing on rice (Oryza sativa), a model organism for cereal crops.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and why is its editing significant?

The this compound gene is famously known as the "green revolution" gene in rice. It encodes a gibberellin (GA) biosynthesis enzyme, GA20 oxidase-2. Mutations or editing of this gene can lead to a semi-dwarf phenotype, which increases lodging resistance and harvest index. Optimizing regeneration of this compound-edited plants is crucial for developing high-yielding, robust crop varieties.

Q2: Does the genotype of the rice variety affect regeneration success after editing?

Yes, genotype is a critical factor. Different rice varieties, particularly the distinction between indica and japonica subspecies, exhibit significant variation in their amenability to tissue culture and regeneration.[1] It is essential to optimize protocols for your specific target variety, as a method that works for one may not be efficient for another.[1][2]

Q3: What is the most common explant for initiating tissue culture for rice gene editing?

Mature seeds are a commonly used explant for rice transformation and regeneration protocols.[3][4] The scutellum-derived embryogenic callus is the target tissue for introducing the gene-editing machinery, typically via Agrobacterium-mediated transformation.[4][5] Immature embryos can also be used and are highly totipotent, but mature seeds are often more practical as they are available year-round.

Q4: How long does the entire process, from callus induction to a regenerated plantlet, typically take?

The process is multi-staged and can take several months. A general timeline involves:

  • Callus Induction: 2-4 weeks.[5]

  • Agrobacterium Co-cultivation: 2-3 days.

  • Selection Cycles: 4-6 weeks, involving multiple rounds of transferring callus to media with a selective agent (e.g., hygromycin) to eliminate non-transformed cells.[4][5]

  • Regeneration: 3-5 weeks for shoots to appear.

  • Rooting: 2-3 weeks.

  • Acclimatization: 1-2 weeks.

The exact duration can vary based on the genotype, media composition, and culture conditions.

Troubleshooting Guide

Q5: My callus is turning brown and necrotic during the selection phase. What's wrong?

Callus browning is a common issue indicating stress or cell death. Here are the potential causes and solutions:

  • Cause: High concentration of the selection agent (e.g., hygromycin).

    • Solution: Optimize the concentration. Perform a kill curve experiment on non-transformed callus to determine the minimum inhibitory concentration for your specific rice variety.

  • Cause: Oxidative stress from dead cells releasing phenolic compounds.

    • Solution: Subculture the healthy, yellowish parts of the callus to fresh medium more frequently (e.g., every 10-14 days). Adding antioxidants like ascorbic acid or citric acid to the medium can also help.

  • Cause: Residual Agrobacterium overgrowth.

    • Solution: Ensure thorough washing of calli after co-cultivation and use an appropriate concentration of a bacteriostatic agent like cefotaxime or timentin in the selection media.

Q6: I have healthy, hygromycin-resistant callus, but it's not regenerating shoots. How can I induce shoot formation?

Failure to regenerate is a major bottleneck. Consider these factors:

  • Hormone Imbalance: The transition from callus proliferation to shoot differentiation requires a shift in the auxin-to-cytokinin ratio. Regeneration media should have a lower concentration of auxins (like 2,4-D) and a higher concentration of cytokinins (like 6-BAP and Kinetin).[6][7]

  • Media Composition: Ensure your regeneration medium has the appropriate basal salts (MS or N6 are common) and supplements.[3][6] Additives like casein hydrolysate and tryptophan can promote regeneration.[8][9]

  • Culture Conditions: Move the calli from dark incubation (used for callus induction) to a lighted environment (typically a 16h light/8h dark cycle) to trigger morphogenesis.[1]

  • Callus Quality: Only transfer healthy, embryogenic callus (typically yellowish, friable, and nodular) to the regeneration medium.[5] Non-embryogenic callus is unlikely to regenerate.

Q7: My regenerated shoots are not developing roots. What should I do?

Poor root development can prevent the plantlet from surviving transfer to soil.

  • Cause: Inappropriate hormone levels in the regeneration medium.

    • Solution: Once shoots are well-developed (2-3 cm), transfer them to a rooting medium. This is often a half-strength MS medium supplemented with a low concentration of an auxin like NAA (Naphthaleneacetic acid) to stimulate root initiation.[10]

  • Cause: Vitrification (shoots appear glassy and water-soaked).

    • Solution: Increase the gelling agent (e.g., agar) concentration in the medium to reduce water availability.[8] Ensure good air exchange in the culture vessel.

Experimental Protocols & Data

Protocol 1: General Workflow for Rice Regeneration

This protocol provides a general outline. Concentrations and durations should be optimized for the specific genotype.

  • Seed Sterilization & Germination:

    • Dehusk mature rice seeds.

    • Sterilize with 70% ethanol for 1 minute, followed by a 50% bleach solution for 30 minutes with shaking.[4]

    • Rinse 5-8 times with sterile distilled water.

    • Place seeds on Callus Induction Medium (CIM).

  • Callus Induction:

    • Incubate plates in the dark at 27±1°C for 2-4 weeks until embryogenic callus forms from the scutellum.[4]

  • Transformation & Selection:

    • Co-cultivate embryogenic calli with an Agrobacterium tumefaciens strain carrying the this compound-editing construct for 2-3 days in the dark.

    • Wash the calli with sterile water containing a bacteriostatic agent (e.g., cefotaxime).

    • Transfer calli to CIM supplemented with the appropriate selection agent (e.g., 50 mg/L hygromycin) and the bacteriostatic agent.[4]

    • Subculture every 2 weeks onto fresh selection medium.

  • Shoot Regeneration:

    • Transfer proliferating, resistant calli to Shoot Regeneration Medium (SRM).

    • Incubate at 25±2°C under a 16h light/8h dark cycle.[1] Green spots should appear, developing into shoots.

  • Rooting & Acclimatization:

    • Excise well-developed shoots and transfer them to Rooting Medium (RM).

    • Once a healthy root system develops, carefully remove the plantlet, wash off the agar, and transfer it to soil.

    • Maintain high humidity for the first 1-2 weeks by covering the plant with a plastic dome.

Data Tables: Media Composition

The tables below summarize common media formulations for rice tissue culture. Concentrations are in mg/L unless otherwise noted.

Table 1: Callus Induction Media (CIM) Examples

Component Basal Medium 2,4-D Kinetin Other Supplements Reference
Formulation A MS 2.0 - - [10]
Formulation B MS 2.0 0.5 1 mg/L IAA, 0.5 mg/L 6-BAP, 4% Maltose, 1g/L Casein Hydrolysate [8][9]

| Formulation C | N6 | 2.0 | - | 3% Maltose, 0.5 g/L Proline, 0.5 g/L Casein Hydrolysate |[2] |

Table 2: Shoot Regeneration Media (SRM) Examples

Component Basal Medium Kinetin NAA 6-BAP Other Supplements Reference
Formulation A MS 5.0 0.5 - - [10]
Formulation B MS 2.0 - 2.0 1 mg/L IAA, 4% Maltose, 1g/L Casein Hydrolysate [8][9]
Formulation C N6 0.5 - 3.0 3% Maltose, 0.5 g/L Proline, 0.5 g/L Casein Hydrolysate [2]

| Formulation D | MS | - | 1.0 | 2.0 or 3.0 | - |[3] |

Visualized Workflows and Logic

Experimental Workflow Diagram

This diagram illustrates the end-to-end process of generating this compound-edited rice plants.

G cluster_prep Phase 1: Preparation cluster_trans Phase 2: Transformation cluster_regen Phase 3: Regeneration cluster_analysis Phase 4: Analysis S1 Seed Sterilization & Germination S2 Callus Induction (Dark, 2-4 weeks) S1->S2 S3 Agrobacterium Co-cultivation S2->S3 S4 Selection on Hygromycin Media S3->S4 3-5 cycles S4->S4 S5 Shoot Induction (Light, 3-5 weeks) S4->S5 S6 Root Formation S5->S6 S7 Acclimatization in Soil S6->S7 S8 Molecular Confirmation (PCR/Sequencing) S7->S8

Caption: Workflow for creating and regenerating this compound-edited rice.

Troubleshooting Logic Diagram

This diagram provides a decision-making flowchart for addressing low regeneration efficiency.

G Problem Low Regeneration Efficiency Cause1 Is Callus Quality Poor? (Brown, non-embryogenic) Problem->Cause1 Cause2 Is Media Composition Suboptimal? Cause1->Cause2  No Solution1 Action: Select only healthy, yellow, nodular callus for transfer. Cause1->Solution1  Yes Cause3 Are Culture Conditions Incorrect? Cause2->Cause3  No Solution2 Action: Adjust auxin/cytokinin ratio. Increase cytokinins (BAP, Kinetin). Add supplements (e.g., Casein Hydrolysate). Cause2->Solution2  Yes Solution3 Action: Move cultures to light (16h/8h cycle). Ensure temperature is 25±2°C. Cause3->Solution3  Yes

Caption: Decision tree for troubleshooting poor regeneration.

References

Technical Support Center: Investigating the Sd1 Gene in Agronomic Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pleiotropic effects of the Sd1 gene.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene and what are its known pleiotropic effects?

The this compound gene, also known as the "green revolution gene," primarily controls plant height in rice (Oryza sativa), leading to a semi-dwarf phenotype.[1][2] This reduction in height increases lodging resistance, particularly under high nitrogen fertilizer application, and improves the harvest index.[1][2] The this compound gene encodes a gibberellin 20-oxidase 2 (GA20ox2), a key enzyme in the biosynthesis of gibberellins (GAs), which are plant hormones that regulate growth.[1][3][4][5]

Beyond its effect on height, the this compound gene exhibits pleiotropic effects on several other agronomic traits, including:

  • Tillering: Can have a positive effect on the number of tillers and panicles.[1][6]

  • Panicle Length and Grain Weight: May have small negative effects on panicle length and 1000-kernel weight, although these can potentially be mitigated through genetic improvement.[6]

  • Yield: While some studies suggest little direct effect on yield traits, others indicate that certain alleles can influence yield components.[1][7] For instance, the introduction of the weak allele this compound-EQ from japonica rice into an indica background has been shown to increase yield per plant.[8]

  • Seed Dormancy and Panicle Structure: The this compound gene has also been reported to regulate seed dormancy and panicle structure.[3]

Q2: What is the molecular mechanism behind the semi-dwarf phenotype caused by the this compound allele?

The semi-dwarf phenotype is a result of a mutation in the this compound gene, which encodes the enzyme gibberellin 20-oxidase-2 (GA20ox2).[1][5] This enzyme is crucial for a late step in the gibberellin (GA) biosynthesis pathway, specifically the conversion of GA53 to GA20.[3][4][5] A deficiency in functional GA20ox2 leads to reduced levels of bioactive GAs, such as GA1, in the elongating stems.[4][5] This reduction in active GAs results in the characteristic short-culm phenotype. Different this compound alleles have distinct mutations; for example, the widely used 'Dee-geo-woo-gen' allele has a 383-bp deletion, while the 'Calrose76' allele has a single nucleotide polymorphism (SNP) leading to an amino acid substitution.[9][10][11]

Q3: Are there different alleles of the this compound gene, and how do they differ in their effects?

Yes, there are multiple alleles of the this compound gene, with at least ten having been identified.[1] These alleles can have different effects on plant height and other agronomic traits. For example:

  • The Dee-geo-woo-gen allele (this compound-d), which was pivotal in the Green Revolution, contains a 383-bp deletion leading to a loss of function.[9]

  • The Jukkoku_this compound allele has been shown to confer a significant increase in panicle number in certain genetic backgrounds.[12]

  • The Calrose76 allele, an induced mutant, has a single base pair substitution.[9][10][11]

  • The This compound-EQ allele from japonica rice is considered a "weak" allele and has been associated with increased yield per plant when introgressed into indica backgrounds.[8]

The specific allele and the genetic background of the rice variety can influence the extent of the pleiotropic effects observed.

Troubleshooting Guides

Problem 1: Unexpected phenotypic variation in this compound mutant lines.

  • Possible Cause 1: Environmental Interaction. The expression of this compound and its pleiotropic effects can be influenced by environmental factors, particularly nitrogen levels. High nitrogen can promote elongation of lower internodes more substantially in tall varieties compared to semi-dwarf ones.[6]

    • Troubleshooting Step: Ensure uniform nitrogen application and other environmental conditions across all experimental plots to minimize variability.[13] Consider conducting experiments under different nitrogen regimes to characterize the gene-by-environment interaction.

  • Possible Cause 2: Genetic Background. The pleiotropic effects of this compound can vary depending on the genetic background of the rice line.

    • Troubleshooting Step: When comparing the effects of this compound, it is crucial to use near-isogenic lines (NILs) to ensure that any observed differences are primarily due to the this compound allele and not other genetic factors.[1][7]

  • Possible Cause 3: Allele-Specific Effects. Different this compound alleles can have varying impacts on agronomic traits.[12]

    • Troubleshooting Step: Sequence the this compound gene in your experimental lines to confirm the specific allele you are working with. This will help in interpreting your results in the context of known allele-specific effects.

Problem 2: Difficulty in genotyping the this compound allele.

  • Possible Cause 1: Inappropriate Primer Design. The presence of different mutations (deletions vs. SNPs) in various this compound alleles requires allele-specific genotyping methods. A single primer set may not work for all alleles.

    • Troubleshooting Step: Design primers that flank the known mutation site. For deletion mutants like 'Dee-geo-woo-gen', PCR amplification will result in different sized bands for the wild-type and mutant alleles. For SNP-based alleles, methods like dCAPS (derived Cleaved Amplified Polymorphic Sequence) or KASP (Kompetitive Allele Specific PCR) assays are more suitable.[9][14]

  • Possible Cause 2: Poor DNA Quality.

    • Troubleshooting Step: Ensure high-quality genomic DNA is extracted. Use appropriate controls in your PCR, including a positive control (a known this compound mutant), a negative control (a wild-type plant), and a no-template control to check for contamination.[15]

Problem 3: CRISPR/Cas9-mediated knockout of this compound results in no or an unexpected phenotype.

  • Possible Cause 1: Inefficient gRNA. The guide RNA (gRNA) may not be effectively targeting the this compound gene.

    • Troubleshooting Step: Design and test multiple gRNAs targeting different exons of the this compound gene. Use a validated protocol for gRNA design and cloning.[16][17]

  • Possible Cause 2: Chimeric or Mosaic Plants. The initial transformed generation (T0) may be chimeric, meaning only some cells have the desired mutation.

    • Troubleshooting Step: Screen multiple T0 plants and advance them to the T1 generation to obtain stable, heritable mutations. Analyze the progeny to identify homozygous mutant lines.

  • Possible Cause 3: Functional Redundancy. Other genes in the GA20-oxidase family might compensate for the loss of this compound function, leading to a less severe phenotype than expected.[1]

    • Troubleshooting Step: Analyze the expression of other GA20ox genes in your knockout lines to check for compensatory upregulation.

Quantitative Data Summary

Table 1: Effect of this compound Alleles on Plant Height and Yield Components in Different Genetic Backgrounds.

Genetic BackgroundAllelePlant Height (cm)Panicle NumberSpikelets per Panicle1000-Grain Weight (g)Yield per Plant (g)Reference
KoshihikariWild Type> 71.8----[12]
KoshihikariJukkoku_this compound71.816.2% higher than WT11.1% higher than WTEquivalent to WT16.1% higher than WT[12]
KoshihikariIR8_this compound68.5--Equivalent to WT-[12]
IR36This compound-d (dwarf)ShorterHigherLowerLowerLower[7]
IR36 backgroundThis compound-in (tall)TallerLowerHigherHigherHigher[7]
IR36 backgroundThis compound-ja (tall)TallerLower-HigherNot significantly different[7]
Xiangdaowan (WT)Wild Type158.8----[18]
XiangdaowanThis compound-1 (mutant)117.6----[18]
XiangdaowanThis compound-2 (mutant)114.9----[18]
XiangdaowanThis compound-3 (mutant)105.7----[18]

Experimental Protocols

Protocol 1: Genotyping of the 'Dee-geo-woo-gen' this compound allele (383-bp deletion)

  • DNA Extraction: Extract high-quality genomic DNA from young rice leaf tissue using a standard CTAB or commercial kit protocol.

  • Primer Design: Design PCR primers that flank the 383-bp deletion in the this compound gene.

  • PCR Amplification:

    • Set up a 20 µL PCR reaction containing: 10 µL of 2x PCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 1 µL of genomic DNA (approx. 50 ng/µL), and 7 µL of nuclease-free water.

    • Use the following PCR cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 58°C for 30 seconds.

        • Extension: 72°C for 45 seconds.

      • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. The wild-type allele will produce a larger band than the this compound mutant allele (which will be 383 bp smaller).

Protocol 2: CRISPR/Cas9-Mediated Knockout of this compound

This is a generalized workflow. Specific vectors and transformation protocols may vary.

  • gRNA Design and Vector Construction:

    • Design two or more gRNAs targeting conserved exons of the this compound gene using an online tool like CHOPCHOP.[16][17]

    • Synthesize and clone the gRNAs into a CRISPR/Cas9 binary vector suitable for rice transformation (e.g., pBUN411).[16]

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).

    • Prepare embryogenic calli from mature rice seeds.

    • Co-cultivate the calli with the transformed Agrobacterium.

    • Select transformed calli on a medium containing an appropriate antibiotic (e.g., hygromycin).

  • Plant Regeneration and Screening:

    • Regenerate whole plants from the selected calli.

    • Screen the T0 transgenic plants for the presence of the Cas9 transgene and for mutations in the this compound gene by PCR and Sanger sequencing of the target region.

  • Progeny Analysis:

    • Grow the T1 generation from self-pollinated T0 plants.

    • Identify Cas9-free, homozygous mutant lines by PCR and sequencing.

    • Phenotype the homozygous mutant lines for plant height and other agronomic traits.

Visualizations

Sd1_Signaling_Pathway cluster_Phenotype Plant Phenotype GA53 GA53 GA20 GA20 GA53->GA20 GA20-oxidase (encoded by this compound) GA1 GA1 (Bioactive GA) GA20->GA1 GA3-oxidase GID1 GID1 (GA Receptor) GA1->GID1 Binds to GID1_GA1_complex GA1-GID1 Complex GID1->GID1_GA1_complex DELLA DELLA Protein (Growth Repressor) GID1_GA1_complex->DELLA Promotes degradation of Growth_Repression Growth Repression DELLA->Growth_Repression Causes Cell_Elongation Cell Elongation & Stem Growth DELLA->Cell_Elongation Inhibits Semi_Dwarf_Phenotype Semi-Dwarf Phenotype Growth_Repression->Semi_Dwarf_Phenotype Tall_Phenotype Tall Phenotype Cell_Elongation->Tall_Phenotype

Caption: Signaling pathway of the this compound gene in regulating plant height.

Experimental_Workflow start Start: Select Rice Lines (Wild-Type vs. This compound Mutant/NILs) dna_extraction Genomic DNA Extraction start->dna_extraction phenotyping Agronomic Trait Phenotyping (Plant height, tiller number, yield, etc.) start->phenotyping genotyping Genotyping (PCR/Sequencing) to Confirm this compound Allele dna_extraction->genotyping genotyping->phenotyping rna_extraction RNA Extraction from Relevant Tissues phenotyping->rna_extraction data_analysis Statistical Data Analysis phenotyping->data_analysis gene_expression Gene Expression Analysis (qRT-PCR of GA pathway genes) rna_extraction->gene_expression gene_expression->data_analysis conclusion Conclusion on Pleiotropic Effects data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound pleiotropic effects.

References

Improving the efficiency of screening for semi-dwarf phenotypes in large populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency and accuracy of screening for semi-dwarf phenotypes in large plant populations.

Troubleshooting Guide

This guide addresses specific issues that may arise during high-throughput phenotyping experiments for plant height.

Problem / QuestionPotential Cause(s)Suggested Solution(s)
Inconsistent plant height measurements within the same experimental group. Environmental gradients (uneven light, temperature, or water), inconsistent soil substrate, plant movement in automated systems.- Implement a randomized complete block design for your experiment to account for environmental variations. - Ensure uniform substrate and watering conditions for all plants.[1][2] - Monitor and record microclimatic conditions at different locations within the growth facility to identify and correct for gradients.[1]
Automated imaging system produces blurry or out-of-focus images. Incorrect camera focus, camera lens contamination, or circuit faults.- Adjust the camera's focusing ring until a clear image is obtained. - Clean the camera lens with a clean, soft cloth. - If the issue persists, check for loose connections or aged wiring and replace if necessary.[3]
UAV-based height measurements are inaccurate compared to manual measurements. Low image resolution, errors in the Digital Surface Model (DSM) generation, or plant movement due to wind during image acquisition.- Ensure sufficient overlap between aerial images (e.g., 80-95%) for accurate 3D model reconstruction. - Fly the UAV at a lower altitude to increase image resolution, if flight conditions permit. - Conduct flights during calm weather conditions to minimize plant movement.
Data from different phenotyping platforms are not comparable. Proprietary data formats from different manufacturers, lack of standardized metadata.- When possible, export data in open, non-proprietary formats (e.g., CSV, TXT). - Adhere to MIAPPE (Minimal Information About a Plant Phenotyping Experiment) guidelines for data and metadata documentation to ensure data can be correctly interpreted and compared.
Algal or microbial growth on the soil surface is interfering with image analysis. High humidity and nutrient-rich soil surface.- Apply a layer of soil coverage (e.g., sand or a specialized top layer) to suppress algal growth.[1][2]
The screening process is identifying false positives for semi-dwarfism. Temporary wilting due to water stress, diurnal changes in leaf angle affecting top-down imaging.- Ensure a consistent and adequate watering regime to prevent wilting. - If using top-down imaging, conduct measurements at the same time each day to minimize the effect of diurnal leaf movement.

Frequently Asked Questions (FAQs)

1. Which high-throughput phenotyping method is most accurate for measuring plant height?

The accuracy of high-throughput phenotyping methods for plant height can vary depending on the technology used, the crop being studied, and the experimental conditions. LiDAR-based systems, whether ground-based or mounted on a UAV, often provide high accuracy. For instance, a LiDAR-based high-throughput phenotyping system for cotton achieved an R² value of 0.98 and an RMSE of 65 mm in field tests compared to manual measurements.[4] UAVs equipped with high-resolution RGB cameras that use Structure from Motion (SfM) techniques to create 3D models are also highly effective and often more cost-efficient.

2. How can I confirm that a potential semi-dwarf mutant is genuinely affected in a hormone-related pathway?

Many semi-dwarf phenotypes are caused by mutations in the biosynthesis or signaling pathways of hormones like gibberellins (GAs). A common method to test this is to apply exogenous GA to the putative mutant. If the plant's dwarf phenotype is rescued (i.e., it grows to a height comparable to the wild type), it suggests a deficiency in GA biosynthesis.[5] If the plant does not respond to the applied GA, it may indicate a defect in the GA signaling pathway.

3. What are the most common sources of error in large-scale phenotyping experiments?

Common sources of error include environmental heterogeneity within growth chambers or fields, human error in manual measurements or data entry, inconsistencies in automated data capture, and data processing artifacts.[6][7] It is crucial to have robust experimental designs, standardized protocols, and rigorous data quality control procedures to minimize these errors.[1][2]

4. How do I manage and analyze the large datasets generated from high-throughput phenotyping?

Effective data management requires a structured approach. This includes standardized data and metadata annotation, secure data storage, and a clear data analysis pipeline. Utilizing databases and data management platforms designed for phenomics data can be highly beneficial. For analysis, various software packages and custom scripts (e.g., in Python or R) are used for image analysis, feature extraction, and statistical analysis.

5. At what growth stage is it best to perform screening for semi-dwarf phenotypes?

The optimal timing for screening can depend on the species and the specific goals of the experiment. However, screening is often most effective after the vegetative growth phase when differences in plant height between genotypes are most pronounced. For some crops, like wheat, measurements at both the booting and mid-grain fill stages can provide valuable data.

Data Presentation

Comparison of Plant Height Measurement Methods
MethodCropR² vs. ManualRMSEReference
UAV with RGB (SfM)Soybean0.53-[8][9][10]
UAV with LiDARSoybean0.83-[8][9][10]
Ground LiDARWheat-3.5 cm[11]
UAV with RGB (SfM)Wheat0.988.4 cm[11]
Ground LiDARCotton0.9865 mm[4]
UAV with Laser ScannerCorn-~5 cm[12]

R² (coefficient of determination) indicates the proportion of the variance in the manual measurements that is predictable from the automated method. RMSE (Root Mean Square Error) indicates the average difference between the heights measured by the automated method and manual measurements.

Experimental Protocols

Protocol for Exogenous Gibberellic Acid (GA₃) Application

This protocol is designed to test for GA deficiency in putative semi-dwarf mutants.

Materials:

  • Gibberellic acid (GA₃) powder

  • Ethanol or other organic solvent (for initial dissolving)

  • Distilled water

  • Spray bottle

  • Gloves and safety glasses

Procedure:

  • Prepare a Stock Solution:

    • Due to its low solubility in water, first dissolve the GA₃ powder in a small amount of an organic solvent like ethanol. A little of the solvent goes a long way.[13]

    • Slowly add the dissolved GA₃ to the desired volume of distilled water while stirring to create the final concentration (e.g., 100 µM).[13]

  • Application:

    • Pour the final solution into a spray bottle.[13]

    • At the appropriate growth stage (e.g., during active vegetative growth), thoroughly spray the foliage of the test plants (both putative mutants and wild-type controls) until runoff is observed.

    • Ensure even coverage of all aerial parts of the plants.

  • Observation:

    • Monitor the plants over the following days and weeks, measuring plant height at regular intervals.

    • Compare the growth of the GA₃-treated mutants to untreated mutants and wild-type plants. A significant increase in the height of the treated mutant, restoring it to a wild-type or near-wild-type phenotype, indicates a likely defect in GA biosynthesis.[5]

Protocol for UAV-Based High-Throughput Phenotyping for Plant Height

This protocol outlines the key steps for acquiring and processing aerial imagery to measure plant height in a large population.

Materials:

  • Unmanned Aerial Vehicle (UAV) equipped with a high-resolution RGB camera

  • Ground Control Points (GCPs) for georeferencing (optional but recommended for high accuracy)

  • Image processing software capable of Structure from Motion (SfM) (e.g., Agisoft Metashape, Pix4D)

  • GIS or data analysis software (e.g., ArcGIS, QGIS, Python)

Procedure:

  • Pre-flight Planning:

    • Define the experimental area and plan the flight path to ensure complete coverage and sufficient image overlap (typically >80% front and side overlap).

    • If using GCPs, distribute them evenly throughout the field and record their precise GPS coordinates.

  • Image Acquisition:

    • Conduct the UAV flight at a consistent altitude.

    • Ensure consistent lighting conditions and avoid windy days to prevent motion blur and plant movement.

  • Image Processing (SfM):

    • Upload the aerial images to the SfM software.

    • The software will align the photos, build a dense point cloud, and generate a Digital Surface Model (DSM), which represents the height of the top of the plant canopy.

    • A Digital Terrain Model (DTM), representing the ground level, is also required. This can be generated from an early-season flight before significant plant growth or by classifying the ground points in the dense point cloud.

  • Plant Height Extraction:

    • Calculate the Crop Height Model (CHM) by subtracting the DTM from the DSM (CHM = DSM - DTM).

    • For each plot or individual plant, extract height statistics from the CHM, such as the maximum height or the 95th percentile height, to represent the plant height.

Visualizations

Signaling Pathways and Experimental Workflows

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds SCF SCF E3 Ligase GID1->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes activates Elongation Stem Elongation Growth_Genes->Elongation

Caption: Gibberellin (GA) signaling pathway leading to stem elongation.

Phenotyping_Workflow cluster_field Field Operations cluster_processing Data Processing cluster_analysis Data Analysis Planting Plant Large Population (e.g., Mutant Library) UAV_Flight UAV Image Acquisition Planting->UAV_Flight Manual_Measurements Manual Height Measurements (Sub-sample for validation) Planting->Manual_Measurements SfM Structure from Motion (SfM) - Generate 3D Point Cloud - Create DSM & DTM UAV_Flight->SfM Validation Validate with Manual Data (Calculate R², RMSE) Manual_Measurements->Validation CHM Calculate Crop Height Model (CHM = DSM - DTM) SfM->CHM Data_Extraction Extract Plant Height Data (per plot/plant) CHM->Data_Extraction Data_Extraction->Validation Screening Identify Putative Semi-Dwarf Mutants Data_Extraction->Screening Confirmation Hormone Application Assay (e.g., GA₃ spray) Screening->Confirmation

Caption: Experimental workflow for high-throughput screening of semi-dwarf phenotypes.

Troubleshooting_Logic Start Inaccurate Height Data Check1 Are manual & automated measurements correlated? Start->Check1 Check2 Is there high variance within genotypes? Check1->Check2 Yes Sol1 Recalibrate image processing pipeline (e.g., SfM parameters). Check for systematic errors. Check1->Sol1 No Sol2 Investigate environmental gradients (light, water). Improve experimental design. Check2->Sol2 Yes Sol3 Review data for outliers. Check for image artifacts (e.g., shadows, blur). Check2->Sol3 No End Accurate Data Sol1->End Sol2->End Sol3->End

Caption: Logical workflow for troubleshooting inaccurate plant height data.

References

Strategies for fine-tuning plant height by selecting different Sd1 alleles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing different Sd1 alleles to modulate plant height. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for key molecular techniques.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and what is its primary function in plants?

The this compound (semidwarf-1) gene is a critical locus in plants, particularly rice (Oryza sativa), that plays a central role in determining plant height. It encodes an enzyme called gibberellin 20-oxidase-2 (GA20ox2), which is involved in the biosynthesis of gibberellins (GAs), a class of plant hormones that promote stem elongation.[1][2] Mutations in the this compound gene can lead to a semi-dwarf phenotype, which was a key factor in the success of the "Green Revolution" in rice, as it conferred lodging resistance and improved harvest index.[1][3]

Q2: How do different this compound alleles cause variations in plant height?

Different alleles of the this compound gene contain various mutations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, which can alter the function of the GA20ox2 enzyme.[1][2] These mutations can lead to the production of a non-functional or partially functional enzyme, resulting in reduced levels of bioactive gibberellins. This deficiency in gibberellins limits stem elongation, leading to a semi-dwarf stature. The severity of the dwarfism often correlates with the nature of the mutation and its impact on enzyme activity. For instance, a complete deletion of a functional domain will likely result in a shorter plant than a single amino acid substitution.[2][4]

Q3: What are some of the known this compound alleles and their origins?

Several this compound alleles have been identified and utilized in rice breeding programs worldwide. The most famous is the this compound-d allele, originating from the Taiwanese rice variety 'Dee-geo-woo-gen', which has a 383-bp deletion and was instrumental in developing high-yielding semi-dwarf varieties like IR8.[1][2] Other alleles include those found in japonica rice varieties, which often involve single nucleotide polymorphisms. For example, the this compound-r allele is a major semi-dwarfing allele in japonica rice from northeast Asia.[5][6]

Q4: Can manipulating this compound alleles have unintended effects on other plant traits?

Yes, while the primary effect of this compound alleles is on plant height, they can also influence other agronomic traits. For instance, some this compound alleles have been associated with increased tiller numbers.[1] Additionally, the genetic background of the plant can interact with the this compound allele, leading to varied phenotypic outcomes.[7] It is crucial to consider these potential pleiotropic effects when introducing a new this compound allele into a breeding program.

Data Presentation: Quantitative Effects of this compound Alleles on Plant Height

The following table summarizes the quantitative effects of various this compound alleles on plant height in rice, compiled from multiple studies. This allows for a direct comparison of the potential for fine-tuning plant stature.

Allele/GenotypeGenetic BackgroundEffect on Plant HeightReference Variety/AlleleSource(s)
This compound-dIndica (IR36 background)Semi-dwarfThis compound-in (tall indica allele)[8]
This compound-rJaponicaReduced plant height by 8.1% - 10.1%This compound-EQ (weak functional allele)[6]
This compound-bm (novel SNP)Pusa 1652Semi-dwarfChakhao Poireiton (tall)[2]
This compound-EQ (weak functional)JaponicaTaller than null allelesThis compound null alleles[5]
CRISPR-induced this compound deletion (1-bp)Xiangdaowan RicePlant height of 114.9 cmWild Type (158.8 cm)[9]
CRISPR-induced this compound deletion (23-bp)Xiangdaowan RicePlant height of 105.7 cmWild Type (158.8 cm)[9]
Slr1-d6 (GA signaling gene)Indica (9311 background)Stronger semi-dwarfing effect than this compoundThis compound in the same background[10]
Heterozygous LB4DRice27.9% - 38.1% plant height reductionWild Type[10]
Heterozygous DxRice37.5% - 53.5% plant height reductionWild Type[10]

Mandatory Visualizations

Gibberellin Signaling Pathway and the Role of this compound

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GA_precursors GA Precursors Sd1_GA20ox2 This compound (GA20ox2) GA_precursors->Sd1_GA20ox2 Catalyzes conversion Bioactive_GA Bioactive GA Sd1_GA20ox2->Bioactive_GA Bioactive_GA_signal Bioactive GA GID1_receptor GID1 Receptor Bioactive_GA_signal->GID1_receptor Binds to DELLA_proteins DELLA Proteins (Growth Repressors) GID1_receptor->DELLA_proteins Promotes degradation of Growth_response Growth & Elongation DELLA_proteins->Growth_response Represses

Caption: Gibberellin signaling pathway highlighting the role of this compound.

Experimental Workflow for Marker-Assisted Selection of this compound Alleles

MAS_Workflow start Start: Parental Cross f1_generation F1 Generation start->f1_generation self_pollination Self-pollination f1_generation->self_pollination f2_generation F2 Generation self_pollination->f2_generation dna_extraction DNA Extraction from F2 Individuals f2_generation->dna_extraction phenotyping Phenotypic Selection (Plant Height Measurement) f2_generation->phenotyping pcr_genotyping PCR-based Genotyping for this compound Alleles dna_extraction->pcr_genotyping selection Selection of Desired Genotypes and Phenotypes pcr_genotyping->selection phenotyping->selection backcrossing Backcrossing with Recurrent Parent (Optional) selection->backcrossing end End: Development of Improved Line selection->end backcrossing->end

Caption: Workflow for marker-assisted selection of this compound alleles.

Experimental Protocols

Protocol 1: PCR-Based Genotyping to Differentiate this compound Alleles

This protocol outlines a general method for distinguishing between wild-type and mutant this compound alleles using Polymerase Chain Reaction (PCR). Specific primer sequences and annealing temperatures will need to be optimized based on the specific allele of interest.

Materials:

  • Plant genomic DNA

  • Allele-specific forward primers (one for wild-type, one for mutant)

  • Common reverse primer

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Primer Design: Design allele-specific forward primers where the 3'-most nucleotide corresponds to the polymorphic site (e.g., SNP or indel). A common reverse primer is designed downstream of the polymorphic site.

  • PCR Reaction Setup: Prepare two separate PCR reactions for each DNA sample. One reaction will contain the wild-type specific forward primer and the common reverse primer, and the other will contain the mutant-specific forward primer and the common reverse primer. A typical 20 µL reaction mix includes:

    • 100 ng template DNA

    • 1X PCR buffer

    • 1.5 mM MgCl₂

    • 0.2 mM dNTPs

    • 5 µM of each primer

    • 1 unit of Taq polymerase

  • PCR Amplification: Use the following cycling conditions, which may require optimization:

    • Initial denaturation: 94°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer set)

      • Extension: 72°C for 50 seconds

    • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel.

    • A homozygous wild-type individual will show a band only in the reaction with the wild-type specific primer.

    • A homozygous mutant individual will show a band only in the reaction with the mutant-specific primer.

    • A heterozygous individual will show a band in both reactions.

Troubleshooting Guides

Issue 1: Ambiguous or No PCR Amplification
Potential Cause Troubleshooting Step
Poor DNA Quality Re-extract DNA, ensuring removal of PCR inhibitors common in plant tissues. Consider using a cleanup kit.
Incorrect Annealing Temperature Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set.
Primer Design Issues Verify primer specificity using BLAST. Consider redesigning primers with different lengths or GC content.
Contamination Run a no-template control (NTC). If amplification is observed, discard all reagents and decontaminate the work area.
Issue 2: Difficulty Distinguishing Between Homozygous and Heterozygous Individuals
Potential Cause Troubleshooting Step
Non-specific Primer Binding Increase the annealing temperature in small increments to enhance primer specificity.
Allele Dropout This occurs when one allele fails to amplify in a heterozygous sample. Redesign primers to a different region flanking the polymorphism.
Suboptimal PCR Conditions Optimize MgCl₂ concentration and the amount of template DNA.
Gel Resolution Use a higher percentage agarose gel for better separation of closely sized bands.
Issue 3: Discrepancy Between Genotype and Phenotype
Potential Cause Troubleshooting Step
Genetic Background Effects The expression of the this compound allele can be influenced by other genes. Evaluate the phenotype in a larger, more diverse population.
Environmental Factors Plant height is a quantitative trait influenced by the environment. Grow plants under controlled and uniform conditions.
Incorrect Genotyping Call Re-run the genotyping analysis to confirm the result. Consider sequencing the PCR product to verify the allele.
Presence of other QTLs for height The observed phenotype might be the result of the combined action of multiple genes affecting plant height.

This technical support center provides a foundational resource for researchers working with this compound alleles. For more specific applications, further optimization of protocols and deeper investigation into the genetic background of the plant material are recommended.

References

Validation & Comparative

Validating the Semi-Dwarf Phenotype of Sd1 Mutants: A Comparative Guide for Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

The "Green Revolution" was significantly propelled by the introduction of semi-dwarf crop varieties, which exhibit increased lodging resistance and improved harvest indices.[1] In rice (Oryza sativa), the semi-dwarf phenotype is predominantly conferred by mutations in the Semidwarf-1 (Sd1) gene. This guide provides a comparative analysis of the field performance of this compound mutants against tall varieties and other semi-dwarfing alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of Semi-Dwarf Genotypes

Field trials are critical for evaluating the agronomic performance of new crop varieties under realistic environmental conditions.[2] The data presented below summarizes the key performance indicators of rice lines carrying different semi-dwarfing genes compared to the tall variety 'Koshihikari'.

Table 1: Comparison of Agronomic Traits in Rice Lines with Different Semi-Dwarfing Genes

Genotype/AlleleCulm Length (cm)Grain Yield (g/m²)Panicle Number (per m²)Florets per Panicle1000-Grain Weight (g)
Koshihikari (Tall)88.8665.3--Equivalent to mutants
Jukkoku_this compound71.8772.6 (+16.1%)+16.2%+11.1%Equivalent to Koshihikari
IR8_this compound68.5618.1 (-7.1%)--Equivalent to Koshihikari
d6065.7628.7 (-5.5%)--Equivalent to Koshihikari
Jukkoku_this compound + d6048.6---Equivalent to Koshihikari
IR8_this compound + d6050.3600.6 (-9.7%)--Equivalent to Koshihikari

Data sourced from a study comparing various semi-dwarf genes in a 'Koshihikari' background.[3][4] The d60 gene is another novel semi-dwarfing gene.

Key Observations:

  • The introduction of the this compound allele from the 'Jukkoku' variety resulted in a significant 16.1% increase in grain yield compared to the tall 'Koshihikari' parent.[3][4]

  • Conversely, the this compound allele from the renowned Green Revolution variety 'IR8' showed a slight decrease in yield in the 'Koshihikari' background.[3][4]

  • All semi-dwarf lines exhibited a reduction in culm length, a key trait for lodging resistance.[3][4] The combination of this compound and d60 resulted in an even shorter, or "double dwarf," phenotype.[3][4]

  • The increased yield in the Jukkoku_this compound line was attributed to a higher number of panicles and more florets per panicle.[3][4]

The Role of this compound in Gibberellin Biosynthesis

The this compound gene encodes a gibberellin 20-oxidase (GA20ox), a key enzyme in the gibberellin (GA) biosynthesis pathway.[1] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. A mutation in the this compound gene leads to a dysfunctional GA20-oxidase, resulting in reduced levels of bioactive GAs and consequently, the semi-dwarf phenotype.[1]

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP GGPP ent_copalyl_PP ent-copalyl-PP GGPP->ent_copalyl_PP CPS ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA20 GA20 GA53->GA20 GA20ox (this compound) GA1 Bioactive GA1 GA20->GA1 GA3ox

Caption: Gibberellin biosynthesis pathway in rice.

Gibberellin Signaling Pathway and the Effect of this compound Mutation

In the absence of sufficient bioactive gibberellin, a repressor protein called DELLA (in rice, this is SLR1) binds to and inactivates transcription factors (e.g., PIF) that are necessary for the expression of genes responsible for stem growth.[5][6] When bioactive GA is present, it binds to its receptor, GID1, which then forms a complex with the DELLA protein.[5][6] This complex is targeted for degradation, releasing the transcription factor to promote gene expression and stem elongation.[5][6] In this compound mutants, the reduced level of bioactive GA leads to the accumulation of DELLA proteins, thus repressing stem growth.

Gibberellin_Signaling cluster_no_ga Low Bioactive GA (this compound mutant) cluster_ga Sufficient Bioactive GA (Wild Type) DELLA DELLA protein (SLR1) (Active) PIF_inactive PIF Transcription Factor (Inactive) DELLA->PIF_inactive binds and inactivates Growth_Genes_off Growth-Promoting Genes (Repressed) PIF_inactive->Growth_Genes_off cannot activate PIF_active PIF Transcription Factor (Active) GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA_degraded DELLA protein (SLR1) (Degraded) GA_GID1->DELLA_degraded targets for degradation Growth_Genes_on Growth-Promoting Genes (Expressed) PIF_active->Growth_Genes_on activates

Caption: Gibberellin signaling pathway.

Experimental Protocols for Field Trial Validation

A standardized protocol is crucial for obtaining reliable and reproducible data from field trials.

1. Experimental Design and Layout:

  • Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field heterogeneity.[7]

  • Replication: Each genotype should be planted in at least three replicate plots.

  • Plot Size: A standard plot size of 8 to 25 square meters is common for rice field experiments.[7] A harvest area of at least 5 square meters, free from border effects, should be maintained.[7]

  • Planting: Seeds should be sown or seedlings transplanted at a uniform spacing.

2. Data Collection and Measurements:

The following agronomic traits should be measured from a representative sample of plants within each plot:

  • Plant Height: Measured at maturity from the soil surface to the tip of the tallest panicle.

  • Tiller Number: The total number of tillers per plant.

  • Productive Tiller Number: The number of tillers that bear a panicle.

  • Panicle Length: The length of the main axis of the panicle.

  • Number of Filled Grains per Panicle: The number of fully developed grains on a panicle.

  • 1000-Grain Weight: The weight of 1000 dried grains.

  • Grain Yield: The total weight of harvested grain from the designated harvest area, adjusted for moisture content (typically to 14%).[8]

  • Lodging Resistance: Scored visually on a scale (e.g., 1-9, where 1 is no lodging and 9 is completely lodged) at the time of harvest.

3. Statistical Analysis:

  • Analysis of Variance (ANOVA) should be performed on the collected data to determine if there are statistically significant differences among the genotypes for the measured traits.

  • Mean separation tests (e.g., Tukey's HSD) can be used to identify which genotypes are significantly different from each other.

Experimental Workflow

Experimental_Workflow start Start: Genotype Selection (this compound mutants, tall variety, other semi-dwarfs) design Experimental Design (Randomized Complete Block) start->design planting Field Planting and Management design->planting data_collection Data Collection (Agronomic Traits) planting->data_collection harvest Harvest data_collection->harvest yield_measurement Yield and Yield Component Measurement harvest->yield_measurement analysis Statistical Analysis (ANOVA, Mean Comparison) yield_measurement->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: Field trial experimental workflow.

References

Comparative Analysis of sd1 Alleles: Impact on Rice Yield and Grain Quality

Author: BenchChem Technical Support Team. Date: November 2025

The semidwarf-1 (sd1) gene has been a cornerstone of the "Green Revolution" in rice, enabling the development of high-yielding varieties with improved lodging resistance. The this compound gene encodes a gibberellin 20-oxidase 2 (GA20ox2), a key enzyme in the gibberellin (GA) biosynthesis pathway.[1][2][3] Mutations in this gene typically lead to a semi-dwarf phenotype by reducing the production of active gibberellins, which are responsible for stem elongation.[1] Over the years, numerous this compound alleles have been identified and utilized in rice breeding programs worldwide. This guide provides a comparative analysis of different this compound alleles, focusing on their effects on yield and grain quality, supported by experimental data.

Overview of Investigated this compound Alleles

This guide focuses on a selection of well-characterized this compound alleles from both indica and japonica rice subspecies, including functional, weak, and null alleles. The alleles compared are:

  • This compound-d (Dee-geo-woo-gen allele): A widely used null allele with a 383-bp deletion, foundational to many high-yielding indica varieties.[3]

  • This compound-in: A functional "tall" allele found in indica subspecies.[4]

  • This compound-ja: A functional "tall" allele characteristic of japonica subspecies.[4]

  • sd1N1 and sd1N2: Two null alleles prevalent in modern indica varieties.[2][5]

  • Sd1Jap: A functional allele found in japonica rice.[2][5]

  • Sd1Ind: A functional allele found in indica rice.[2][5]

  • This compound-r: A major semi-dwarfing allele used in japonica breeding in Northeast Asia.[6]

  • This compound-j: A semi-dwarfing allele commonly used in japonica breeding in East China and Japan.[6]

  • This compound-bm (Bindli Mutant allele): A novel recessive allele with a nonsense mutation leading to a truncated protein.[3]

  • Calrose76 allele: A semi-dwarf allele with a single nucleotide polymorphism (SNP) resulting from an induced mutation.[7]

Comparative Data on Yield and Agronomic Traits

The following tables summarize the quantitative effects of different this compound alleles on key yield and agronomic parameters from various studies.

Table 1: Comparison of this compound-d, this compound-in, and this compound-ja alleles in an indica background (IR36).

AllelePlant Height (cm)Panicle Number/m²Spikelets/PanicleRipened-Grain (%)1000-Grain Weight (g)Yield (g/m²)
This compound-d85.04507585.022.0650
This compound-in110.04208588.023.0700
This compound-ja105.04308086.022.5680

Data adapted from a study comparing isogenic lines in the IR36 background.[4]

Table 2: Effect of Null and Functional this compound Alleles on Plant Height.

AlleleGenetic BackgroundPlant Height (cm)
sd1N1indica90.5
Sd1Japjaponica125.3
Sd1Indindica132.8

Data represents average plant height from a study evaluating a large collection of germplasms.[2][5][8]

Table 3: Agronomic Performance of a Null this compound Allele Introgressed into an Elite japonica Variety (Daohuaxiang).

TraitDaohuaxiang (Original)Improved Line (this compound introgression)
Plant Height (cm)115.288.6
Panicles/Plant12.312.8
Grains/Panicle158.4155.2
Seed Setting Rate (%)89.590.1
1000-Grain Weight (g)26.826.5

This table illustrates the targeted effect of a null this compound allele on plant height with minimal pleiotropic effects on other yield components.[2][5]

Impact on Grain Quality

While the primary effect of this compound alleles is on plant stature, some studies have reported indirect effects on grain quality. Generally, the introduction of semi-dwarfing genes, including this compound, has not been associated with significant negative impacts on the intrinsic cooking and eating quality of rice. However, changes in plant architecture can influence factors like grain filling and nutrient allocation, which may have subtle effects on quality parameters. High-yielding varieties developed during the Green Revolution were sometimes criticized for having inferior flavor and texture compared to traditional varieties, though this is not solely attributable to the this compound gene and involves a complex interplay of genetic and environmental factors.[9]

Experimental Protocols

The data presented in this guide were derived from studies employing standard rice agronomic and quality assessment protocols.

Yield and Agronomic Trait Measurement
  • Planting and Field Management: Rice lines with different this compound alleles were typically grown in replicated field trials under standard agronomic management practices, including controlled fertilization and irrigation.

  • Data Collection: At maturity, a specified number of plants or a designated area from the center of each plot were harvested.

  • Plant Height: Measured from the soil surface to the tip of the tallest panicle.

  • Panicle Number: The total number of panicles per plant or per square meter was counted.

  • Spikelets per Panicle: The total number of spikelets on the main panicles of several representative plants was counted.

  • Ripened-Grain Percentage (Seed Setting Rate): Calculated as the ratio of filled grains to the total number of spikelets, multiplied by 100.

  • 1000-Grain Weight: The weight of 1000 fully filled grains was measured after drying to a standard moisture content.

  • Yield: Grain yield was determined from the harvested area and adjusted to a standard moisture content (e.g., 14%).

Grain Quality Analysis

Standard protocols for assessing rice grain quality typically involve the evaluation of physical appearance, milling quality, and cooking and eating quality. While not detailed with comparative data for different this compound alleles in the sourced literature, a general methodology is outlined below.

  • Milling Quality:

    • Brown Rice Rate: The percentage of brown rice obtained after dehusking rough rice.

    • Milled Rice Rate: The percentage of milled rice (white rice) obtained after polishing brown rice.

    • Head Rice Rate: The percentage of whole, unbroken kernels in the milled rice.

  • Appearance Quality: Assessed based on grain length, grain shape (length-to-width ratio), and chalkiness (the opaque, white part of the endosperm).

  • Cooking and Eating Quality:

    • Amylose Content: Determined using colorimetric methods, as it is a major determinant of rice texture.

    • Gel Consistency: A measure of the texture of cooked rice.

    • Sensory Evaluation: Cooked rice is evaluated by a trained panel for characteristics such as aroma, flavor, tenderness, and stickiness.

Signaling Pathway and Experimental Workflow

Gibberellin Biosynthesis Pathway and the Role of this compound

The this compound gene product, GA20-oxidase 2, plays a crucial role in the later steps of gibberellin biosynthesis. A mutation in this compound disrupts this pathway, leading to a reduction in active gibberellins and consequently, a semi-dwarf phenotype.

Gibberellin_Pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Phenotypic Effect cluster_alleles Allelic Variation GA53 GA53 GA20 GA20 GA53->GA20 Catalyzes GA1 GA1 (Active Gibberellin) GA20->GA1 Catalyzes Stem_Elongation Stem Elongation GA1->Stem_Elongation This compound This compound (GA20-oxidase 2) GA3ox GA3-oxidase Semi_Dwarf Semi-Dwarf Phenotype Stem_Elongation->Semi_Dwarf Inhibition Functional_this compound Functional this compound Allele Functional_this compound->this compound Encodes functional enzyme Mutant_this compound Mutant this compound Allele Mutant_this compound->this compound Encodes non-functional or less-functional enzyme Experimental_Workflow start Selection of Rice Lines with Different this compound Alleles field_trials Replicated Field Trials (Controlled Environment) start->field_trials data_collection Data Collection at Maturity field_trials->data_collection yield_analysis Yield and Agronomic Trait Analysis data_collection->yield_analysis quality_analysis Grain Quality Analysis data_collection->quality_analysis statistical_analysis Statistical Analysis yield_analysis->statistical_analysis quality_analysis->statistical_analysis conclusion Comparative Analysis and Conclusion statistical_analysis->conclusion

References

Unveiling the Function of the "Green Revolution" Gene: A Guide to Functional Complementation Assays for Sd1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of methodologies to confirm the function of the Sd1 gene, a cornerstone of modern rice breeding, providing researchers with the data and protocols needed to select the optimal validation strategy.

The semi-dwarf 1 (this compound) gene was instrumental in the Green Revolution, enabling the development of high-yielding, lodging-resistant rice varieties.[1][2] Confirmation of its function as a gibberellin (GA) 20-oxidase (GA20ox2), a key enzyme in the gibberellin biosynthesis pathway, has been pivotal for rice breeding and plant science.[2][3] This guide provides a comparative overview of functional complementation assays and alternative methods used to validate the function of the this compound gene, complete with experimental data and detailed protocols for researchers in genetics, plant biology, and crop improvement.

Functional Complementation: Restoring the Tall Phenotype

Functional complementation is a classic genetic technique used to confirm that a specific gene is responsible for a mutant phenotype. The principle is straightforward: by introducing a wild-type copy of the gene into a mutant organism, the wild-type phenotype should be restored. In the context of the this compound gene, this involves transforming a semi-dwarf this compound mutant rice plant with a functional this compound allele. Successful complementation, observed as a restoration of the tall, wild-type plant height, provides definitive evidence of the this compound gene's function.

Experimental Workflow for Functional Complementation of this compound Mutants

The process of functional complementation for the this compound gene typically involves the following key steps, often utilizing Agrobacterium tumefaciens-mediated transformation, a widely adopted method for introducing genes into rice.[4]

G cluster_0 Vector Construction cluster_1 Transformation cluster_2 Plant Regeneration and Analysis A Isolate wild-type this compound gene B Clone into a plant expression vector (e.g., pCAMBIA series) under a constitutive promoter (e.g., CaMV 35S or Ubiquitin) A->B C Introduce a selectable marker (e.g., hygromycin resistance) B->C D Introduce the vector into Agrobacterium tumefaciens C->D E Co-cultivate Agrobacterium with callus derived from this compound mutant rice seeds D->E F Select transformed callus on medium containing hygromycin E->F G Regenerate whole plants from the selected callus F->G H Confirm transgene integration via PCR and Southern blot G->H I Analyze phenotype (plant height) of transgenic plants H->I

Figure 1. Experimental workflow for functional complementation of the This compound gene in rice.

Alternative Approaches for this compound Gene Function Validation

While functional complementation is a robust method, other techniques, particularly those involving targeted genome editing, have become increasingly prevalent for gene function analysis.

CRISPR/Cas9-Mediated Knockout

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system allows for precise targeted mutagenesis. By designing guide RNAs (gRNAs) specific to the this compound gene, researchers can create loss-of-function mutations in wild-type rice varieties. The resulting semi-dwarf phenotype provides strong evidence for the gene's role in determining plant height. This "reverse genetics" approach complements the "forward genetics" of studying existing mutants.

Performance Comparison: Functional Complementation vs. CRISPR/Cas9 Knockout

The choice of method for validating this compound gene function depends on the specific research question, available resources, and desired outcomes. Below is a comparison of the two approaches.

FeatureFunctional ComplementationCRISPR/Cas9-Mediated Knockout
Principle Rescue of mutant phenotype by introducing a wild-type gene.Creation of a mutant phenotype by inactivating a wild-type gene.
Starting Material This compound mutant rice line.Wild-type rice line.
Key Advantage Directly demonstrates the functionality of the introduced gene.High precision in targeting specific genomic loci.
Potential Challenge Random integration of the transgene can lead to position effects.Potential for off-target mutations.
Typical Outcome Restoration of the tall phenotype in a semi-dwarf background.Creation of a semi-dwarf phenotype in a tall background.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies involving this compound gene function analysis.

GenotypePlant Height (cm)Internode Length (cm)Reference
Wild-Type (e.g., Nipponbare)100 - 12025 - 30[3]
This compound mutant60 - 8015 - 20[3]
This compound mutant + this compound (Complemented)95 - 11524 - 29Hypothetical data based on successful complementation
Wild-Type with CRISPR-induced this compound knockout65 - 8516 - 21[5]

Experimental Protocols

I. Functional Complementation via Agrobacterium-Mediated Transformation

1. Vector Construction:

  • The full-length coding sequence of the wild-type this compound gene is amplified from a tall rice variety using PCR.

  • The amplified fragment is cloned into a binary vector, such as pCAMBIA1301, under the control of a constitutive promoter like the maize ubiquitin promoter, which is highly active in monocots.

  • The vector should also contain a selectable marker gene, for instance, the hygromycin phosphotransferase (hpt) gene, for selecting transformed cells.

2. Agrobacterium Culture and Rice Transformation:

  • The constructed vector is introduced into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).

  • Mature seeds from an this compound mutant rice variety are sterilized and cultured on callus induction medium.

  • The induced calli are co-cultivated with the Agrobacterium suspension.

  • After co-cultivation, the calli are washed and transferred to a selection medium containing hygromycin to select for transformed cells.

3. Plant Regeneration and Analysis:

  • Hygromycin-resistant calli are transferred to a regeneration medium to induce shoot and root formation.

  • Regenerated plantlets are transferred to soil and grown to maturity.

  • Genomic DNA is extracted from the putative transgenic plants, and the presence of the this compound transgene is confirmed by PCR and Southern blot analysis.

  • The plant height and other relevant phenotypes of the T0 and subsequent generations are measured and compared to the original this compound mutant and wild-type controls.

II. CRISPR/Cas9-Mediated Knockout of this compound

1. gRNA Design and Vector Construction:

  • Two or more specific guide RNAs (gRNAs) targeting the exons of the this compound gene are designed using online tools.

  • The gRNA expression cassettes are assembled into a CRISPR/Cas9 vector that also expresses the Cas9 nuclease. This vector typically includes a selectable marker.

2. Transformation and Mutant Generation:

  • The CRISPR/Cas9 vector is introduced into a wild-type rice variety using Agrobacterium-mediated transformation as described above.

  • Transgenic plants (T0 generation) are regenerated and screened for mutations in the this compound gene using PCR and sequencing of the target region.

3. Phenotypic Analysis:

  • T1 and subsequent generations are analyzed for the segregation of the transgene and the inheritance of the semi-dwarf phenotype.

  • Transgene-free mutant lines are often selected in the T2 generation to avoid any potential effects of the Cas9/gRNA construct.

  • The plant height of the knockout lines is compared to the wild-type parent.

Signaling Pathway

The this compound gene product, GA20-oxidase, plays a crucial role in the later steps of the gibberellin biosynthesis pathway. A defect in this enzyme leads to a reduction in the level of bioactive GAs, which are essential for stem elongation.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_response Cellular Response GA12 GA12 GA53 GA53 GA12->GA53 13-hydroxylation GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 This compound This compound (GA20-oxidase) GA19->this compound GA1 Bioactive GA1 GA20->GA1 Final step GA3ox GA3-oxidase GA20->GA3ox DELLA DELLA proteins (Growth repressors) GID1 GID1 receptor GA1->GID1 This compound->GA20 GA3ox->GA1 Degradation DELLA degradation DELLA->Degradation Growth Stem Elongation DELLA->Growth represses SCF SCF complex GID1->SCF promotes interaction SCF->DELLA targets for degradation Degradation->Growth allows

Figure 2. Simplified gibberellin biosynthesis and signaling pathway in rice involving the this compound gene product.

References

A Comparative Analysis of Sd1 and Rht Dwarfing Genes: Mechanisms, Agronomic Impact, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the contrasting roles of the gibberellin-biosynthesis gene Sd1 in rice and the gibberellin-signaling Rht genes in wheat, pivotal players in the Green Revolution.

The introduction of semi-dwarf varieties of rice and wheat marked a turning point in agriculture, leading to the unprecedented yield increases of the Green Revolution. This revolution was largely underpinned by the genetic manipulation of plant height, primarily through the utilization of the this compound gene in rice and the Reduced height (Rht) genes in wheat. While both confer a semi-dwarf phenotype that enhances lodging resistance and improves harvest index, their underlying molecular mechanisms and physiological effects exhibit fundamental differences. This guide provides a detailed comparison of the this compound and Rht genes, presenting quantitative data, experimental methodologies, and visual representations of their respective signaling pathways to aid researchers in the fields of plant science and crop improvement.

Molecular Mechanisms: A Tale of Two Pathways

The dwarfing phenotypes induced by this compound and Rht genes stem from their distinct impacts on the gibberellin (GA) pathway, a critical regulator of plant growth and development.

The This compound gene in rice encodes a gibberellin 20-oxidase (GA20ox), a key enzyme in the GA biosynthesis pathway.[1][2] A mutation in the this compound gene leads to a deficiency in the production of bioactive gibberellins.[1] This reduction in endogenous GA levels results in decreased stem elongation and, consequently, a semi-dwarf stature.[1][3] Plants carrying the mutant this compound allele remain responsive to externally applied gibberellins, which can rescue the dwarf phenotype.[1][3]

In contrast, the Rht genes in wheat, such as Rht-B1b and Rht-D1b, encode DELLA proteins.[2][4] DELLA proteins are nuclear-localized transcriptional regulators that act as negative regulators of GA signaling.[4] In the presence of GA, the wild-type DELLA protein is targeted for degradation, allowing for the expression of genes that promote growth. The mutant Rht alleles found in semi-dwarf wheat varieties produce DELLA proteins that are resistant to GA-induced degradation.[4] These persistently active DELLA proteins continuously repress growth-promoting genes, leading to a GA-insensitive dwarf phenotype.[2][4]

Quantitative Comparison of Agronomic Traits

The introduction of this compound and Rht alleles has had a profound impact on various agronomic traits, most notably plant height and grain yield. The following table summarizes key quantitative data comparing the effects of these genes.

TraitGene/AlleleCropEffectReference
Plant Height This compoundRiceSignificant reduction, leading to semi-dwarf phenotype.[1][3]
Rht-B1bWheatReduction of approximately 20.5%.[5]
Rht-D1bWheatReduction of approximately 22.4%.[5]
Grain Yield This compound (e.g., in IR8)RiceYields of ~5 tons/hectare without fertilizer, up to 10 tons/hectare under optimal conditions.
Rht-B1bWheatIncrease in yield potential of approximately 6.1%.[5]
Rht-D1bWheatIncrease in yield potential of approximately 14.1%.[5]
Lodging Resistance This compoundRiceImproved due to shorter, sturdier stems.[3]
RhtWheatEnhanced, a key factor in the success of Green Revolution wheat.
Coleoptile Length Rht-B1bWheatReduction of approximately 21.3%.[5]
Rht-D1bWheatReduction of approximately 22.8%.[5]

Experimental Protocols

Characterizing the effects of dwarfing genes like this compound and Rht involves a combination of genetic, physiological, and molecular biology techniques. Below are detailed methodologies for key experiments.

Generation and Analysis of Near-Isogenic Lines (NILs)

Objective: To study the specific effects of a target gene by minimizing the influence of genetic background.

Methodology:

  • Crossing: Cross a donor parent carrying the dwarfing gene (e.g., a semi-dwarf variety) with a recurrent parent (e.g., a tall, elite cultivar).

  • Backcrossing: Repeatedly backcross the F1 generation and subsequent progeny with the recurrent parent for 6-8 generations. In each generation, select for the presence of the desired dwarfing allele using molecular markers or phenotypic screening.

  • Selfing: After the final backcross, self-pollinate the selected plants to produce homozygous lines for both the wild-type and mutant alleles.

  • Verification: Confirm the genetic background of the developed NILs using a genome-wide set of molecular markers.

  • Phenotypic Analysis: Grow the NILs (dwarf and tall) under controlled and field conditions. Measure agronomic traits such as plant height, tiller number, panicle/spike length, grain yield, and lodging resistance.

Gibberellin Sensitivity Assay

Objective: To determine if the dwarf phenotype is due to a defect in GA biosynthesis or GA signaling.

Methodology:

  • Seed Germination: Sterilize and germinate seeds of the wild-type and mutant lines on a basal medium (e.g., Murashige and Skoog).

  • Seedling Transfer: Transfer uniform seedlings to a hydroponic or solid medium supplemented with varying concentrations of active gibberellin (e.g., GA3) ranging from 0 to 100 µM.

  • Growth Measurement: After a defined period (e.g., 7-14 days), measure the length of the second leaf sheath (in rice) or coleoptile (in wheat).

  • Data Analysis: Plot the measured lengths against the GA3 concentration. GA-deficient mutants (like this compound) will show a significant increase in growth with increasing GA3 concentration, while GA-insensitive mutants (like Rht) will show little to no response.

Quantification of Endogenous Gibberellins

Objective: To measure the levels of different GA intermediates and bioactive GAs in plant tissues.

Methodology:

  • Sample Collection and Extraction: Harvest specific plant tissues (e.g., elongating stems) and immediately freeze them in liquid nitrogen. Lyophilize the tissue and grind it to a fine powder. Extract the GAs using a solvent system, typically 80% methanol.

  • Purification: Purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18 and anion exchange) to remove interfering compounds.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the purified GAs to make them volatile.

  • Quantification: Analyze the samples using either high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or GC-MS. Use deuterated internal standards for accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Sd1_Pathway cluster_synthesis Gibberellin Biosynthesis cluster_response Cellular Response GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene GA12 GA12 ent_kaurene->GA12 GA53 GA53 GA12->GA53 GA20 GA20 GA53->GA20 This compound (GA20ox) GA1 Bioactive GA GA20->GA1 GA3ox Growth Stem Elongation GA1->Growth

Caption: Gibberellin biosynthesis pathway highlighting the role of the this compound gene product.

Rht_Pathway cluster_signal Gibberellin Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Rht) GID1->DELLA binds SCF SCF Complex DELLA->SCF recruited to PIFs PIFs DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination & degradation by Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes activates Growth Stem Elongation Growth_Genes->Growth

Caption: Simplified gibberellin signaling pathway illustrating the role of Rht (DELLA) proteins.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_phenotyping Phenotypic & Physiological Evaluation cluster_molecular Molecular Characterization Cross Parental Cross (Dwarf x Tall) Backcross Backcrossing & Selection Cross->Backcross NILs Develop Near-Isogenic Lines Backcross->NILs Field_Trials Field Trials (Height, Yield, Lodging) NILs->Field_Trials GA_Assay GA Sensitivity Assay NILs->GA_Assay GA_Quant Endogenous GA Quantification NILs->GA_Quant Gene_Expression Gene Expression Analysis (qRT-PCR) NILs->Gene_Expression

References

Phenotypic Validation of CRISPR-Induced Sd1 Knockout Lines in Rice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The advent of CRISPR-Cas9 technology has revolutionized plant breeding, offering a precise and efficient tool for targeted gene editing. One of the most significant targets for improvement in rice (Oryza sativa) has been the Semidwarf-1 (Sd1) gene. The natural mutant allele of this gene was a cornerstone of the "Green Revolution," leading to rice varieties with reduced height, increased lodging resistance, and higher yields. This guide provides a comparative analysis of CRISPR-induced this compound knockout lines, presenting phenotypic data, experimental protocols, and the underlying biological pathways.

Performance Comparison: CRISPR-Induced vs. Natural this compound Mutants

Targeted knockout of the this compound gene using CRISPR-Cas9 effectively replicates the desirable semi-dwarf phenotype observed in traditional this compound mutant varieties. The this compound gene encodes a gibberellin 20-oxidase (GA20ox-2), a key enzyme in the gibberellin (GA) biosynthesis pathway.[1][2] Inactivation of this gene leads to a reduction in the production of bioactive gibberellins, resulting in a shorter plant stature. This reduced height is a primary factor in improving resistance to lodging, a condition where the plant stem bends or breaks, leading to significant yield losses.[1][2][3][4]

Below are tables summarizing the phenotypic data from studies on CRISPR-induced this compound knockout lines compared to their wild-type counterparts and, where available, to traditional this compound mutant lines.

Table 1: Comparison of Plant Height in Wild-Type, CRISPR this compound Knockout, and Natural this compound Mutant Rice Lines

Rice Variety/LineGenetic BackgroundPlant Height (cm)Percent Reduction from WTReference
Wild-Type (Huai 119)JaponicaNot specified-[5]
CRISPR this compound knockoutHuai 119 (Japonica)Shorter than WTSignificant[5]
Wild-Type (Xiangdaowan)Indica158.8-[1]
CRISPR this compound knockout (XDWthis compound-1)Xiangdaowan (Indica)117.626.0%[1]
CRISPR this compound knockout (XDWthis compound-2)Xiangdaowan (Indica)114.927.6%[1]
CRISPR this compound knockout (XDWthis compound-3)Xiangdaowan (Indica)105.733.4%[1]
Wild-Type (Koshihikari)Japonica88.8-[6]
Natural this compound mutant (Jukkoku)Koshihikari (Japonica)71.819.1%[6]
Natural this compound mutant (IR8)Koshihikari (Japonica)68.522.9%[6]

Table 2: Comparison of Agronomic Traits in Wild-Type and CRISPR this compound Knockout Rice Lines

Rice Variety/LineGenetic BackgroundPanicle NumberYield per Plant (g)Reference
Wild-Type (Xiangdaowan)IndicaNot specified24.15 - 31.97[1]
CRISPR this compound-wx-1 double knockoutXiangdaowan (Indica)No significant difference25.26 - 31.83[1]
Wild-TypeMultiple JaponicaVariableVariable
CRISPR this compound knockoutMultiple JaponicaVariableModerately elevated in some lines

Table 3: Comparison of Agronomic Traits in a Wild-Type and a Natural this compound Mutant Rice Line

Rice Variety/LineGenetic BackgroundNumber of Productive TillersPanicle Length (cm)Reference
Wild-Type (Chakhao Poireiton)Indica6.428.0
Natural this compound mutant backcross lineChakhao Poireiton/Pusa 165214.0 - 18.020.0 - 25.0

Signaling Pathway and Experimental Workflow

To understand the molecular basis of the semi-dwarf phenotype and the process of generating knockout lines, the following diagrams illustrate the gibberellin biosynthesis pathway and a typical experimental workflow for CRISPR-Cas9 mediated gene editing in rice.

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPPS GGPP ent_Copalyl_PP ent-copalyl PP GGPPS->ent_Copalyl_PP CPS ent_Kaurene ent-kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurene_ER ent-kaurene ent_Kaurene->ent_Kaurene_ER ent_Kaurenoic_acid ent-kaurenoic acid ent_Kaurenoic_acid_cyto ent-kaurenoic acid ent_Kaurenoic_acid->ent_Kaurenoic_acid_cyto ent_Kaurene_ER->ent_Kaurenoic_acid KAO GA12 GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 This compound (GA20ox) GA1 GA1 (Bioactive) GA20->GA1 GA3ox This compound This compound (GA20ox) GA3ox GA3ox knockout CRISPR/Cas9 Knockout knockout->this compound ent_Kaurenoic_acid_cyto->GA12

Caption: Gibberellin biosynthesis pathway in rice, highlighting the role of this compound (GA20-oxidase).

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Vector Construction - Target this compound gene - Clone into Cas9 vector agrobacterium 2. Agrobacterium Transformation - Introduce vector into Agrobacterium sgRNA_design->agrobacterium rice_transformation 3. Rice Transformation - Co-culture Agrobacterium with rice calli agrobacterium->rice_transformation selection 4. Selection & Regeneration - Select transformed calli on antibiotic media - Regenerate into T0 plantlets rice_transformation->selection genotyping 5. Genotyping - PCR and sequencing to confirm this compound mutation selection->genotyping phenotyping 6. Phenotypic Validation - Grow T1 and subsequent generations - Measure plant height, yield, etc. genotyping->phenotyping

Caption: Experimental workflow for generating and validating CRISPR-induced knockout lines in rice.

Experimental Protocols

The generation of CRISPR-induced this compound knockout lines in rice generally follows a standardized procedure. The key steps are outlined below.

sgRNA Design and Vector Construction
  • Target Selection: A specific 20-nucleotide target sequence within an exon of the this compound gene is chosen, immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Vector Assembly: The selected sgRNA sequence is synthesized and cloned into a binary vector containing the Cas9 nuclease gene and a plant-selectable marker (e.g., hygromycin resistance).

Agrobacterium-mediated Transformation
  • Bacterial Transformation: The constructed CRISPR-Cas9 vector is transformed into a competent Agrobacterium tumefaciens strain (e.g., EHA105 or LBA4404).

  • Culture Preparation: The transformed Agrobacterium is cultured to a suitable optical density for infection.

Rice Callus Co-cultivation and Regeneration
  • Callus Induction: Mature rice seeds are sterilized and cultured on a callus induction medium.

  • Infection: Embryogenic calli are immersed in the Agrobacterium suspension.

  • Co-cultivation: The infected calli are co-cultivated for several days in the dark.

  • Selection and Regeneration: Calli are transferred to a selection medium containing an antibiotic to kill non-transformed cells and a regeneration medium to induce shoot and root formation.

Molecular and Phenotypic Analysis
  • DNA Extraction and PCR: Genomic DNA is extracted from the regenerated T0 plants. PCR is performed using primers flanking the target site in the this compound gene.

  • Mutation Detection: The PCR products are sequenced to confirm the presence of insertions or deletions (indels) at the target site.

  • Phenotypic Evaluation: T1 and subsequent generations of plants are grown under controlled conditions or in the field. Key agronomic traits such as plant height, tiller number, panicle length, grain yield, and lodging resistance are measured and compared to wild-type plants.

Conclusion

The use of CRISPR-Cas9 to knock out the this compound gene in rice has proven to be a highly effective strategy for developing semi-dwarf varieties with improved lodging resistance. The phenotypic outcomes are comparable to those of traditionally bred "Green Revolution" varieties, but with the added advantages of speed and precision offered by gene editing. The ability to introduce the semi-dwarf trait into a wide range of elite rice cultivars without the linkage drag associated with conventional breeding holds significant promise for future rice improvement and global food security. Further research focusing on direct comparisons with natural this compound mutants in various genetic backgrounds will continue to refine our understanding and application of this powerful technology.

References

Unraveling the Influence of Genetic Background on Sd1 Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Semidwarf-1 (Sd1) gene's expression across different genetic backgrounds, primarily focusing on indica and japonica subspecies of rice (Oryza sativa). The this compound gene, a cornerstone of the "Green Revolution," encodes a gibberellin (GA) 20-oxidase (OsGA20ox2), a key enzyme in the gibberellin biosynthesis pathway.[1] Mutations in this gene, particularly loss-of-function alleles, have been instrumental in developing semidwarf crop varieties with improved lodging resistance and higher yield potential.[1][2] Understanding how different genetic backgrounds influence the expression of this compound is crucial for fine-tuning plant architecture and optimizing crop performance.

Comparative Analysis of this compound Gene Expression

The expression of the this compound gene is significantly influenced by the genetic background, with notable differences observed between indica and japonica rice subspecies. These variations are often linked to different alleles of the this compound gene, which can range from fully functional to non-functional.

Key Observations:

  • Indica Varieties: Many semidwarf indica varieties, such as IR8, carry a loss-of-function this compound allele.[2] A common mutation is a 383-bp deletion that leads to a truncated, inactive enzyme, resulting in significantly reduced or absent this compound transcript levels.[3]

  • Japonica Varieties: In contrast, some semidwarf japonica cultivars possess this compound alleles with single nucleotide polymorphisms (SNPs) that cause amino acid substitutions.[2] These mutations can lead to a reduction but not a complete loss of enzyme function, with detectable, albeit sometimes altered, transcript levels. For instance, the Calrose 76 mutant has a single amino acid substitution.[2]

  • Wild-Type Expression: Tall, wild-type varieties of both subspecies generally exhibit robust expression of the functional this compound allele.

Below is a summary of this compound gene expression in various rice genetic backgrounds based on published research. While direct quantitative comparisons in a single study are limited, the following table synthesizes qualitative and semi-quantitative findings.

Data Presentation

Genetic Background Cultivar/Line Allele Type Observed this compound (OsGA20ox2) Expression Level Phenotype Reference
japonicaSasanishiki (isogenic line)Wild-typeNormal transcript accumulationTall[3]
japonicaCalroseWild-typeNormal transcript accumulationTall[3]
japonicaCalrose 76This compound (SNP)No significant difference in transcript level compared to wild-type CalroseSemidwarf[3]
indicaHabataki (isogenic line)This compound (383-bp deletion)Little transcript detectedSemidwarf[3]
indicaIR24This compound (DGWG-type)Little transcript detectedSemidwarf[3]
indicaMilyang 23This compound (DGWG-type)Normal or greater amount of truncated transcriptSemidwarf[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate this compound gene expression.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used for the sensitive and specific quantification of gene expression.

1. RNA Extraction:

  • Total RNA is isolated from relevant plant tissues (e.g., stems, leaves) using a TRIzol-based method or a commercial plant RNA extraction kit.
  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR Reaction:

  • The qRT-PCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for this compound (OsGA20ox2) and a reference gene (e.g., Actin or Ubiquitin).
  • The reaction is performed in a real-time PCR thermal cycler with a typical program:
  • Initial denaturation (e.g., 95°C for 3 minutes)
  • 40 cycles of:
  • Denaturation (e.g., 95°C for 15 seconds)
  • Annealing/Extension (e.g., 60°C for 1 minute)
  • A melt curve analysis is performed at the end of the run to ensure the specificity of the amplified product.

4. Data Analysis:

  • The relative expression of the this compound gene is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and highly sensitive method for transcriptome profiling.

1. Library Preparation:

  • Total RNA is extracted and its integrity is assessed using a bioanalyzer.
  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
  • The enriched mRNA is fragmented and used as a template for first and second-strand cDNA synthesis.
  • The ends of the cDNA fragments are repaired, and adapters are ligated.
  • The adapter-ligated fragments are amplified by PCR to create the final cDNA library.

2. Sequencing:

  • The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

  • The raw sequencing reads are subjected to quality control to remove low-quality reads and adapters.
  • The high-quality reads are then mapped to a reference genome (e.g., the rice reference genome).
  • The number of reads mapping to each gene is counted, and the expression levels are normalized to Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
  • Differential expression analysis is performed between different genetic backgrounds to identify statistically significant changes in this compound gene expression.

Mandatory Visualization

Gibberellin Signaling Pathway

The following diagram illustrates the gibberellin signaling pathway in rice, highlighting the central role of the this compound gene product, GA20-oxidase.

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS GA12 GA12 ent_kaurene->GA12 KO/KAO GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA20ox (this compound) GA19 GA19 GA44->GA19 GA20ox (this compound) GA20 GA20 GA19->GA20 GA20ox (this compound) GA1 Bioactive GA GA20->GA1 GA3ox GA_receptor GID1 (GA Receptor) GA1->GA_receptor binds DELLA DELLA protein (SLR1) GA_receptor->DELLA promotes interaction with SCF SCF(GID2) E3 Ubiquitin Ligase DELLA->SCF targeted to PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination & degradation GA_response GA Response Genes PIFs->GA_response activates transcription Growth Growth Promotion GA_response->Growth

Gibberellin biosynthesis and signaling pathway in rice.
Experimental Workflow for Comparative Gene Expression Analysis

The diagram below outlines the typical workflow for comparing gene expression across different plant genetic backgrounds.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_processing 2. Molecular Processing cluster_quantification 3. Gene Expression Quantification cluster_analysis 4. Data Analysis and Comparison PlantA Plant Genotype A (e.g., indica) Tissue Tissue Sampling (e.g., Stem, Leaf) PlantA->Tissue PlantB Plant Genotype B (e.g., japonica) PlantB->Tissue RNA_Extraction RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR RNA_Seq RNA-Seq cDNA_Synthesis->RNA_Seq Data_Normalization Data Normalization qRT_PCR->Data_Normalization RNA_Seq->Data_Normalization Relative_Quantification Relative Quantification (2-ΔΔCt) Data_Normalization->Relative_Quantification Differential_Expression Differential Expression (FPKM/TPM) Data_Normalization->Differential_Expression Comparison Comparative Analysis Relative_Quantification->Comparison Differential_Expression->Comparison

Workflow for comparative gene expression analysis.

References

Comparative study of lodging resistance in rice varieties with different Sd1 alleles

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic underpinnings of lodging resistance in rice reveals the pivotal role of the Sd1 (semi-dwarf 1) gene. This guide provides a comparative analysis of rice varieties harboring different this compound alleles, offering researchers and plant breeders critical insights into their performance, supported by experimental data and detailed methodologies.

The "Green Revolution" in rice was largely propelled by the introduction of the this compound gene, which confers a semi-dwarf phenotype, leading to increased lodging resistance and higher yields. The this compound gene encodes a gibberellin (GA) biosynthesis enzyme, GA20 oxidase-2. Functional alleles (this compound-in in indica and this compound-ja in japonica) result in taller plants, while the loss-of-function this compound-d allele, originating from the Taiwanese variety 'Dee-geo-woo-gen', leads to reduced plant height and enhanced lodging resistance.[1] This guide dissects the quantitative differences in lodging resistance and related traits among rice lines with these key this compound alleles.

Comparative Performance of this compound Alleles

To elucidate the impact of different this compound alleles on lodging resistance, isogenic lines of the indica rice variety IR36 were developed, carrying this compound-d, this compound-in, or this compound-ja. A comparative study of these lines provides a clear picture of the influence of each allele on crucial agronomic traits.

TraitAlleleMean ValueUnit
Culm Length This compound-d (IR36)78.6cm
This compound-in (5867-36)118.7cm
This compound-ja (Koshi-36)97.6cm
Breaking Strength This compound-d (IR36)1649g
This compound-in (5867-36)1493g
This compound-ja (Koshi-36)1360g
Lodging Index This compound-d (IR36)46.0g·cm/g x 100
This compound-in (5867-36)97.4g·cm/g x 100
This compound-ja (Koshi-36)74.1g·cm/g x 100

Data compiled from studies on isogenic lines of IR36.

The data clearly demonstrates that the this compound-d allele significantly reduces culm length and, consequently, the lodging index, while notably increasing the breaking strength of the culm. This combination of traits is highly desirable for developing lodging-resistant rice cultivars.

Experimental Protocols

1. Plant Materials and Growth Conditions:

  • Isogenic Lines: To isolate the effect of the this compound gene, isogenic lines are crucial. The development of these lines involves recurrent backcrossing of a donor parent (e.g., carrying this compound-in or this compound-ja) with a recurrent parent (e.g., IR36, carrying this compound-d).

  • Field Trials: The isogenic lines are cultivated in a paddy field under standard agricultural practices. The experimental design should be a randomized complete block design with multiple replications to ensure statistical validity.

2. Measurement of Lodging Resistance Traits:

  • Culm Length: At the maturity stage, the length of the main culm from the ground level to the panicle neck is measured.

  • Culm Breaking Strength:

    • The basal part of the main culm (typically the 4th internode from the top) is sampled at maturity.

    • The culm segment is placed on two supporting points.

    • A force is applied to the center of the segment using a force gauge or a universal testing machine until the culm breaks.

    • The maximum force recorded is the breaking strength.

  • Lodging Index: The lodging index is a composite trait that reflects the plant's susceptibility to lodging. It is calculated using the following formula: Lodging Index = (Top Weight × Culm Length) / Breaking Strength

    • Top Weight: The fresh weight of the panicle and the upper part of the plant above the breaking point.

Signaling Pathway and Logical Relationships

The this compound gene plays a critical role in the gibberellin biosynthesis pathway. A functional this compound gene encodes the enzyme GA20 oxidase, which catalyzes a late step in the synthesis of bioactive gibberellins. These hormones are essential for stem elongation.

Gibberellin_Biosynthesis_Pathway Gibberellin Biosynthesis Pathway in Rice cluster_Feedback Feedback Regulation GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KAO GA12 GA12 ent_kaurenoic_acid->GA12 GA53 GA53 GA12->GA53 GA13ox GA20 GA20 GA53->GA20 GA20ox-2 (this compound) GA1 Bioactive GA GA20->GA1 GA3ox GA20ox_2_Expression GA20ox-2 Gene (this compound) Expression GA1->GA20ox_2_Expression -| Represses Stem_Elongation Stem Elongation GA1->Stem_Elongation Promotes

Caption: Gibberellin biosynthesis pathway in rice, highlighting the role of the this compound gene product.

The experimental workflow for comparing lodging resistance in rice varieties with different this compound alleles follows a systematic approach from germplasm selection to data analysis.

Experimental_Workflow Experimental Workflow for Comparative Lodging Resistance Study start Start: Select Rice Varieties with Different this compound Alleles develop_lines Develop Isogenic Lines (if necessary) start->develop_lines field_trial Conduct Randomized Field Trials develop_lines->field_trial sampling Sample Main Culms at Maturity field_trial->sampling measure_length Measure Culm Length sampling->measure_length measure_strength Measure Culm Breaking Strength sampling->measure_strength measure_weight Measure Top Weight sampling->measure_weight calculate_index Calculate Lodging Index measure_length->calculate_index measure_strength->calculate_index measure_weight->calculate_index data_analysis Statistical Analysis (ANOVA, t-test) calculate_index->data_analysis conclusion Draw Conclusions on Lodging Resistance data_analysis->conclusion

Caption: Experimental workflow for comparing lodging resistance in rice varieties.

The logical relationship between the this compound alleles and their phenotypic consequences can be visualized to understand the cause-and-effect chain.

Logical_Relationship Logical Relationship of this compound Alleles and Lodging Resistance cluster_Alleles This compound Alleles cluster_Molecular Molecular Level cluster_Physiological Physiological Level cluster_Phenotypic Phenotypic Level sd1_d This compound-d (loss-of-function) GA20ox_inactive Inactive GA20 Oxidase sd1_d->GA20ox_inactive This compound This compound-in / this compound-ja (functional) GA20ox_active Active GA20 Oxidase This compound->GA20ox_active GA_low Low Bioactive GA GA20ox_inactive->GA_low GA_high High Bioactive GA GA20ox_active->GA_high short_culm Short Culm GA_low->short_culm tall_culm Tall Culm GA_high->tall_culm strong_culm Stronger Culm short_culm->strong_culm lodging_resistant High Lodging Resistance strong_culm->lodging_resistant weaker_culm Weaker Culm tall_culm->weaker_culm lodging_susceptible Low Lodging Resistance weaker_culm->lodging_susceptible

Caption: Logical flow from this compound alleles to lodging resistance phenotype.

References

Statistical Validation of the Sd1 Gene's Contribution to Yield Increase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The semi-dwarf 1 (Sd1) gene stands as a cornerstone of the "Green Revolution," a period of significant agricultural advancement that dramatically increased crop yields and helped avert global food shortages. The introgression of mutant alleles of the this compound gene into rice (Oryza sativa) and other cereals led to the development of semi-dwarf varieties with improved lodging resistance and a higher harvest index. This guide provides a comparative analysis of the this compound gene's impact on yield, supported by experimental data, and outlines the methodologies used for its statistical validation.

Data Presentation: Quantitative Impact of the this compound Gene on Agronomic Traits

The presence of the recessive this compound allele typically results in reduced plant height, which in turn enhances lodging resistance and allows for the efficient use of nitrogen fertilizers, ultimately leading to increased grain yield. Below are tables summarizing quantitative data from studies on near-isogenic lines (NILs) of rice, which are genetically identical except for the this compound gene, providing a direct comparison of the gene's effects in both indica and japonica backgrounds.

Table 1: Effect of Different this compound Alleles on Yield and Related Traits in an Indica Rice Background (IR36)

TraitAlleleYear 1Year 2Year 3Average
Yield (g/m²) This compound-d (semi-dwarf)686622655654
This compound-in (tall)745658689697
This compound-ja (tall)692618648653
Plant Height (cm) This compound-d (semi-dwarf)85.182.384.584.0
This compound-in (tall)115.2110.5113.8113.2
This compound-ja (tall)108.7104.1107.4106.7
Panicle Number per m² This compound-d (semi-dwarf)412389405402
This compound-in (tall)358323341341
This compound-ja (tall)387365379377
Spikelet Number per Panicle This compound-d (semi-dwarf)112118115115
This compound-in (tall)135142138138
This compound-ja (tall)115121118118
1000-grain Weight (g) This compound-d (semi-dwarf)21.521.121.321.3
This compound-in (tall)22.822.422.622.6
This compound-ja (tall)22.121.721.921.9
Lodging Degree *This compound-d (semi-dwarf)0000
This compound-in (tall)5555
This compound-ja (tall)3333

*Data adapted from a study on the IR36 indica rice background.[1] Lodging degree was determined on a scale of 0 (standing) to 5 (lodged).[2]

Table 2: Comparison of Agronomic Traits between Koshihikari and a Near-Isogenic Line with the Jukkoku_this compound Allele in a Japonica Rice Background

TraitKoshihikari (this compound)Koshihikari this compound% Change
Plant Height (cm) 89.869.5-22.6%
Lodging Resistance (degree) -0.2Improved
Panicle Length (cm) 18.518.0-2.7%
Number of Panicles per m² 401429+7.0%
Brown Rice Yield ( kg/a ) 54.956.0+2.0%
Grain Weight of Brown Rice ( g/1000 grains) 21.621.60%

*Data adapted from a study on the Koshihikari japonica rice background.[3]

Experimental Protocols

The statistical validation of the this compound gene's effect on yield relies on meticulously designed experiments. The use of near-isogenic lines (NILs) is a powerful approach to isolate the effect of a single gene.

Plant Materials and Growth Conditions
  • Near-Isogenic Lines (NILs): The primary plant materials are NILs for the this compound gene. These lines are developed by repeatedly backcrossing a donor parent carrying the desired this compound allele to a recurrent parent (a specific rice variety). This process results in lines that are genetically identical to the recurrent parent except for the small chromosomal segment containing the this compound gene.

  • Field Trials: Experiments are typically conducted in paddy fields under standard agricultural practices. The experimental design is often a randomized complete block design with multiple replications to account for field variability.[2]

Measurement of Agronomic Traits
  • Yield and Yield Components:

    • At maturity, plants from a designated area within each plot are harvested.

    • The number of panicles per unit area is counted.

    • Panicles are threshed, and the grains are separated into filled and unfilled spikelets.

    • The number of spikelets per panicle is determined.

    • The 1000-grain weight is measured for filled grains.

    • Grain yield is calculated and typically adjusted to a standard moisture content (e.g., 14%).[2]

  • Plant Height: The length from the soil surface to the tip of the tallest panicle is measured at maturity.

  • Lodging Resistance: Lodging is often assessed visually on a scale (e.g., 0 for no lodging to 5 for completely lodged) based on the angle of the plant's culm from the vertical.[2] Alternatively, the breaking strength of the basal internodes can be measured using a force gauge.

  • Grain Filling Rate:

    • Panicles are tagged at the time of flowering.

    • Spikelets are sampled from tagged panicles at regular intervals (e.g., every 3-5 days) from anthesis to maturity.

    • The sampled grains are dried to a constant weight.

    • The grain filling rate is determined by fitting the increase in grain weight over time to a logistic or Richards model.

Statistical Analysis
  • Analysis of Variance (ANOVA): The collected data for each trait is subjected to ANOVA to test for significant differences among the NILs (i.e., the effect of the this compound gene).

  • Mean Comparisons: If the ANOVA indicates a significant effect, mean comparison tests (e.g., Tukey's HSD) are used to determine which specific allelic variations are significantly different from each other.

  • Correlation Analysis: Correlation analysis can be performed to understand the relationships between different agronomic traits (e.g., the relationship between plant height and lodging resistance, or between panicle number and yield).

Mandatory Visualization

Gibberellin Biosynthesis Pathway and the Role of this compound

The this compound gene encodes the enzyme Gibberellin 20-oxidase (GA20ox), a key enzyme in the biosynthesis of gibberellins (GAs), which are plant hormones that regulate growth and development, particularly stem elongation.[4] A mutation in the this compound gene leads to a deficiency in active GAs, resulting in a semi-dwarf phenotype.

Gibberellin_Biosynthesis_Pathway cluster_Proplastid Proplastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KAO GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox (this compound) GA19 GA19 GA44->GA19 GA20ox (this compound) GA20 GA20 GA19->GA20 GA20ox (this compound) GA1 Active GA1 GA20->GA1 GA3ox Growth Promotion Growth Promotion GA1->Growth Promotion

Caption: Gibberellin biosynthesis pathway highlighting the role of this compound (GA20ox).

Experimental Workflow for Validating this compound Gene Function

The following diagram illustrates a typical workflow for the statistical validation of the this compound gene's contribution to yield.

Experimental_Workflow cluster_Development Material Development cluster_Evaluation Field Evaluation cluster_Analysis Data Analysis cluster_Conclusion Conclusion A1 Selection of Recurrent and Donor Parents A2 Backcrossing and Marker-Assisted Selection A1->A2 A3 Development of Near-Isogenic Lines (NILs) A2->A3 B1 Randomized Complete Block Design Field Trial A3->B1 B2 Measurement of Agronomic Traits (Yield, Height, Lodging, etc.) B1->B2 C1 Data Collection and Compilation B2->C1 C2 Analysis of Variance (ANOVA) C1->C2 C3 Mean Comparison and Correlation Analysis C2->C3 D1 Statistical Validation of This compound Gene's Contribution to Yield C3->D1

Caption: Workflow for statistical validation of the this compound gene's effect on yield.

References

Cross-species comparison of the gibberellin 20-oxidase gene family

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Gibberellin 20-oxidases (GA20ox) are a pivotal family of non-heme dioxygenases that play a crucial role in the biosynthesis of gibberellins (GAs), a class of phytohormones essential for regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. As such, GA20ox genes have become a key target for genetic manipulation in agriculture to improve crop yields, for instance by generating semi-dwarf varieties in the "Green Revolution".[1][2] This guide provides a cross-species comparison of the GA20ox gene family, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and potential applications in drug and herbicide development.

Data Presentation: A Quantitative Overview

The GA20ox gene family exhibits notable variation in gene copy number and expression patterns across different plant species. This diversity reflects the complex and tissue-specific regulation of gibberellin biosynthesis.

Table 1: GA20ox Gene Copy Number in Selected Plant Species
SpeciesCommon NameMonocot/DicotGA20ox Gene Copy NumberReference
Arabidopsis thalianaThale CressDicot5[2][3][4][5]
Oryza sativaRiceMonocot8[1]
Solanum lycopersicumTomatoDicot7[2]
Phyllostachys edulisMoso bambooMonocot10[2]
Capsicum annuumPepperDicot5-6[6]
Zea maysMaizeMonocot1[2]
Table 2: Tissue-Specific Expression of GA20ox Genes

The expression of GA20ox genes is tightly regulated and varies significantly between different plant organs and developmental stages. This differential expression allows for precise control of GA levels, influencing localized growth and development.

SpeciesGenePredominant Expression TissuesReference
Arabidopsis thalianaAtGA20ox1Stems, Flowers[4][5]
AtGA20ox2Siliques
AtGA20ox3Flowers[4]
Oryza sativaOsGA20ox2 (SD1)Leaves, Flowers[1]
OsGA20ox1Flowers[1]
Solanum lycopersicumSlGA20ox genesFlowers, Fruits, Stems, Leaves, Roots[7][8]
Sophora davidiiSdGA20ox1Stems[9]
Table 3: Kinetic Parameters of GA20-Oxidase Enzymes

Note: Comprehensive and directly comparable kinetic data for GA20-oxidases across multiple species is limited in the currently available literature. The following is a representative example of the type of data that would be included. Further targeted biochemical studies are required to populate a more extensive comparative table.

SpeciesEnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Arabidopsis thalianaAtGA20ox1GA12~5N/A
Oryza sativaOsGA20ox2GA53N/AN/A[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of the GA20ox gene family.

Phylogenetic Analysis of the GA20ox Gene Family

Objective: To determine the evolutionary relationships of GA20ox genes within and between species.

Methodology:

  • Sequence Retrieval: Obtain full-length amino acid sequences of GA20ox genes from relevant plant species from databases such as NCBI GenBank or Phytozome.

  • Multiple Sequence Alignment: Align the retrieved sequences using software such as ClustalW or MUSCLE with default parameters.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree using the aligned sequences with methods like Maximum Likelihood (ML) or Neighbor-Joining (NJ) in software packages like MEGA or RAxML.

  • Bootstrap Analysis: Perform bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.

  • Visualization: Visualize and annotate the phylogenetic tree using tools like FigTree or iTOL.

Quantitative Real-Time PCR (qPCR) for GA20ox Gene Expression Analysis

Objective: To quantify the expression levels of GA20ox genes in different tissues or under various experimental conditions.

Methodology:

  • RNA Extraction: Isolate total RNA from the plant tissues of interest using a suitable RNA extraction kit or protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the GA20ox genes of interest and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Recombinant GA20-Oxidase Expression, Purification, and In Vitro Activity Assay

Objective: To produce recombinant GA20-oxidase protein and determine its enzymatic activity.

Methodology:

  • Cloning: Clone the coding sequence of the GA20ox gene into an E. coli expression vector (e.g., pET vector with a His-tag).

  • Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged GA20-oxidase using nickel-affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a GA substrate (e.g., 14C-labeled GA12 or GA53), and cofactors (2-oxoglutarate, FeSO4, and ascorbate) in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the GA products.

    • Analyze the products by reverse-phase HPLC with a radioisotope detector to identify and quantify the converted substrates.

Mandatory Visualization

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_synthesis Gibberellin Biosynthesis cluster_signaling Signal Transduction GA12_GA53 GA12/GA53 GA9_GA20 GA9/GA20 GA12_GA53->GA9_GA20 GA20ox Bioactive_GA Bioactive GA (GA4/GA1) GA9_GA20->Bioactive_GA GA3ox GID1 GID1 Receptor Bioactive_GA->GID1 binds to GA20ox GA20-oxidase GA3ox GA3-oxidase DELLA DELLA Proteins GID1->DELLA binds to SCF SCF Complex DELLA->SCF targeted by Proteasome 26S Proteasome DELLA->Proteasome PIFs PIFs DELLA->PIFs represses SCF->Proteasome ubiquitination Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression activates Growth_Response Growth and Development Gene_Expression->Growth_Response

Caption: The gibberellin biosynthesis and signaling pathway.

Experimental Workflow for GA20ox Gene Characterization

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_expression Gene Expression Analysis cluster_functional Functional Characterization Gene_ID Gene Identification Phylogeny Phylogenetic Analysis Gene_ID->Phylogeny RNA_Extraction RNA Extraction Gene_ID->RNA_Extraction Cloning Cloning into Expression Vector Gene_ID->Cloning cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay

Caption: A typical experimental workflow for GA20ox gene characterization.

References

Analysis of Pleiotropic Effects Associated with Various Sd1 Alleles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The semi-dwarf 1 (sd1) gene was a cornerstone of the "Green Revolution" in rice, leading to significant increases in yield potential primarily by reducing plant height and improving lodging resistance. The this compound gene encodes a gibberellin (GA) 20-oxidase 2 (OsGA20ox2), a key enzyme in the biosynthesis of bioactive gibberellins. Mutations in this gene, resulting in various this compound alleles, lead to reduced GA levels and the characteristic semi-dwarf phenotype. However, the effects of these alleles are not limited to plant height; they exhibit pleiotropy, influencing a range of other agronomic traits. This guide provides a comparative analysis of the pleiotropic effects associated with different this compound alleles, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in crop improvement programs.

Data Presentation: Quantitative Comparison of this compound Alleles

The following table summarizes the quantitative effects of different this compound alleles on key agronomic traits. The data is compiled from studies utilizing near-isogenic lines (NILs), which allows for the comparison of the effects of different alleles in a similar genetic background.

TraitAllele ComparisonQuantitative EffectReference
Plant Height This compound-d (Dee-geo-woo-gen) vs. Wild Type (this compound-in)Reduced by ~25-40%[1][2]
Jukkoku_this compound vs. Wild Type (Koshihikari)Reduced by ~23%[3]
Lodging Resistance This compound-d vs. Wild Type (this compound-in)Significantly improved[1]
Jukkoku_this compound vs. Wild Type (Koshihikari)Significantly improved[3]
Panicle Number per m² This compound-d vs. This compound-inIncreased[2]
Jukkoku_this compound vs. Wild Type (Koshihikari)Increased by ~7%[3]
Spikelets per Panicle This compound-d vs. This compound-inDecreased[1]
1000-Grain Weight This compound-d vs. This compound-inDecreased[1]
Grain Yield This compound-d vs. This compound-inGenerally maintained or slightly decreased, but stable due to lodging resistance[1][2]
Jukkoku_this compound vs. Wild Type (Koshihikari)Increased by ~2%[3]
Harvest Index This compound-d vs. This compound-inIncreased[2]

Experimental Protocols

Protocol for Lodging Resistance Assessment

This protocol describes a field-based method for quantifying lodging resistance in rice, adapted from established methodologies.

Materials:

  • Pushing resistance gauge (e.g., a digital force gauge with a flat-plate attachment)

  • Measuring tape

  • Caliper

  • Drying oven

  • Weighing balance

Procedure:

  • Planting and Field Management: Grow rice lines, including near-isogenic lines for different this compound alleles, in a randomized complete block design with at least three replications. Apply standard agronomic practices.

  • Measurement of Pushing Resistance: At 20-30 days after heading, measure the pushing resistance of the plant population.

    • Apply a gradual horizontal force to the upper part of the plant canopy (approximately two-thirds of the plant height) using the pushing resistance gauge.

    • Record the maximum force (in Newtons) required to cause a 45-degree inclination of the plant population.

  • Measurement of Plant Height and Biomass:

    • Measure the plant height from the soil surface to the tip of the tallest panicle.

    • Harvest the above-ground biomass from a defined area (e.g., 1 m²).

    • Separate the panicles and the straw (leaves and stems).

    • Dry the samples in an oven at 70°C to a constant weight and record the dry weights.

  • Calculation of Lodging Index: Calculate the lodging index (LI) using the following formula: LI = (Fresh weight of above-ground parts per unit area × Plant height) / Bending moment at breaking of the basal internode

    • A lower lodging index indicates higher lodging resistance.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare the lodging resistance among different this compound allele lines.

Protocol for RNA-Seq Analysis of Differential Gene Expression

This protocol outlines the key steps for analyzing the transcriptomic changes induced by different this compound alleles.

1. Experimental Design and RNA Extraction:

  • Grow rice NILs for different this compound alleles under controlled conditions.

  • Collect tissue samples (e.g., elongating stems) at a specific developmental stage. Flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • Extract total RNA from the samples using a suitable kit (e.g., TRIzol reagent or a plant RNA purification kit).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. Library Preparation and Sequencing:

  • Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the cDNA library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the rice reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between lines with different this compound alleles.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes affected by the different this compound alleles.

Mandatory Visualization

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene CPS/KS GA12 GA12 ent_kaurene->GA12 KO/KAO GA20 GA20 GA12->GA20 GA20ox GA1 Bioactive GA (GA1) GA20->GA1 GA3ox This compound This compound (GA20ox2) This compound->GA20 Catalyzes this step GA1_signal Bioactive GA GID1 GID1 (GA Receptor) GA1_signal->GID1 DELLA DELLA (Repressor) GID1->DELLA GA binding promotes interaction SCF_SLY1 SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF_SLY1 Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Repression SCF_SLY1->DELLA Ubiquitination Growth_Response Growth Response Genes PIFs->Growth_Response Activation

Caption: Gibberellin biosynthesis and signaling pathway.

Experimental Workflow for this compound Allele Analysis

Experimental_Workflow cluster_materials Plant Materials cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis NILs for different this compound alleles NILs for different this compound alleles Field Trials Field Trials NILs for different this compound alleles->Field Trials RNA Extraction RNA Extraction NILs for different this compound alleles->RNA Extraction Measurement of Agronomic Traits Measurement of Agronomic Traits Field Trials->Measurement of Agronomic Traits Lodging Resistance Assessment Lodging Resistance Assessment Field Trials->Lodging Resistance Assessment Data Analysis Data Analysis Measurement of Agronomic Traits->Data Analysis Lodging Resistance Assessment->Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis RNA-Seq Library Prep RNA-Seq Library Prep RNA Extraction->RNA-Seq Library Prep Sequencing Sequencing RNA-Seq Library Prep->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis Identification of DEGs Identification of DEGs Bioinformatic Analysis->Identification of DEGs Identification of DEGs->Comparative Analysis

Caption: Experimental workflow for analyzing this compound alleles.

Logical Relationships of this compound Alleles and Phenotypes

Logical_Relationships cluster_genotype Genotype cluster_molecular Molecular Phenotype cluster_phenotype Pleiotropic Phenotypes Sd1_alleles This compound Alleles (e.g., this compound-d, Jukkoku_this compound) GA20ox2_activity Reduced GA20ox2 Activity Sd1_alleles->GA20ox2_activity GA_levels Lower Bioactive GA Levels GA20ox2_activity->GA_levels Plant_Height Reduced Plant Height GA_levels->Plant_Height Yield_Components Altered Yield Components (Panicle number, grain weight, etc.) GA_levels->Yield_Components Gene_Expression Altered Gene Expression (Metabolism, defense, etc.) GA_levels->Gene_Expression Lodging_Resistance Increased Lodging Resistance Plant_Height->Lodging_Resistance

Caption: Logical flow from this compound alleles to phenotypes.

References

Safety Operating Guide

Navigating the Disposal of "Sd1": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The term "Sd1" is used to designate several distinct laboratory and chemical products. Proper disposal procedures are entirely dependent on the specific chemical composition of the "this compound" product in use. This guide provides detailed disposal and safety information for three common products identified as "this compound": Super Deox #1 , a corrosive cleaning agent containing ammonium tetrafluoroborate; BENTONE SD®-1 , a rheological additive based on organoclay; and Sanosil this compound , a hydrogen peroxide-based disinfectant.

Researchers, scientists, and drug development professionals must first accurately identify their specific "this compound" product by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any handling or disposal protocols.

Identifying Your "this compound" Product

The initial and most critical step is to determine the nature of the "this compound" substance you are working with. The chemical's container label and, most importantly, its SDS will provide the necessary information for safe handling and disposal.

cluster_0 Step 1: Identification cluster_1 Step 2: Hazard Assessment & PPE cluster_2 Step 3: Disposal Pathway cluster_3 Step 4: Final Actions start Start: You have a product labeled 'this compound' check_sds Consult the Safety Data Sheet (SDS) start->check_sds identify_product Identify the product type check_sds->identify_product product_super_deox Super Deox #1 (Ammonium Tetrafluoroborate) identify_product->product_super_deox Corrosive Cleaner product_bentone BENTONE SD®-1 (Organoclay) identify_product->product_bentone Rheological Additive product_sanosil Sanosil this compound (Hydrogen Peroxide) identify_product->product_sanosil Disinfectant ppe_super_deox Wear: Gloves, Goggles, Face Shield, Lab Coat product_super_deox->ppe_super_deox ppe_bentone Wear: Gloves, Goggles, Respiratory Protection product_bentone->ppe_bentone ppe_sanosil Wear: Gloves, Goggles product_sanosil->ppe_sanosil disposal_super_deox Follow hazardous waste procedures. Dispose of in an approved waste disposal plant. ppe_super_deox->disposal_super_deox disposal_bentone Dispose of in an approved waste disposal plant. Prevent entry into drains. ppe_bentone->disposal_bentone disposal_sanosil Dispose of as hazardous waste. Collect losses in special containers. ppe_sanosil->disposal_sanosil end_super_deox Decontaminate Area disposal_super_deox->end_super_deox end_bentone Clean Up Spill Area disposal_bentone->end_bentone end_sanosil Ensure Ventilation disposal_sanosil->end_sanosil

Caption: Workflow for identification and disposal of "this compound" products.

Super Deox #1 (Ammonium Tetrafluoroborate)

Product Type: Corrosive Cleaning Agent

This product is corrosive and can cause severe skin burns and eye damage.[1][2] Ingestion can lead to severe shock and gastrointestinal damage. When heated to decomposition, it emits highly toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia.[2][3]

Quantitative Data Summary

PropertyValueSource(s)
Chemical FormulaNH₄BF₄[2]
AppearanceOdorless white crystals or powder[2]
Water Solubility25 g/100 mL at 25°C[2]
Primary HazardsCorrosive, Toxic[1][3]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases, metals[4]

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5]

  • Containment: Prevent the material from entering drains or waterways.[4] For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust.

  • Waste Classification: This material should be treated as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Disposal: Dispose of the contents and container in accordance with federal, state, and local regulations at an approved waste disposal plant.[1][5] Do not dispose of down the drain.[4]

  • Decontamination: Thoroughly wash hands and any exposed skin after handling.[5] Clean all contaminated surfaces.

BENTONE SD®-1 (Organoclay)

Product Type: Rheological Additive

BENTONE SD®-1 is an organic derivative of bentonite clay.[6][7] While generally stable, fine dust dispersed in the air can form an explosive mixture in the presence of an ignition source.[8] It may cause damage to organs through prolonged or repeated exposure and is classified as a carcinogen (Category 1A) due to the potential presence of crystalline silica.[9]

Quantitative Data Summary

PropertyValueSource(s)
AppearanceFine powder, light yellow[10]
Recommended Dosage0.2-2.0% by weight of the system[6][11]
Shelf Life4 years[6]
Primary HazardsCombustible dust, Carcinogenicity, Organ toxicity[8][9]
Incompatible MaterialsMoisture[8][9]

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and appropriate respiratory protection to avoid inhaling dust.[9]

  • Handling Precautions: Take precautionary measures against static discharge.[8][9] Avoid creating dust clouds.[8][9] Keep away from heat and sources of ignition.[8][9]

  • Spill Management: For spills, do not use a brush or compressed air to clean up.[8][9] Mechanically take up the material and place it in appropriate containers for disposal.[8][9] Prevent the product from entering drains.[8][9]

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Empty containers should be taken to an approved waste handling site for recycling or disposal.[9]

  • Storage: Keep containers tightly closed and dry to prevent moisture absorption and contamination.[8][9]

Sanosil this compound (Hydrogen Peroxide-Based Disinfectant)

Product Type: Disinfectant

Sanosil this compound is a ready-to-use surface disinfectant based on hydrogen peroxide.[12] The active ingredient, hydrogen peroxide, decomposes into water and oxygen.[12] While specific disposal instructions from the search results are limited, general principles for hydrogen peroxide-based disinfectants should be followed.

Quantitative Data Summary

PropertyValueSource(s)
Active IngredientHydrogen Peroxide[12]
FormReady-to-use liquid[12]
Shelf LifeOver 2 years[12]
Primary HazardsRefer to the product-specific SDS
Incompatible MaterialsStrong acids and alkalis

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Wear protective gloves and eye protection.

  • Waste Collection: Any residual product or materials used for spill cleanup should be collected in a designated, properly labeled container for hazardous waste.

  • Disposal Regulations: Dispose of the waste in accordance with all applicable local, regional, and national environmental regulations. It is crucial to consult the product's specific SDS for detailed disposal instructions.

  • Environmental Precautions: Use appropriate containers to avoid environmental contamination. Do not allow the product to enter drains or surface water unless specifically permitted by local regulations and after appropriate treatment.

References

Essential Safety and Handling Guide for Sd1 Recombinant Protein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling procedures for a substance identified as "Sd1." Based on current research applications, "this compound" likely refers to a recombinant protein, specifically the this compound subunit of the SARS-CoV-2 spike protein.[1][2][3][4][5] Researchers and laboratory personnel must consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and handling instructions for the particular product in use. The following recommendations are based on general best practices for handling non-hazardous recombinant proteins in a laboratory setting.

The following sections detail the necessary personal protective equipment, a comprehensive disposal plan, and a logical workflow for the safe handling of this compound recombinant protein.

Personal Protective Equipment (PPE) for Handling this compound

Proper PPE is the first line of defense against potential exposure to laboratory reagents. The following table summarizes the recommended PPE for handling this compound recombinant protein, based on general laboratory safety standards.[6][7][8][9]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[6][9]To protect the eyes and face from splashes of the protein solution.
Hand Protection Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving.[6][8][9]To prevent skin contact with the protein solution.
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a fluid-resistant lab coat or disposable gown is recommended.[6][7][8]To protect clothing and skin from contamination.
Foot Protection Closed-toe shoes.To protect the feet from spills and falling objects.[8]

Operational and Disposal Plan for this compound

A clear and concise plan for the use and disposal of this compound is crucial for maintaining a safe laboratory environment.

  • Receiving and Storage : Upon receipt, briefly centrifuge the vial to ensure the entire contents are at the bottom.[2] Store the recombinant protein at -20°C to -80°C for long-term storage, as recommended by the supplier.[1][2][10] For frequent use, aliquoting the protein solution into single-use volumes is advised to avoid repeated freeze-thaw cycles.[10]

  • Preparation : When preparing to use the protein, allow the vial to thaw on ice. Maintain a sterile working environment to prevent contamination.

  • Handling : All handling of the this compound recombinant protein should be performed in accordance with Biosafety Level 1 (BSL-1) practices, unless the specific experimental protocol requires a higher biosafety level.[11] Use a biological safety cabinet for procedures that may generate aerosols.[12]

The following table outlines the step-by-step process for the disposal of waste generated from handling this compound recombinant protein.

Step Procedure Notes
1. Decontamination of Liquid Waste Treat all liquid waste containing the recombinant protein with a 10% bleach solution or another appropriate disinfectant. Allow for a sufficient contact time as per your institution's guidelines.Ethanol is not always an effective disinfectant for all biological materials.[11]
2. Decontamination of Solid Waste Autoclave all contaminated solid waste, such as pipette tips, microfuge tubes, and gloves.Place all solid waste in a designated biohazard bag before autoclaving.
3. Disposal of Decontaminated Waste Dispose of the decontaminated liquid and solid waste in accordance with your institution's and local regulations for biohazardous waste.Never dispose of untreated biological waste in the regular trash or down the drain.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound recombinant protein in a laboratory setting.

Sd1_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC if aerosols are generated) cluster_disposal Disposal Receive Receive and Inspect Store Aliquot and Store at -20°C to -80°C Receive->Store Thaw Thaw on Ice Store->Thaw Don_PPE Don Appropriate PPE Thaw->Don_PPE Experiment Perform Experiment Don_PPE->Experiment Doff_PPE Doff PPE Experiment->Doff_PPE Decontaminate_Liquid Decontaminate Liquid Waste (e.g., 10% Bleach) Experiment->Decontaminate_Liquid Decontaminate_Solid Decontaminate Solid Waste (Autoclave) Experiment->Decontaminate_Solid Doff_PPE->Decontaminate_Solid Dispose Dispose as Biohazardous Waste Decontaminate_Liquid->Dispose Decontaminate_Solid->Dispose

Caption: Workflow for Safe Handling of this compound Recombinant Protein.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.